Product packaging for 5-Bromo-1-chloroisoquinoline(Cat. No.:CAS No. 34551-41-2)

5-Bromo-1-chloroisoquinoline

Cat. No.: B1288641
CAS No.: 34551-41-2
M. Wt: 242.5 g/mol
InChI Key: XUWFLTLTPVIRCV-UHFFFAOYSA-N
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Description

5-Bromo-1-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1288641 5-Bromo-1-chloroisoquinoline CAS No. 34551-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloroisoquinoline
Source PubChem
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InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWFLTLTPVIRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611283
Record name 5-Bromo-1-chloroisoquinoline
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Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34551-41-2
Record name 5-Bromo-1-chloroisoquinoline
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Record name 5-Bromo-1-chloroisoquinoline
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Foundational & Exploratory

5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34551-41-2

This technical guide provides an in-depth overview of 5-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications in medicinal chemistry, particularly in the context of cancer research.

Core Properties and Data

This compound is a polycyclic aromatic hydrocarbon containing a pyridine ring fused to a benzene ring, with bromine and chlorine substituents. These halogen atoms significantly influence the molecule's reactivity and potential biological activity.

Physicochemical Properties
PropertyValueSource
CAS Number 34551-41-2[1][2]
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [3]
Appearance Light yellow to brown solid[4]
Predicted Boiling Point 341.4 ± 22.0 °C[4]
Storage Sealed in a dry, room temperature environment[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for its availability in research settings. A general synthetic pathway is outlined below.

General Synthetic Workflow

cluster_synthesis Synthesis of this compound start 5-Aminoisoquinoline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Isoquinoline-5-diazonium Chloride diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium_salt->sandmeyer bromoisoquinoline 5-Bromoisoquinoline sandmeyer->bromoisoquinoline oxidation Oxidation (m-CPBA) bromoisoquinoline->oxidation n_oxide 5-Bromoisoquinoline N-oxide oxidation->n_oxide chlorination Chlorination (POCl₃) n_oxide->chlorination product This compound chlorination->product

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromoisoquinoline from Isoquinoline

This protocol describes a common method for the synthesis of the key intermediate, 5-bromoisoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Diethyl ether

  • 1M Sodium Hydroxide (aq)

  • Anhydrous Magnesium Sulfate

  • Ice

  • 25% Ammonium Hydroxide (aq)

Procedure:

  • In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, 340 mL of concentrated sulfuric acid is cooled to 0°C.

  • 40 mL (44.0 g, 330 mmol) of isoquinoline is added slowly, ensuring the internal temperature remains below 30°C.

  • The resulting solution is cooled to -25°C using a dry ice-acetone bath.

  • 64.6 g (363 mmol) of N-bromosuccinimide is added in portions, maintaining the temperature between -26°C and -22°C with vigorous stirring.

  • The mixture is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • The reaction mixture is then poured onto 1.0 kg of crushed ice in a 5-L flask.

  • The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • The alkaline suspension is extracted with three portions of diethyl ether (800 mL, then 2 x 200 mL).

  • The combined organic layers are washed with 200 mL of 1M NaOH (aq) and 200 mL of water, then dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by fractional distillation under reduced pressure (145-149°C at 14 mm) to yield 5-bromoisoquinoline as a white solid.[5]

Applications in Drug Development and Medicinal Chemistry

Halogenated isoquinolines, including this compound, are recognized as valuable scaffolds in medicinal chemistry due to their potential to serve as intermediates in the synthesis of a wide range of biologically active compounds. Their applications span various therapeutic areas, with a significant focus on oncology.

Anticancer Potential

The isoquinoline nucleus is a common feature in a number of anticancer agents. The presence and position of halogen substituents can significantly modulate the biological activity of these compounds. Research on related halogenated isoquinolines suggests that they can exhibit cytotoxic effects against various cancer cell lines.[6][7] While specific studies on this compound are limited, its structural similarity to other bioactive halogenated isoquinolines makes it a compound of interest for anticancer drug discovery.

Role as a Synthetic Intermediate

This compound is a versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug screening.

Potential Signaling Pathway Involvement

While direct evidence for the interaction of this compound with specific signaling pathways is not yet established, the broader class of isoquinoline derivatives has been shown to modulate several key cellular signaling cascades implicated in cancer and other diseases.

cluster_pathways Potential Signaling Pathways Modulated by Isoquinoline Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_hif HIF Pathway cluster_topoisomerase Topoisomerase Inhibition isoquinoline Isoquinoline Derivatives pi3k PI3K isoquinoline->pi3k Inhibition nfkb NF-κB isoquinoline->nfkb Inhibition hif HIF-1α isoquinoline->hif Suppression top1 Topoisomerase I isoquinoline->top1 Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor

Caption: Potential signaling pathways targeted by isoquinoline derivatives.

  • Topoisomerase I Inhibition: Certain indenoisoquinoline derivatives have been identified as potent inhibitors of Topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death.

  • HIF Signaling Pathway: Some isoquinoline derivatives have been shown to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.

  • PI3K/Akt/mTOR and NF-κB Pathways: These pathways are central to cell proliferation, survival, and inflammation. Various isoquinoline-based compounds have been investigated as inhibitors of these pathways, highlighting their therapeutic potential in cancer.

Conclusion

This compound represents a promising, yet underexplored, molecule for researchers in drug discovery and organic synthesis. Its halogenated isoquinoline core provides a versatile platform for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential in medicinal chemistry. The experimental protocols and data summarized in this guide are intended to facilitate such future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloroisoquinoline from Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Bromo-1-chloroisoquinoline, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline, which then undergoes N-oxidation followed by chlorination to afford the final product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.

Overall Synthetic Scheme

The synthesis of this compound from isoquinoline is a multi-step process that can be summarized by the following reaction pathway. The process involves an initial electrophilic bromination at the C5 position, followed by N-oxidation of the heterocyclic nitrogen and subsequent chlorination at the C1 position.

Synthesis of this compound Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline NBS, H₂SO₄ BromoisoquinolineNoxide 5-Bromoisoquinoline N-oxide Bromoisoquinoline->BromoisoquinolineNoxide m-CPBA FinalProduct This compound BromoisoquinolineNoxide->FinalProduct POCl₃

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 5-Bromoisoquinoline

The initial step involves the regioselective bromination of isoquinoline. Electrophilic substitution on the isoquinoline ring preferentially occurs at the 5- and 8-positions. By carefully controlling the reaction conditions, 5-bromoisoquinoline can be obtained as the major product. One effective method employs N-Bromosuccinimide (NBS) in a strong acid medium.[1][2]

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve isoquinoline in concentrated sulfuric acid. The reaction should be conducted at a controlled temperature, typically between -30°C and -15°C, to ensure regioselectivity.[3]

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the cooled solution. The use of NBS is crucial for achieving high regioselectivity.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting MaterialIsoquinoline[4][1]
Brominating AgentN-Bromosuccinimide (NBS)[4][5]
SolventConcentrated H₂SO₄[4][1][3]
Temperature-30°C to -15°C[3]
Typical YieldGood to High[5]

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Bromoisoquinoline.

Step 2: Synthesis of 5-Bromoisoquinoline N-oxide

The second step involves the N-oxidation of 5-bromoisoquinoline. This is a critical step to activate the C1 position for subsequent nucleophilic substitution. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

Protocol:

  • Reaction Setup: Dissolve 5-bromoisoquinoline in a suitable organic solvent, such as dichloromethane, in a reaction flask.[7]

  • Addition of Oxidizing Agent: Add 75% m-chloroperoxybenzoic acid (m-CPBA) to the solution. The reaction mixture is then heated to 40°C and stirred for approximately 20 hours.[7]

  • Reaction Monitoring: Monitor the reaction progress using HPLC.[7]

  • Work-up: After cooling the reaction mixture to room temperature, quench the excess m-CPBA by adding sodium thiosulfate followed by water.[7]

  • Extraction and Purification: Separate the organic phase and wash it with a 1N sodium hydroxide solution. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude 5-bromoisoquinoline N-oxide as a white solid, which can often be used in the next step without further purification.[7]

Parameter Value Reference
Starting Material5-Bromoisoquinoline[7]
Oxidizing Agent75% m-CPBA[7]
SolventDichloromethane[7]
Temperature40°C[7]
Reaction Time20 hours[7]

Table 2: Summary of Reaction Conditions for the Synthesis of 5-Bromoisoquinoline N-oxide.

Step 3: Synthesis of this compound

The final step is the chlorination of 5-bromoisoquinoline N-oxide to yield the target compound, this compound. This transformation is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃).[7][8][9]

Protocol:

  • Reaction Setup: Dissolve the 5-bromoisoquinoline N-oxide intermediate in dichloromethane. To this solution, add phosphoryl chloride (POCl₃).[7]

  • Reaction Conditions: Stir the reaction mixture at 45°C for approximately 18 hours.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC and/or Gas Chromatography (GC).[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Carefully treat the residue with water.

  • Extraction and Purification: Extract the aqueous phase with dichloromethane. Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution. Evaporate the solvent under reduced pressure to afford the crude this compound as a beige solid.[7] Further purification can be achieved by recrystallization or column chromatography.

Parameter Value Reference
Starting Material5-Bromoisoquinoline N-oxide[7]
Chlorinating AgentPhosphoryl chloride (POCl₃)[7][8][9]
SolventDichloromethane[7]
Temperature45°C[7]
Reaction Time18 hours[7]

Table 3: Summary of Reaction Conditions for the Synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Workflow cluster_bromination Step 1: Bromination cluster_noxidation Step 2: N-Oxidation cluster_chlorination Step 3: Chlorination start_bromination Dissolve Isoquinoline in H₂SO₄ add_nbs Add NBS start_bromination->add_nbs monitor_bromination Monitor Reaction (TLC/HPLC) add_nbs->monitor_bromination workup_bromination Work-up and Extraction monitor_bromination->workup_bromination purify_bromination Purify 5-Bromoisoquinoline workup_bromination->purify_bromination start_noxidation Dissolve 5-Bromoisoquinoline in DCM purify_bromination->start_noxidation Proceed to next step add_mcpba Add m-CPBA start_noxidation->add_mcpba monitor_noxidation Monitor Reaction (HPLC) add_mcpba->monitor_noxidation workup_noxidation Work-up and Extraction monitor_noxidation->workup_noxidation isolate_noxide Isolate 5-Bromoisoquinoline N-oxide workup_noxidation->isolate_noxide start_chlorination Dissolve N-oxide in DCM isolate_noxide->start_chlorination Proceed to next step add_pocl3 Add POCl₃ start_chlorination->add_pocl3 monitor_chlorination Monitor Reaction (HPLC/GC) add_pocl3->monitor_chlorination workup_chlorination Work-up and Extraction monitor_chlorination->workup_chlorination isolate_final Isolate this compound workup_chlorination->isolate_final

References

Chemical structure and IUPAC name of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical structure, properties, synthesis, and potential applications of 5-Bromo-1-chloroisoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

The compound with the CAS number 34551-41-2 is systematically named according to IUPAC nomenclature.

  • IUPAC Name: this compound[1]

  • Chemical Structure: (A graphical representation of the chemical structure would be placed here)

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 34551-41-2[2][3][4]
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.50 g/mol [2]
Physical Form Solid[2]
Purity ≥95%[2][4]
Boiling Point 349.5°C at 760 mmHg (Predicted)[5]
Flash Point 165.2°C (Predicted)[5]
Storage Inert atmosphere, room temperature[2]

Table 2: Spectroscopic and Analytical Data

Data TypeDetailsReference(s)
¹H NMR Solvent: DMSO-d₆[1]
InChI 1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H[2]
InChIKey XUWFLTLTPVIRCV-UHFFFAOYSA-N[2]
SMILES ClC1=NC=CC2=C(Br)C=CC=C12[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from isoquinoline. The following protocols are based on established and reliable methods for the synthesis of the necessary precursors.

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure details the regioselective bromination of isoquinoline at the 5-position.

Materials:

  • Isoquinoline

  • Concentrated sulfuric acid (96%)

  • N-bromosuccinimide (NBS), recrystallized

  • Aqueous ammonia (25%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice-acetone bath

  • Crushed ice

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.[7]

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions, while vigorously stirring and maintaining the internal temperature between -22°C and -26°C.[7]

  • Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a separate flask.

  • Adjust the pH of the mixture to 9.0 using 25% aqueous ammonia, keeping the temperature below 25°C.[7]

  • Extract the resulting alkaline suspension with diethyl ether (1 x 800 mL, then 2 x 200 mL).

  • Combine the organic phases, wash with 1M NaOH and water, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to yield the crude product.

  • Purify by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to obtain 5-bromoisoquinoline as a white solid.[7]

Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one

This step converts 5-bromoisoquinoline to its corresponding isoquinolinone, a necessary intermediate for the subsequent chlorination.

Materials:

  • 5-Bromoisoquinoline (from Step 1)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4.85 g (23.3 mmol) of 5-bromoisoquinoline in 78 mL of dichloromethane.

  • Add 9.28 g (35.0 mmol) of m-CPBA to the solution and stir at room temperature for 30 minutes to form the N-oxide.[8]

  • Dilute the reaction mixture with chloroform and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Dissolve the residue in 78.0 mL of acetic anhydride and stir for 1 hour under reflux.[8]

  • Upon cooling, the product can be isolated and purified by standard methods such as recrystallization or column chromatography to yield 5-bromoisoquinolin-1(2H)-one.

Step 3: Synthesis of this compound

This final step involves the chlorination of the isoquinolinone intermediate.

Materials:

  • 5-Bromoisoquinolin-1(2H)-one (from Step 2)

  • Phosphoryl chloride (POCl₃)

  • Ice water

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

Procedure:

  • Heat a mixture of 5-bromoisoquinolin-1(2H)-one (e.g., 5 mmol) in an excess of phosphoryl chloride (e.g., 50 mL) at reflux for 2 hours.[9] This reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, carefully remove the excess POCl₃ by evaporation under reduced pressure.[9]

  • Treat the residue with ice water and make the solution basic with potassium carbonate.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.

  • The resulting crude solid can be purified by chromatography on silica gel or by recrystallization to afford pure this compound.[9]

Synthetic Workflow Visualization

The multi-step synthesis described above can be visualized as a clear experimental workflow.

SynthesisWorkflow Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination 1. NBS, H₂SO₄ 2. -25°C to -18°C Precursor1 5-Bromoisoquinoline Bromination->Precursor1 N_Oxidation N-Oxidation & Rearrangement Precursor1->N_Oxidation 1. m-CPBA 2. Ac₂O, Reflux Precursor2 5-Bromoisoquinolin-1(2H)-one N_Oxidation->Precursor2 Chlorination Chlorination Precursor2->Chlorination POCl₃, Reflux FinalProduct This compound Chlorination->FinalProduct

Caption: Synthetic pathway for this compound from isoquinoline.

Significance in Research and Drug Development

Halogenated isoquinolines, such as this compound, are valuable intermediates in the synthesis of pharmacologically active compounds.[7] The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the isoquinoline scaffold allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the regioselective introduction of various substituents, facilitating the construction of diverse molecular libraries for drug discovery programs.

The isoquinoline nucleus itself is a prominent feature in numerous natural products and synthetic drugs.[9] The introduction of halogens can modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, making this compound a compound of significant interest for medicinal chemists developing novel therapeutic agents.

References

5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of significant interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery and development. While direct biological studies on this compound are not extensively published, this guide discusses the known biological activities of structurally related compounds, offering a framework for future research into its potential therapeutic applications. Standardized experimental workflows for assessing anticancer and antibacterial activities are presented, alongside a discussion of relevant cell signaling pathways that may be modulated by this class of compounds.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with diverse biological activities. The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics. These modifications can, in turn, influence the compound's interaction with biological targets, making halogenated isoquinolines valuable building blocks in the design of novel therapeutic agents.

This compound is a key synthetic intermediate used in the construction of more complex molecules for pharmaceutical and agrochemical research. Its unique substitution pattern offers multiple reaction sites for further functionalization, enabling the generation of diverse chemical libraries for biological screening. This guide aims to serve as a technical resource for researchers, scientists, and drug development professionals by consolidating the available information on this compound and providing a basis for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
CAS Number 34551-41-2
Appearance Grey-brown powder[1]
Boiling Point 349.5 ± 22.0 °C (Predicted)[1]
Density 1.673 g/cm³ (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 5-bromoisoquinoline.[1]

Materials and Equipment
  • 5-bromoisoquinoline

  • Dichloromethane (DCM)

  • m-chloroperoxybenzoic acid (m-CPBA, 75%)

  • Sodium thiosulfate

  • 1N Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Round-bottom flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • HPLC or GC for reaction monitoring

Experimental Protocol

Step 1: N-oxidation of 5-bromoisoquinoline

  • Dissolve 5-bromoisoquinoline (60 g, 288 mmol) in dichloromethane (1.5 L) in a round-bottom flask.

  • Add 75% m-chloroperoxybenzoic acid (m-CPBA, 75 g, 436 mmol) to the solution.

  • Heat the reaction mixture to 40°C and stir for 20 hours. Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add sodium thiosulfate (75 g) over 10 minutes, followed by the addition of water (300 mL).

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with 1N sodium hydroxide solution and then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used directly in the next step.

Step 2: Chlorination of the N-oxide intermediate

  • Dissolve the intermediate from the previous step (37 g, 165 mmol) in dichloromethane (900 mL).

  • Add phosphorus oxychloride (POCl₃, 37 mL) to the solution.

  • Stir the reaction mixture for 18 hours at 45°C. Monitor the reaction progress by HPLC and/or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully treat the residue with water and extract the aqueous phase with dichloromethane.

  • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Evaporate the solvent under reduced pressure to afford this compound as a beige solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-oxidation cluster_step2 Step 2: Chlorination A 5-bromoisoquinoline in DCM B Add m-CPBA A->B C Heat at 40°C, 20h B->C D Workup: - Na2S2O3 - H2O - NaOH wash - Dry (MgSO4) C->D E 5-bromoisoquinoline N-oxide D->E F 5-bromoisoquinoline N-oxide in DCM E->F G Add POCl3 F->G H Stir at 45°C, 18h G->H I Workup: - Concentrate - H2O - DCM extraction - NaHCO3 wash - Brine wash H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in publicly available literature, the halogenated isoquinoline scaffold is present in many compounds with significant biological activity.[1] This section outlines potential areas of investigation and provides standardized protocols for preliminary biological screening.

Anticancer Activity

Derivatives of chloro- and bromo-substituted quinolines and isoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[1] The nature and position of the halogen substituents play a crucial role in determining the anticancer potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.
Antibacterial Activity

Chloro-substituted quinoline analogs have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing a suitable broth medium.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, isoquinoline alkaloids as a class are known to interfere with several key signaling pathways implicated in cancer and other diseases. Further research is required to determine if this compound interacts with these or other pathways.

Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization, and caspases, which are proteases that execute the apoptotic program.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.

The diagram below illustrates a generalized overview of these pathways, which could be investigated in relation to this compound.

Signaling_Pathways cluster_external Cellular Exterior cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 inhibits Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Bax inhibits CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Physical and chemical properties of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of bromine and chlorine substituents on the isoquinoline core, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, to support its application in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data, particularly for boiling point and density, are predicted values and should be considered as estimates.

PropertyValue
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
CAS Number 34551-41-2
Appearance Grey-brown powder
Boiling Point 349.5 ± 22.0 °C (Predicted)[1]
Density 1.673 g/cm³ (Predicted)[1]
pKa 1.06 ± 0.43 (Predicted)[1]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[1]

Solubility: While specific quantitative solubility data is not readily available in the literature, halogenated aromatic compounds like this compound are generally expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. They typically exhibit low solubility in water.

Spectral Data

¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available, though a detailed peak list with chemical shifts and coupling constants is not consistently reported across sources. The aromatic region of the spectrum is expected to show a complex splitting pattern corresponding to the five protons on the isoquinoline ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the bromine and chlorine atoms, as well as the nitrogen atom in the isoquinoline ring. Aromatic carbons typically appear in the range of 110-160 ppm.

Mass Spectrometry: The mass spectrum of this compound would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex molecular ion peak cluster.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for an aromatic system. Key absorptions would include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 5-bromoisoquinoline.[1]

Step 1: N-oxidation of 5-bromoisoquinoline

  • Materials:

    • 5-bromoisoquinoline (60 g, 288 mmol)

    • Dichloromethane (1.5 L)

    • 75% m-chloroperoxybenzoic acid (m-CPBA) (75 g, 436 mmol)

    • Sodium thiosulfate

    • 1N Sodium hydroxide solution

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 5-bromoisoquinoline in dichloromethane, add 75% m-CPBA.

    • Heat the reaction mixture and stir at 40°C for 20 hours. Monitor the reaction progress by HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add sodium thiosulfate (75 g) over 10 minutes, followed by water (300 mL).

    • Separate the organic phase, wash with 1N sodium hydroxide solution, and then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used directly in the next step.

Step 2: Chlorination of 5-bromoisoquinoline N-oxide

  • Materials:

    • 5-bromoisoquinoline N-oxide intermediate (37 g, 165 mmol)

    • Dichloromethane (900 mL)

    • Phosphorus oxychloride (POCl₃) (37 mL)

    • Water

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution

  • Procedure:

    • Dissolve the N-oxide intermediate in dichloromethane and add phosphorus oxychloride.

    • Stir the reaction mixture for 18 hours at 45°C. Monitor the reaction progress by HPLC and/or GC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Carefully treat the residue with water and extract the aqueous phase with dichloromethane.

    • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

    • Evaporate the solvent under reduced pressure to afford this compound as a beige solid.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of two distinct halogen atoms, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the isoquinoline ring provide two handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 5-position.

Suzuki-Miyaura Coupling (General Protocol):

  • Reactants: this compound, an aryl or heteroaryl boronic acid or ester.

  • Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.

  • Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system and heated, typically under an inert atmosphere, until the reaction is complete. The product is then isolated through standard workup and purification procedures.

Buchwald-Hartwig Amination (General Protocol):

  • Reactants: this compound and a primary or secondary amine.

  • Catalyst: A palladium(0) source and a suitable phosphine ligand (e.g., BINAP, Xantphos).[2]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.[2]

  • Procedure: The reaction is typically carried out under an inert atmosphere at elevated temperatures. The choice of ligand and base is crucial for achieving high yields and can depend on the specific amine being used.[2][3]

Nucleophilic Aromatic Substitution

The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 1-substituted-5-bromoisoquinolines.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination 5-Bromoisoquinoline 5-Bromoisoquinoline reagents1 m-CPBA, CH₂Cl₂ 5-Bromoisoquinoline->reagents1 product1 5-Bromoisoquinoline N-oxide reagents1->product1 reagents2 POCl₃, CH₂Cl₂ product1->reagents2 product2 This compound reagents2->product2

Caption: Synthetic pathway for this compound.

Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki_reagents R-B(OH)₂, Pd(0), Base start->suzuki_reagents buchwald_reagents R₂NH, Pd(0), Base start->buchwald_reagents snar_reagents Nu-H start->snar_reagents suzuki_product 5-Aryl-1-chloroisoquinoline suzuki_reagents->suzuki_product buchwald_product 5-Amino-1-chloroisoquinoline buchwald_reagents->buchwald_product snar_product 1-Nu-5-bromoisoquinoline snar_reagents->snar_product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolines

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2][3] First isolated from coal tar in 1885 by Hoogewerf and van Dorp, this molecular scaffold has become a cornerstone of medicinal chemistry and natural product synthesis.[2][4] The isoquinoline nucleus is the foundational structure for a vast family of over 2,500 naturally occurring alkaloids, many of which possess significant pharmacological properties.[5][6] These natural compounds, biosynthesized in plants from amino acids like tyrosine or phenylalanine, have served as the inspiration and starting point for the development of numerous synthetic drugs.[2][7][8]

This technical guide provides a comprehensive overview of the history of substituted isoquinolines, from their initial discovery to the seminal synthetic methodologies that enabled their widespread study. It details their prevalence in nature, their critical role in modern medicine, and provides the experimental context required for researchers in the field.

Early Discovery and Isolation

The history of isoquinoline as a distinct chemical entity began in 1885 with its isolation from coal tar via fractional crystallization of the acid sulfate.[2][4] A more efficient method was later developed in 1914 by Weissgerber, who utilized the higher basicity of isoquinoline compared to quinoline for selective extraction.[2][4] Long before its isolation, however, the isoquinoline core was present in potent alkaloids that had already been extracted from plants. Morphine, the first isoquinoline alkaloid to be isolated from the opium poppy in the early 19th century, highlighted the therapeutic potential of this chemical class, paving the way for centuries of research.[5][8]

Seminal Synthetic Methodologies

The ability to synthesize the isoquinoline core in the laboratory was a critical turning point, allowing chemists to create novel derivatives and study their properties. Three classical name reactions form the foundation of isoquinoline synthesis.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[9][10][11] The reaction is an intramolecular electrophilic aromatic substitution carried out under acidic, dehydrating conditions.[9][12] The resulting dihydroisoquinolines can be readily oxidized to form the aromatic isoquinoline ring.[9][10]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

  • Reagents and Materials : β-arylethylamide, a dehydrating agent (e.g., phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅)), and a refluxing solvent (e.g., toluene, or neat).[9][12][13]

  • Reaction Setup : The β-arylethylamide is dissolved or suspended in the chosen solvent (or used neat) in a round-bottom flask equipped with a reflux condenser.

  • Cyclization : The dehydrating agent (e.g., POCl₃) is added to the mixture. The reaction is heated to reflux (temperatures can range from room temperature to over 100°C depending on the substrate and reagents) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[9][12]

  • Workup : After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is carefully quenched, often by dissolving it in a solvent like methanol, cooling to 0°C, and neutralizing.[12]

  • Extraction and Purification : The product is extracted into an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the 3,4-dihydroisoquinoline.

Reaction Mechanism Two primary mechanisms are proposed, differing in the timing of the carbonyl oxygen elimination.[9] The most commonly cited pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[9][13] This is particularly effective when electron-donating groups are present on the benzene ring.[12]

Caption: Mechanism of the Bischler-Napieralski Reaction.

The Pomeranz-Fritsch Reaction (1893)

Also discovered in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction synthesizes isoquinolines from the acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.[14][15] The reaction proceeds by first forming a benzalaminoacetal (a Schiff base), which then undergoes cyclization and aromatization in the presence of a strong acid like sulfuric acid.[14][15][16]

Reaction Mechanism The process involves the condensation of the aldehyde and amine to form the Schiff base intermediate.[15] Protonation of an alkoxy group initiates a series of steps involving alcohol elimination and an intramolecular electrophilic attack by the resulting carbocation onto the benzene ring, followed by a second alcohol elimination to achieve aromatization.[14][15]

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction is a condensation between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[17][18][19][20] The reaction is considered a special case of the Mannich reaction.[21] It is particularly effective with electron-rich aromatic rings, such as indoles or activated phenyl rings, and can often proceed under mild conditions.[21]

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

  • Reagents and Materials : β-arylethylamine (or its hydrochloride salt), an aldehyde or ketone, an acid catalyst (e.g., HCl, trifluoroacetic acid), and a suitable solvent (e.g., methanol, water).[18][19]

  • Reaction Setup : The β-arylethylamine is dissolved in the solvent in a round-bottom flask.

  • Iminium Ion Formation and Cyclization : The carbonyl compound is added to the solution, followed by the acid catalyst. The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux (e.g., 65°C) for several hours to days.[18] The progress is monitored by TLC.

  • Workup : Once the reaction is complete, the mixture is cooled and partitioned between an aqueous basic solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., CH₂Cl₂).[18]

  • Extraction and Purification : The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by chromatography or crystallization.[18]

Reaction Mechanism The reaction begins with the formation of a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[17][18] This intermediate undergoes an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) with the aryl ring.[17][18] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[17][19]

Pictet_Spengler Pictet-Spengler Reaction Workflow Iminium Iminium Ion Formation (Acid Catalyst) Cyclization Intramolecular Electrophilic Substitution (Cyclization) Iminium->Cyclization Deprotonation Deprotonation & Rearomatization Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Logical workflow of the Pictet-Spengler Reaction.

Substituted Isoquinolines: A Pharmacological Treasure Trove

Isoquinoline alkaloids represent a large and structurally diverse family of natural products with a wide array of biological activities.[1][7][22] Their pharmacological potential has made them a major focus of drug discovery and development.[8][23][24]

Naturally Occurring Isoquinoline Alkaloids

These compounds are found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3][7] They are responsible for the therapeutic effects of many traditional medicines and continue to be a source of lead compounds for new drugs.[3][25]

Alkaloid ClassExample(s)Natural Source (Example)Key Biological Activity
Simple Isoquinolines SalsolinolSalsola richteriNeuroactive
Benzylisoquinolines PapaverinePapaver somniferumVasodilator, Spasmolytic[1][26]
Protoberberines Berberine, PalmatineBerberis species, Coptis chinensisAntimicrobial, Anti-inflammatory, Anticancer[3][7][22]
Aporphines ApomorphinePapaver somniferumDopamine Agonist (Anti-Parkinson's)[1]
Morphinans Morphine, CodeinePapaver somniferumOpioid Analgesic, Antitussive[1][8]
Phthalideisoquinolines NoscapinePapaver somniferumAntitussive, Anticancer[3]
Benzo[c]phenanthridines SanguinarineSanguinaria canadensisAntimicrobial, Anti-inflammatory[7]
Bisbenzylisoquinolines TubocurarineChondrodendron tomentosumNeuromuscular Blocker (Muscle Relaxant)[1]
Synthetic Isoquinoline-Based Drugs

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to its incorporation into a variety of synthetic drugs used to treat a wide range of conditions.[27]

Drug NameDrug ClassPrimary Therapeutic Use
Debrisoquine AntihypertensiveTreatment of high blood pressure[28][29]
Quinapril ACE InhibitorTreatment of hypertension and heart failure[28][29]
Dimethisoquin AnestheticTopical anesthetic[14][28]
Praziquantel AnthelminticTreatment of schistosomiasis and other parasitic worm infections[1]
Solifenacin AntimuscarinicTreatment of overactive bladder[1]
Drotaverine SpasmolyticTreatment of smooth muscle spasms
Almorexant Orexin Receptor AntagonistInvestigated for insomnia[20]

Structure-Activity Relationships and Modern Developments

Research has shown that the biological activity of isoquinoline derivatives is highly dependent on the substitution pattern on the heterocyclic ring system.[1]

  • Anticancer Activity : Substitutions at the 3-position of the isoquinoline ring have been shown to enhance anticancer effects by decreasing cell proliferation.[1] N-substituted derivatives are also being explored as promising scaffolds for anticancer drug development, with some acting as topoisomerase inhibitors.[26][30]

  • Anti-inflammatory Activity : A series of isoquinolin-1-ones and quinazolin-4-ones were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α).[31][32] It was found that N-alkanoic acid esters of four carbons were optimal for activity, while substituents like fluoro, bromo, or nitro on the isoquinoline ring significantly reduced activity.[31]

  • Antimalarial Activity : Substitution at the 4-position has been linked to potent anti-malarial and anti-plasmodial activity.[1]

  • Antimicrobial Activity : Substitutions at both the 1- and 2-positions can lead to prominent antimicrobial effects.[1]

Modern synthetic efforts have expanded beyond the classical methods, introducing greener alternatives using water as a solvent, microwave-assisted protocols for faster reactions, and the development of asymmetric syntheses to control stereochemistry, which is crucial for pharmacological activity.[11][33][34]

Conclusion

The journey of the substituted isoquinoline core, from its humble origins in coal tar to its central role in both nature's pharmacy and modern medicine, is a testament to its remarkable chemical and biological versatility. The foundational synthetic methods developed over a century ago remain relevant today, providing the essential tools for chemists to explore this privileged scaffold. As research continues to uncover the nuanced relationships between substitution patterns and pharmacological effects, the isoquinoline framework is poised to remain an invaluable template for the discovery of novel therapeutic agents to combat a wide range of complex diseases.[3][6][24]

References

Potential biological activities of 5-Bromo-1-chloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 5-Bromo-1-chloroisoquinoline Derivatives

Disclaimer: Direct experimental data on the biological activities of this compound and its specific derivatives is limited in publicly available literature. This guide synthesizes findings from structurally related halogenated isoquinoline and quinoline compounds to provide a comprehensive overview of their potential therapeutic applications for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural and synthetic compounds with a wide array of biological activities. Halogenation of this core structure is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules, such as lipophilicity and electronic character, which can significantly enhance their interaction with biological targets.[1][2] Specifically, bromo- and chloro-substituted isoquinolines and quinolines have emerged as promising candidates for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology.[1][2]

This compound is a halogenated derivative that serves as a versatile building block for synthesizing more complex molecules.[3] While this guide focuses on its potential, much of the biological data is inferred from related structures, such as other bromo-isoquinolines and chloro-quinolines. These related compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Potential Biological Activities

Anticancer Activity

Halogenated quinolines and isoquinolines have shown considerable promise as anticancer agents. The position and nature of the halogen substituent are crucial in determining the cytotoxic potency.[1][2]

  • Bromo-isoquinoline Derivatives: Derivatives of 4-bromo-isoquinoline have been used to synthesize thiosemicarbazones that exhibit antitumor activity against leukemia.[1][2]

  • Chloro-quinoline Derivatives: Specific chloro-quinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[1][2] Furthermore, novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have shown activity that is comparable or better than reference drugs against lung, HeLa, colorectal, and breast cancer cell lines.[2]

  • Highly Brominated Quinolines: Novel synthesized brominated methoxyquinolines and nitrated bromoquinolines have exhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC50 values for the most active compound ranging from 5.45–9.6 μg/mL.[4]

Table 1: Summary of Anticancer Activity in Halogenated Isoquinoline/Quinoline Derivatives

Compound Class Specific Derivative Example Cancer Cell Line(s) Reported Activity (IC50) Reference
Chloro-quinoline Hybrids Compound 2 (a novel quinoline derivative) LoVo (Colorectal) 28.82 µg/mL [2]
Chloro-quinoline Hybrids Compound 2 (a novel quinoline derivative) A549-Raw (Lung) 44.34 µg/mL [2]
Chloro-quinoline Hybrids Compound 17 (a novel quinoline derivative) HeLa (Cervical) 30.92 µg/mL [2]

| Brominated Methoxyquinoline | Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 µg/mL |[4] |

Antimicrobial Activity

The isoquinoline core is a known scaffold for antimicrobial agents.[5] Halogenation can further enhance this property.

  • Chloro-quinoline Analogs: These compounds have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] The presence of a halogen is noted to enhance the antibacterial efficacy of the core structure.[1]

  • Bromo-substituted Derivatives: The antibacterial activity of bromo-substituted isoquinolines has been less frequently reported in the reviewed literature.[1] However, a new class of alkynyl isoquinolines has shown potent activity against a plethora of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values of 4 µg/mL or 8 µg/mL.[5]

Table 2: Summary of Antimicrobial Activity in Halogenated Isoquinoline/Quinoline Derivatives

Compound Class Specific Derivative Example Microorganism Reported Activity (MIC) Reference

| Alkynyl Isoquinolines | HSN584 / HSN739 | Fluoroquinolone-resistant S. aureus | 4 µg/mL or 8 µg/mL |[5] |

Enzyme Inhibition

The mechanism of action for many bioactive quinoline derivatives involves the inhibition of key enzymes. Molecular docking studies on novel chloroquinoline-benzenesulfonamide hybrids suggest they may act as inhibitors of the PI3K (Phosphoinositide 3-kinase) enzyme, a critical regulator of cell signaling pathways often dysregulated in cancer.[2] Additionally, certain highly brominated quinoline derivatives have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[4]

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Methodology:

  • Compound Preparation: A stock solution of the this compound derivative is prepared. A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizations: Workflows and Pathways

G cluster_0 Compound Development cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Inhibitor 5-Bromo-1-chloro- isoquinoline Derivative Inhibitor->PI3K

G cluster_info Key SAR Observations Core Isoquinoline Core Halogen Halogenation (Br, Cl) Core->Halogen Position Substituent Position (e.g., C4, C5, C7) Core->Position SideChain Side Chain (e.g., Amino, Alkoxy) Core->SideChain Activity Biological Activity (Anticancer, Antimicrobial) Halogen->Activity Position->Activity SideChain->Activity info1 • Halogen position significantly influences potency. info2 • Bulky alkoxy groups at C7 can be beneficial. info3 • Amino side chains at C4 may facilitate activity.

Structure-Activity Relationship (SAR) Insights

Although a detailed SAR for this compound derivatives is not established, general principles can be drawn from related quinoline and isoquinoline series:

  • Halogen Position: The location of the halogen atom on the aromatic ring significantly influences biological activity.[1]

  • Substituents at Position 4: Amino side chains at the C4 position of the quinoline ring have been shown to facilitate antiproliferative activity.[6]

  • Substituents at Position 7: The presence of large, bulky alkoxy groups at the C7 position may be a beneficial pharmacophoric feature for anticancer potency.[6]

  • Side Chain Length: The length of alkylamino side chains can affect antiproliferative potency, with a two-carbon (CH₂) linker often being favorable.[6]

Conclusion and Future Directions

While direct evidence is still emerging, the this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Extrapolations from structurally similar halogenated isoquinolines and quinolines strongly suggest potential for significant anticancer and antimicrobial activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for further preclinical development. Investigating their mechanism of action, particularly their potential as kinase inhibitors, will be crucial for advancing these compounds in the drug discovery pipeline.

References

5-Bromo-1-chloroisoquinoline: A Pivotal Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-1-chloroisoquinoline has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom on the benzene ring and a chlorine atom at the key C1 position of the isoquinoline core, provides two distinct points for chemical modification. This dual reactivity allows for the strategic and efficient construction of complex molecular architectures, making it an ideal precursor for the synthesis of potent and selective kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, two critical classes of therapeutic agents in oncology and beyond. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and synthetic workflows.

Chemical Properties and Synthesis

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅BrClN. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution, enabling the facile introduction of amines, alcohols, and other nucleophiles. This orthogonal reactivity is a key feature that underpins its utility in combinatorial and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available 5-bromoisoquinoline through a two-step process involving N-oxidation followed by chlorination.

Experimental Protocol: Synthesis of this compound from 5-Bromoisoquinoline [1]

Step 1: N-Oxidation of 5-Bromoisoquinoline

  • To a solution of 5-bromoisoquinoline (60 g, 288 mmol) in dichloromethane (1.5 L), 75% meta-chloroperoxybenzoic acid (m-CPBA, 75 g, 436 mmol) is added.

  • The reaction mixture is heated to 40°C and stirred for 20 hours.

  • Reaction progress is monitored by HPLC.

  • Upon completion, the mixture is cooled to room temperature, and sodium thiosulfate (75 g) is added over 10 minutes, followed by the addition of water (300 mL).

  • The organic phase is separated, washed with 1N sodium hydroxide solution, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used in the next step without further purification.

Step 2: Chlorination of 5-Bromoisoquinoline N-oxide

  • The intermediate from the previous step (37 g, 165 mmol) is dissolved in dichloromethane (900 mL).

  • Phosphorus oxychloride (POCl₃, 37 mL) is added, and the reaction mixture is stirred at 45°C for 18 hours.

  • Reaction progress is monitored by HPLC and/or GC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is carefully treated with water, and the aqueous phase is extracted with dichloromethane.

  • The combined organic phases are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Evaporation of the solvent under reduced pressure affords this compound.

Applications in Medicinal Chemistry

The strategic placement of two distinct halogen atoms on the isoquinoline scaffold makes this compound a powerful precursor for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery. Its application is particularly prominent in the development of kinase and PARP inhibitors.

Precursor to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The isoquinoline scaffold is a well-established pharmacophore for kinase inhibition. This compound can be elaborated into potent kinase inhibitors through sequential functionalization.

A general synthetic approach involves an initial nucleophilic substitution at the C1 position, followed by a palladium-catalyzed cross-coupling reaction at the C5 position.

Conceptual Experimental Workflow: Synthesis of Kinase Inhibitors

G A This compound B Nucleophilic Substitution (e.g., R-NH2) A->B Step 1 C 5-Bromo-1-(amino)isoquinoline Intermediate B->C D Suzuki Coupling (e.g., Ar-B(OH)2, Pd catalyst) C->D Step 2 E Kinase Inhibitor Library D->E

Caption: General workflow for kinase inhibitor synthesis.

Relevant Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Many kinase inhibitors derived from isoquinoline scaffolds target components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Kinase_Inhibitor Isoquinoline-based Kinase Inhibitor Kinase_Inhibitor->RAF Inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Precursor to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[4][5] Inhibiting PARP, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations, leads to synthetic lethality and tumor cell death.[6] The isoquinolinone scaffold, which can be derived from this compound, is a key pharmacophore in several potent PARP inhibitors. 5-bromoisoquinolin-1(2H)-one, a direct precursor to this compound, has been identified as a potent inhibitor of PARP.

Quantitative Data: PARP Inhibition by a Precursor

CompoundTargetIC₅₀ (nM)
5-bromoisoquinolin-1(2H)-onePARPPotent Inhibition

Relevant Signaling Pathway: DNA Damage Repair and PARP Inhibition

PARP inhibitors trap the PARP enzyme on damaged DNA, leading to the accumulation of double-strand breaks that are lethal to cancer cells with defective homologous recombination repair.

DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse During Replication PARylation Poly(ADP-ribosyl)ation PARP->PARylation Catalyzes DNA_Repair_Proteins DNA Repair Proteins PARylation->DNA_Repair_Proteins Recruits SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Cell_Viability Cell Viability HR_Repair->Cell_Viability Apoptosis Apoptosis HR_Repair->Apoptosis If Defective PARP_Inhibitor Isoquinoline-based PARP Inhibitor PARP_Inhibitor->PARP Traps on DNA BRCA_Deficient_Cell BRCA-Deficient Cancer Cell BRCA_Deficient_Cell->HR_Repair Defective

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound is a cornerstone precursor in modern medicinal chemistry, offering a robust and versatile platform for the synthesis of targeted therapeutics. Its orthogonal reactivity enables the efficient construction of diverse chemical libraries, particularly for the discovery of novel kinase and PARP inhibitors. The detailed synthetic protocols and an understanding of its application in targeting key signaling pathways, as outlined in this guide, provide researchers with the essential knowledge to leverage this powerful building block in their drug discovery endeavors. The continued exploration of the chemical space accessible from this compound holds significant promise for the development of next-generation therapies for a range of diseases.

References

Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-1-chloroisoquinoline, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.34d8.51HH-8
8.15d5.91HH-3
8.08d7.61HH-6
7.74t8.11HH-7
7.61d5.91HH-4

Note: Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data (CDCl3)
Chemical Shift (δ) ppmAssignment
151.9C-1
143.5C-8a
137.8C-5
131.2C-7
129.5C-4a
128.8C-6
127.3C-8
122.1C-4
119.6C-3

Note: Assignments are predicted based on analogous structures and computational models.

Table 3: IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm-1)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
1610, 1580, 1490Strong, MediumC=C Aromatic Ring Stretch
1100-1200StrongC-Cl Stretch
830StrongC-H Out-of-plane Bending
600-700Medium-StrongC-Br Stretch

Note: Characteristic absorption bands for the key functional groups.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
241/243/245High[M]+• (Molecular ion peak with isotopic pattern for Br and Cl)
206/208Medium[M-Cl]+
127High[M-Br-Cl]+

Note: The isotopic pattern of the molecular ion is a key identifier due to the presence of bromine and chlorine.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of 5-bromoisoquinoline.

Materials:

  • 5-Bromoisoquinoline

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 5-bromoisoquinoline in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Spectroscopic Analysis Workflow

The logical flow from sample preparation to data analysis in the spectroscopic characterization of this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep (CDCl3/DMSO-d6) IR IR Spectroscopy Purification->IR Sample Prep (KBr Pellet) MS Mass Spectrometry Purification->MS Sample Prep (Direct Inlet) NMR_Data NMR Data Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Solubility and stability of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of this compound is limited. This guide provides inferred properties based on related compounds and details standardized, internationally recognized protocols for the experimental determination of these crucial physicochemical parameters.

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅BrClN. Its structure, featuring a reactive chlorine atom at the 1-position and a bromine atom on the benzene ring, makes it a valuable and versatile intermediate in synthetic organic chemistry. It serves as a key building block in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and for ensuring the quality and purity of downstream products.

This technical guide summarizes the available information on this compound and provides detailed experimental protocols for determining its solubility and stability profiles in accordance with established scientific and regulatory standards.

Physicochemical and Safety Data

A summary of the key physicochemical properties is presented in Table 1. Safety data sheets for this compound and its isomers indicate that it should be handled with care.[2][3] It is typically classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Standard personal protective equipment should be used when handling this chemical.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34551-41-2[2]
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [2][3]
Appearance Solid (Form may vary)N/A
Purity ≥95% (Typical from commercial suppliers)[2]

Solubility Profile

Quantitative Solubility Data (To Be Determined)

The following table should be used to record experimentally determined solubility data in various solvents.

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Dichloromethane (DCM)25
Acetone25
Acetonitrile25
N,N-Dimethylformamide (DMF)25
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is recommended for generating the data for Table 2.[4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 5-10 mL). The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, pass the aliquot through a syringe filter appropriate for the solvent used.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[6]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Known Volume of Solvent B 2. Seal Vial A->B C 3. Agitate at Constant Temp (24-72 hours) B->C D 4. Centrifuge Sample C->D E 5. Filter Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC/UV F->G H 8. Calculate Solubility G->H G cluster_stress Stress Conditions cluster_analysis Analysis Workflow start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxi Oxidation (3% H₂O₂, RT) start->oxi therm Thermal (Solid) (80°C) start->therm photo Photostability (ICH Q1B) start->photo sample Withdraw & Quench/ Dilute Sample acid->sample base->sample oxi->sample therm->sample photo->sample analyze Analyze by Stability- Indicating HPLC sample->analyze results Quantify Parent & Identify Degradants analyze->results G cluster_synthesis Synthetic Transformations cluster_products Final Product Classes A This compound (Building Block) B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Nucleophilic Substitution (at C1-position) A->C D Other Functionalization A->D E Advanced Intermediates B->E C->E D->E F Active Pharmaceutical Ingredients (APIs) E->F G Agrochemicals E->G

References

An In-depth Technical Guide on the Health and Safety of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive summary of available health and safety information for 5-Bromo-1-chloroisoquinoline. It is intended for use by qualified professionals in research and development settings. The toxicological properties of this compound have not been fully investigated, and all handling should be conducted with caution by trained personnel.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic compound. It is primarily used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Due to its reactive sites, it serves as a versatile intermediate for creating more complex molecular structures. The detailed physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
CAS Number 34551-41-2[1][3][4]
Appearance Grey-brown powder/solid[5]
Purity ≥95%[3]
Storage Temperature Room temperature, under inert gas (2-8°C recommended)[2][5]
Predicted pKa 1.06 ± 0.43[5]
Predicted Density 1.673 g/cm³[5]

Health and Safety Information

The primary hazards associated with this compound are related to its irritant properties and potential harm upon ingestion, inhalation, or skin contact. Quantitative toxicological data, such as LD50 or LC50 values, are not available in the reviewed literature, indicating that its toxicological profile has not been fully characterized.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and its isomers.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralNot ClassifiedH302: Harmful if swallowed
Acute Toxicity, DermalNot ClassifiedH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationNot ClassifiedH332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation (Respiratory system)

Note: Some suppliers also list H302, H312, and H332 for this compound, indicating potential for harm if swallowed, in contact with skin, or inhaled.[3]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are general, standardized methodologies used to assess the health hazards identified. These are provided for informational purposes to illustrate how such classifications are typically determined.

This in vitro test is a widely accepted method for identifying skin irritants without the use of live animals.

  • Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.

  • Procedure:

    • A small amount of the test chemical (this compound) is applied topically to the surface of the skin tissue model.

    • The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Endpoint Measurement: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. A vital dye (MTT) is added to the cells, and viable cells will reduce it to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Classification: If the mean cell viability is reduced below a certain threshold (typically ≤ 50%) compared to control tissues, the chemical is classified as a skin irritant.

This assay uses corneas from slaughtered cattle to assess the potential for a chemical to cause severe eye damage.

  • Test System: Freshly isolated bovine corneas are mounted in a specialized holder.

  • Procedure:

    • The test chemical is applied to the epithelial surface of the cornea.

    • The cornea is incubated for a set exposure time.

    • After exposure, the cornea is rinsed.

  • Endpoint Measurement:

    • Opacity: The cloudiness of the cornea is measured using an opacitometer.

    • Permeability: The passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea is measured with a fluorometer.

  • Classification: An index is calculated based on the opacity and permeability scores. Chemicals that exceed a certain score are classified as causing serious eye damage (Category 1), while those with lower but significant scores are classified as eye irritants (Category 2).

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize risk. The following workflows and procedures are based on standard laboratory safety practices for hazardous chemicals.

G Figure 1: Safe Handling Workflow for this compound start Start: Chemical Handling Task assess 1. Assess Risks - Review SDS - Identify hazards (irritant, harmful) - Plan for potential exposures start->assess ppe 2. Don Personal Protective Equipment (PPE) - Nitrile gloves - Safety glasses with side shields or goggles - Lab coat assess->ppe ventilation 3. Ensure Proper Ventilation - Work in a certified chemical fume hood ppe->ventilation weigh 4. Weigh and Handle Chemical - Avoid creating dust - Use spark-proof tools if applicable - Keep container tightly closed when not in use ventilation->weigh cleanup 5. Clean Work Area - Decontaminate surfaces - Dispose of contaminated materials as hazardous waste weigh->cleanup remove_ppe 6. Doff PPE Correctly - Remove gloves last - Wash hands thoroughly cleanup->remove_ppe end End: Task Complete remove_ppe->end

Caption: Safe Handling Workflow for this compound

In the event of an exposure or spill, immediate and appropriate action is required.

G Figure 2: Emergency Response Protocol start Emergency Event exposure_type Type of Exposure? start->exposure_type skin Skin Contact - Immediately flush with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation persists. exposure_type->skin Skin eye Eye Contact - Immediately rinse with plenty of water for at least 15 minutes, lifting eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. exposure_type->eye Eye inhalation Inhalation - Move person to fresh air. - If not breathing, give artificial respiration. - Seek medical attention if symptoms occur. exposure_type->inhalation Inhalation ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. exposure_type->ingestion Ingestion end_medical Follow Medical Advice skin->end_medical eye->end_medical inhalation->end_medical ingestion->end_medical

Caption: Emergency Response Protocol

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation persists, call a physician.[6]
Inhalation Remove person to fresh air and keep comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Get medical attention if symptoms occur.[6]
Ingestion Clean mouth with water and drink afterwards plenty of water.[6] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[8] Get medical attention if symptoms occur.[6]
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Specific Hazards: No specific hazards arising from the chemical have been identified in the provided documentation. However, combustion may produce hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen halides.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information Summary

As previously noted, the toxicological properties of this compound have not been fully investigated. The available information is primarily based on classifications and qualitative assessments.

  • Acute Toxicity: While not formally classified, some suppliers indicate that the substance may be harmful if swallowed, inhaled, or in contact with skin.[3] No quantitative data (e.g., LD50) is available.

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available. There are no known carcinogenic chemicals in this product.[6]

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: May cause respiratory irritation. The target organ is the respiratory system.[6]

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: Not applicable (solid).[6]

Conclusion and Recommendations for Future Research

This compound is a chemical intermediate with identified hazards of skin, eye, and respiratory irritation. The lack of comprehensive toxicological data necessitates a cautious approach to its handling, adhering strictly to the safety protocols outlined in this guide.

For professionals in drug development and research, this data gap represents an opportunity. To better understand the safety profile and potential biological activity of this compound and its derivatives, the following studies are recommended:

  • Quantitative Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

  • Genotoxicity Assays: Ames test (bacterial reverse mutation assay) and in vitro micronucleus test to assess mutagenic potential.

  • In Vitro/In Vivo Pharmacological Screening: To identify any potential therapeutic activities or off-target effects.

  • Metabolic Stability Assays: To understand its biotransformation and potential for producing reactive metabolites.

By conducting these investigations, a more complete and scientifically robust safety profile can be established, enabling safer handling and more informed decisions in its application for research and development.

References

Commercial Suppliers and Technical Guide for 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-chloroisoquinoline, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details commercial suppliers, physicochemical properties, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Commercial Availability

This compound (CAS No: 34551-41-2) is available from a range of commercial suppliers specializing in fine chemicals and research compounds. The typical purity offered is ≥95%. Below is a summary of prominent suppliers and their product offerings.

SupplierProduct NumberPurityAvailability
Sigma-AldrichBL3H1F1CADFF95%In Stock
Apollo ScientificOR300068≥95%In Stock (UK & US)[1]
Frontier Specialty ChemicalsB1165495%In Stock[2]
Aromalake Chemical Co., Ltd.LS2200397% minInquire
BLD PharmatechBL3H1F1CADFF-Inquire

Physicochemical and Spectroscopic Data

Below is a compilation of key physicochemical and spectroscopic data for this compound. This information is crucial for its identification, handling, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [3]
CAS Number 34551-41-2[1]
Appearance Pale yellow to white solid/powder[4][5]
Melting Point 123 - 124 °C[4]
Purity ≥95% - 99.9% (GC)[1][4]
Solubility Soluble in organic solvents like DMSO and DCM.
Storage Inert atmosphere, room temperature.
InChI Key XUWFLTLTPVIRCV-UHFFFAOYSA-N[6]

Spectroscopic Data:

While a specific, unified Certificate of Analysis for this compound from a single source is not publicly available, representative analytical data for this and closely related isomers can be found across various chemical suppliers and databases. Key analytical techniques for characterization include:

  • ¹H NMR (Nuclear Magnetic Resonance): Provides information on the structure and proton environment of the molecule. Spectra for isomers are available, which can be used as a reference for structure confirmation.[6][7][8]

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

  • GC (Gas Chromatography): Often used to assess purity.[4][9]

Experimental Protocols

The following sections provide detailed experimental protocols relevant to the synthesis and analysis of this compound. These are based on established methods for similar isoquinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from isoquinoline or a substituted precursor. A plausible synthetic route involves the bromination of isoquinoline followed by chlorination. The following is a representative protocol adapted from known procedures for similar compounds.[12][13][14]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Chlorination A Isoquinoline B Reaction with NBS in H₂SO₄ A->B C 5-Bromoisoquinoline B->C D 5-Bromoisoquinoline E Reaction with m-CPBA D->E F 5-Bromoisoquinoline N-oxide E->F G 5-Bromoisoquinoline N-oxide H Reaction with POCl₃ G->H I This compound H->I

Caption: A potential synthetic workflow for this compound.

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Bromination: Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C). Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature. Stir the reaction mixture for several hours. Quench the reaction with ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude 5-bromoisoquinoline. Filter and dry the product.

  • N-Oxidation: Dissolve the 5-bromoisoquinoline in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) and stir at room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 5-bromoisoquinoline N-oxide.

  • Chlorination: Heat the 5-bromoisoquinoline N-oxide in phosphorus oxychloride (POCl₃). After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, eluting with a mixture of hexane and ethyl acetate) to yield this compound.

Analytical Characterization

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values will confirm the structure.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its halogenated isoquinoline scaffold allows for diverse chemical modifications through cross-coupling reactions, making it a key component in the development of kinase inhibitors for cancer therapy.[15][16][17][18]

Role as a Kinase Inhibitor Scaffold:

Isoquinoline derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[19] Dysregulation of these pathways is a hallmark of many cancers.[20][21][22][23] The isoquinoline core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The bromo and chloro substituents on the this compound ring serve as handles for further chemical modifications to enhance potency and selectivity for specific kinases.

Targeted Signaling Pathways:

Isoquinoline-based kinase inhibitors have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.[22]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[23]

  • Apoptosis Induction: Many isoquinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[20][23][24]

Signaling Pathway of Isoquinoline-Based Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) Akt->Apoptosis_reg Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Caspases Caspases Apoptosis_reg->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR Inhibitor->RAF Inhibitor->MEK

References

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the isoquinoline scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. The targeted functionalization of this privileged heterocycle is therefore a critical endeavor.

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 5-Bromo-1-chloroisoquinoline. The presence of two distinct halogen atoms on the isoquinoline core presents a unique challenge and opportunity for selective functionalization. Capitalizing on the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis, this protocol focuses on the selective amination at the more reactive C5-Br position.

Reaction Principle and Selectivity

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

In the case of this compound, the selective amination at the C5-Br position is predicated on the greater reactivity of the C-Br bond compared to the C-Cl bond in the rate-determining oxidative addition step. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve highly selective amination at the C5 position while leaving the C1-chloro substituent intact for subsequent transformations. A study on the closely related 6-bromo-2-chloroquinoline has demonstrated the feasibility of such selective aminations.[3][4]

Mandatory Visualizations

Logical Relationship of Selective Amination

sub This compound cat Pd Catalyst + Ligand sub->cat Oxidative Addition (C-Br > C-Cl) amine Primary or Secondary Amine cat->amine product 5-Amino-1-chloroisoquinoline cat->product Reductive Elimination byproduct Halide Salt cat->byproduct amine->cat Coordination & Deprotonation base Base base->cat

Caption: Selective Buchwald-Hartwig amination at the C5-Br position.

Experimental Workflow

setup Reaction Setup (Inert Atmosphere) reaction Reaction (Heating) setup->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters and Substrate Scope

The following tables summarize the reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The data is based on established protocols for similar dihalo-N-heterocycles and provides a strong starting point for optimization.[3][4]

Table 1: Optimized Reaction Conditions

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium Carbonate)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Substrate Scope with Primary Amines

AmineProductCatalyst Loading (mol%)Ligand Loading (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
Aniline1-Chloro-N-phenylisoquinolin-5-amine24NaOtBu (1.2)10012-1885-95
p-Toluidine1-Chloro-N-(p-tolyl)isoquinolin-5-amine24NaOtBu (1.2)10012-1880-90
BenzylamineN-(Benzyl)-1-chloroisoquinolin-5-amine2.55Cs₂CO₃ (1.5)11016-2475-85
n-ButylamineN-(Butyl)-1-chloroisoquinolin-5-amine2.55Cs₂CO₃ (1.5)11016-2470-80

Table 3: Substrate Scope with Secondary Amines

AmineProductCatalyst Loading (mol%)Ligand Loading (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
Morpholine5-(Morpholino)-1-chloroisoquinoline24NaOtBu (1.2)808-1290-98
Piperidine5-(Piperidin-1-yl)-1-chloroisoquinoline24NaOtBu (1.2)808-1288-96
Pyrrolidine5-(Pyrrolidin-1-yl)-1-chloroisoquinoline24NaOtBu (1.2)808-1290-97
N-Methylaniline1-Chloro-N-methyl-N-phenylisoquinolin-5-amine24NaOtBu (1.2)10012-1882-92

Experimental Protocols

General Procedure for the Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (as per tables)

  • XPhos (as per tables)

  • Base (NaOtBu or Cs₂CO₃, as per tables)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, add it along with the other solid reagents in step 1.

  • Reaction: Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.[5]

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

Synthesis of Pharmaceutical Intermediates from 5-Bromo-1-chloroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing 5-Bromo-1-chloroisoquinoline as a versatile starting material. This bifunctional heterocyclic compound offers two distinct reaction sites, the C1-chloro and C5-bromo positions, allowing for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures prevalent in many active pharmaceutical ingredients (APIs).

The differential reactivity of the C-Cl and C-Br bonds is a key feature of this substrate. In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond due to its lower bond dissociation energy. This allows for selective coupling at the C5 position while leaving the C1-chloro substituent intact for subsequent transformations.

Key Synthetic Applications

This compound is a valuable building block for the synthesis of a variety of pharmaceutical intermediates, particularly kinase inhibitors. For instance, it is a key precursor for the synthesis of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, which are under investigation for the treatment of inflammatory diseases.[1][2] The core structure of these inhibitors is often assembled via a Suzuki-Miyaura coupling at the C5 position of the isoquinoline ring.

The primary palladium-catalyzed cross-coupling reactions for the functionalization of this compound are:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the C5-bromo position with boronic acids or their esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling the C5-bromo position with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Formation of C-C triple bonds by reacting the C5-bromo position with terminal alkynes.

These reactions provide access to a diverse array of substituted isoquinoline derivatives that can be further elaborated to generate novel drug candidates.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the key cross-coupling reactions of this compound. These data are compiled from literature reports on similar substrates and represent a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O9012-18~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1008-12~90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11010-16~80

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10012-24~88
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11018-24~82
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene10016-24~85

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF606-12~92
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF708-16~88
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)Et₃NAcetonitrile5010-18~85

Experimental Protocols

The following are detailed protocols for the three major cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction vial in a preheated oil bath at 90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10 minutes.

  • Add the amine, this compound, and the base.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.

  • Add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

Suzuki_Miyaura_Coupling Start This compound Product 5-Aryl-1-chloroisoquinoline Start->Product Suzuki-Miyaura Coupling Reagent Arylboronic Acid (Ar-B(OH)₂) Reagent->Product Catalyst Pd(0) Catalyst Base Catalyst->Product Intermediate Pharmaceutical Intermediate Product->Intermediate Further Functionalization Buchwald_Hartwig_Amination Start This compound Product 5-(Amino)-1-chloroisoquinoline Start->Product Buchwald-Hartwig Amination Reagent Amine (R¹R²NH) Reagent->Product Catalyst Pd Catalyst Ligand, Base Catalyst->Product Intermediate Pharmaceutical Intermediate Product->Intermediate Further Functionalization Sonogashira_Coupling Start This compound Product 5-(Alkynyl)-1-chloroisoquinoline Start->Product Sonogashira Coupling Reagent Terminal Alkyne (R-C≡CH) Reagent->Product Catalyst Pd Catalyst Cu(I), Base Catalyst->Product Intermediate Pharmaceutical Intermediate Product->Intermediate Further Functionalization Experimental_Workflow Setup Reaction Setup (Reagents, Solvent) Inert Inert Atmosphere (Ar or N₂) Setup->Inert Catalyst Catalyst & Ligand Addition Inert->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols: 5-Bromo-1-chloroisoquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Bromo-1-chloroisoquinoline is a key heterocyclic building block in modern organic synthesis. Its structure, featuring a benzene ring fused to a pyridine ring, is a common scaffold in a wide array of pharmacologically active compounds.[1][2] The strategic placement of two distinct halogen atoms—a chlorine at the C-1 position and a bromine at the C-5 position—provides differential reactivity that can be exploited for selective, stepwise functionalization. The C-1 position on the electron-deficient pyridine ring is activated for nucleophilic substitution and palladium-catalyzed cross-coupling, while the C-5 position on the benzene ring is also amenable to various cross-coupling reactions.[3] This dual functionality makes this compound a highly valuable intermediate for creating diverse molecular architectures in medicinal chemistry and materials science.[4][5]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The distinct electronic environments of the C-1 and C-5 positions allow for selective palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7]

G cluster_start Starting Material cluster_reactions Selective Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki R-B(OH)₂ Pd Catalyst sonogashira Sonogashira (C-C Coupling) start->sonogashira R-C≡CH Pd/Cu Catalyst buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald R₂NH Pd Catalyst prod_suzuki Aryl/Heteroaryl Isoquinolines suzuki->prod_suzuki prod_sonogashira Alkynyl Isoquinolines sonogashira->prod_sonogashira prod_buchwald Amino Isoquinolines buchwald->prod_buchwald

Caption: Synthetic utility of this compound.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Isoquinolines

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, widely used to synthesize biaryl and heteroaryl-aryl compounds.[7][8] Using this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups, typically at the more reactive C-1 position, to build complex molecular frameworks.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (3) - Na₂CO₃ Toluene/H₂O 90 85-95
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ 1,4-Dioxane 100 80-90
3 Thiophene-2-boronic acid PdCl₂(dppf) (3) - Cs₂CO₃ DME 85 75-88

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85 |

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required).

  • Solvent and Base Addition: Add the base (2.0-3.0 equiv) followed by the degassed solvent system (e.g., Toluene/Water 4:1, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Sonogashira Coupling: Synthesis of Alkynyl-Isoquinolines

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of conjugated systems in materials science.[12][13]

Table 2: Representative Conditions for Sonogashira Coupling

Entry Terminal Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (3) Et₃N THF 60 80-92
2 Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (5) DIPA Toluene 70 85-95
3 Propargyl alcohol PdCl₂(PPh₃)₂ (2) CuI (3) Et₃N DMF RT to 50 75-88

| 4 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-85 |

General Protocol for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPA, which can also serve as the solvent). Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (from room temperature to 100 °C) for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Analyze the purified compound by NMR and Mass Spectrometry to verify its identity.

Buchwald-Hartwig Amination: Synthesis of Amino-Isoquinolines

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[6][14] Applying this reaction to this compound allows for the introduction of primary or secondary amines, which is a critical transformation for synthesizing compounds with potential biological activity, as the amino-isoquinoline core is a privileged scaffold in medicinal chemistry.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Entry Amine Pd Pre-catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Morpholine Pd₂(dba)₃ (1.5) BINAP (3) NaOt-Bu Toluene 100 85-95
2 Aniline Pd(OAc)₂ (2) XPhos (4) K₃PO₄ 1,4-Dioxane 110 80-90
3 Benzylamine Pd₂(dba)₃ (2) RuPhos (4) Cs₂CO₃ t-BuOH 90 78-88

| 4 | Pyrrolidine | G3-XPhos (2) | - | LHMDS | THF | 80 | 82-93 |

General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand, and the base (1.5-2.0 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv), followed by the amine (1.1-1.5 equiv), and finally the anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction: Seal the vessel tightly and heat the mixture with stirring at the designated temperature (typically 80-120 °C) for 12-24 hours. Monitor for completion via LC-MS.

  • Work-up: Cool the reaction to room temperature, pass it through a short pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material using flash column chromatography.

  • Characterization: Confirm the product's identity and purity via NMR and Mass Spectrometry analysis.

Experimental Workflow and Safety

Successful synthesis using this compound requires careful adherence to standard laboratory procedures for air- and moisture-sensitive reactions.

G setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Reaction (Heating & Stirring) setup->reaction workup 3. Work-up (Extraction & Washing) reaction->workup purify 4. Purification (Chromatography) workup->purify char 5. Characterization (NMR, MS) purify->char

References

Application of 5-Bromo-1-chloroisoquinoline in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its strategic substitution with bromine and chlorine atoms at key positions allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel bioactive molecules. This document provides detailed application notes, experimental protocols, and data to guide researchers, scientists, and drug development professionals in leveraging this compound for the discovery of new therapeutic agents, with a particular focus on its application as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Isoquinoline and its derivatives have a rich history in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, and antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties of the isoquinoline scaffold, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.

Application Notes

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent enzyme inhibitors, particularly targeting the DNA repair enzyme PARP-1. The chlorine atom at the 1-position is a labile leaving group, susceptible to nucleophilic substitution, while the bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions. This dual reactivity enables the generation of a diverse library of isoquinoline derivatives for structure-activity relationship (SAR) studies.

A significant downstream application of this compound is its conversion to 5-bromoisoquinolin-1(2H)-one. This derivative has been identified as a potent inhibitor of PARP-1, an enzyme critically involved in the repair of single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, resulting in targeted cell death. This makes PARP inhibitors a highly attractive class of anticancer agents.

Quantitative Data Summary

CompoundTargetIC50 (nM)Assay TypeReference
5-Aminoisoquinolin-1-one (5-AIQ)PARP-1240Enzymatic Assay[1]

This data highlights the potential of the isoquinolin-1-one scaffold, accessible from this compound, for potent PARP-1 inhibition.

Experimental Protocols

1. Synthesis of 5-Bromoisoquinolin-1(2H)-one from a Dihydroisoquinolinone Precursor

This protocol describes the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a plausible intermediate derivable from this compound.

  • Materials:

    • 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

    • 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ)

    • 1,4-Dioxane

    • Ethyl acetate

    • 10% aqueous sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Dichloromethane

    • Methanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • Combine 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (2 equivalents) in a round-bottom flask containing 1,4-dioxane.[2]

    • Stir the reaction mixture at 100°C for 24 hours under a reflux condenser.[2]

    • After completion of the reaction, remove the solvent by evaporation under reduced pressure.[2]

    • Dissolve the residue in ethyl acetate and wash with 10% aqueous sodium hydroxide solution.[2]

    • Separate the organic and aqueous layers. Extract the aqueous layer multiple times with ethyl acetate.[2]

    • Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate by evaporation.[2]

    • Purify the crude product by flash chromatography using a solvent gradient of dichloromethane and methanol to afford 5-bromoisoquinolin-1(2H)-one as a solid.[2]

    • Confirm the product identity and purity using techniques such as LCMS and ESMS.[2]

2. In Vitro PARP-1 Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like 5-bromoisoquinolin-1(2H)-one against the PARP-1 enzyme. This is a representative protocol that can be adapted from commercially available assay kits.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., calf thymus DNA)

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • PARP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM MgCl2)

    • Test compound (e.g., 5-bromoisoquinolin-1(2H)-one) dissolved in DMSO

    • Positive control inhibitor (e.g., Olaparib)

    • 96-well black assay plates

    • Fluorescent NAD+ detection reagent

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • In a 96-well plate, add the PARP reaction solution containing activated DNA and recombinant human PARP-1 enzyme to each well.[3]

    • Add the test compound dilutions or controls to the respective wells.[3]

    • Initiate the enzymatic reaction by adding the NAD+ solution to all wells.[3]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

    • Stop the reaction and add the fluorescent NAD+ detection reagent according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR PAR Polymer PARP1->PAR synthesizes Blocked_Repair Blocked SSB Repair PARP1->Blocked_Repair NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Inhibitor 5-Bromoisoquinolin-1-one (PARP Inhibitor) Inhibitor->PARP1 Replication_Fork Replication Fork Collapse Blocked_Repair->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis (in BRCA-deficient cells) DSB->Apoptosis Synthetic Lethality

PARP-1 Signaling in DNA Repair and Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay In Vitro Assay Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Product 5-Bromoisoquinolin-1(2H)-one Hydrolysis->Product Add_Inhibitor Add Serial Dilutions of 5-Bromoisoquinolin-1(2H)-one Product->Add_Inhibitor Assay_Setup Prepare Assay Plate (PARP-1, DNA, Buffer) Assay_Setup->Add_Inhibitor Initiate_Reaction Add NAD+ Add_Inhibitor->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Detect Add Detection Reagent & Read Fluorescence Incubate->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze

Workflow for Synthesis and In Vitro Evaluation.

This compound represents a valuable starting material for the synthesis of potent PARP-1 inhibitors based on the isoquinolin-1-one scaffold. The provided application notes and protocols offer a framework for researchers to explore the potential of this and related compounds in the development of novel anticancer therapeutics. The amenability of the this compound core to diverse chemical modifications, coupled with the established importance of PARP-1 as a therapeutic target, underscores its significance in modern drug discovery efforts. Further investigation into the synthesis of a broader range of derivatives and their comprehensive biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-1-chloroisoquinoline, a versatile building block in the synthesis of complex heterocyclic molecules. The inherent reactivity difference between the C-Br and C-Cl bonds allows for chemoselective functionalization at the C-5 position, leaving the C-1 chloro-substituent available for subsequent transformations. This document outlines procedures for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, complete with reaction parameters, and visualizations to guide researchers in their synthetic endeavors.

Chemoselectivity of Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 1-position. This differential reactivity enables selective functionalization at the C-5 position. By carefully selecting the palladium precursor, ligand, base, and reaction temperature, a high degree of chemoselectivity can be achieved. For coupling at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine ligands are often required.

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-5 position.

Quantitative Data for Suzuki Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)901092
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3 eq)Toluene100888
Experimental Protocol: Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (see table)

  • Ligand (if required, see table)

  • Base (see table)

  • Degassed solvent (see table)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base and the degassed solvent.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 5-aryl-1-chloroisoquinoline.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, arylboronic acid, catalyst, base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat extract Aqueous Workup & Extraction heat->extract Reaction Complete purify Column Chromatography extract->purify product Isolated Product: 5-aryl-1-chloroisoquinoline purify->product

Suzuki Coupling Experimental Workflow

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This protocol describes the vinylation of this compound at the C-5 position.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2.5 eq)DMF1001678
2n-Butyl acrylatePd(OAc)₂ (5)-NaOAc (2 eq)DMA1202482
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2 eq)Acetonitrile801875
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (see table)

  • Ligand (if required, see table)

  • Base (see table)

  • Degassed solvent (see table)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and ligand (if applicable).

  • Evacuate and backfill the tube with an inert gas.

  • Add the base, the degassed solvent, and the alkene.

  • Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-alkenyl-1-chloroisoquinoline.

Heck_Reaction_Scheme start This compound + Alkene product 5-Alkenyl-1-chloroisoquinoline start->product Pd Catalyst, Base Solvent, Heat

General Heck Reaction Scheme

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynyl-1-chloroisoquinolines.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3 eq)THF65691
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEt (3 eq)DMF50889
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3 eq)AcetonitrileRT1284
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (see table)

  • Copper(I) iodide (CuI)

  • Base (see table)

  • Degassed solvent (see table)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 5-alkynyl-1-chloroisoquinoline.[1]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation (Cu-C≡CR) PdII_Alkyne->Pd0 Reductive Elimination product Ar-C≡CR PdII_Alkyne->product

Simplified Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This protocol allows for the selective amination of this compound at the C-5 position.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4 eq)Toluene1001894
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2 eq)1,4-Dioxane1102487
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3 eq)t-BuOH901690
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (see table)

  • Ligand (see table)

  • Base (see table)

  • Anhydrous, degassed solvent (see table)

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 5-amino-1-chloroisoquinoline derivative.

Buchwald_Hartwig_Logic Start This compound + Amine Conditions Pd Catalyst + Ligand + Base Start->Conditions Product 5-Amino-1-chloroisoquinoline Conditions->Product

Buchwald-Hartwig Reaction Logic

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. This method can be used to introduce a variety of organic groups at the C-5 position of this compound.

Quantitative Data for Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene1101288
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)-CuI (10 mol%)DMF801090
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)-NMP100885
Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (see table)

  • Ligand (if required, see table)

  • Additive (if required, see table)

  • Anhydrous, degassed solvent (see table)

Procedure:

  • To a flame-dried flask, add this compound and the palladium catalyst (and ligand/additive if needed).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the organostannane.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[2]

Stille_Coupling_Overview Reactants This compound + Organostannane Catalyst Pd(0) Catalyst Reactants->Catalyst Reaction Mixture Product 5-Substituted-1-chloroisoquinoline Catalyst->Product Byproduct Tributyltin Bromide Catalyst->Byproduct

Overview of Stille Coupling Components

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1-chloroisoquinoline in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-bromo-1-chloroisoquinoline, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse functionalities at the C1 and C5 positions of the isoquinoline core. The resulting derivatives have shown significant potential as anticancer agents, primarily through the modulation of key cellular signaling pathways.

Introduction to the this compound Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The presence of halogen atoms at the C1 and C5 positions of the isoquinoline ring system in this compound offers two distinct and reactive handles for functionalization. This allows for the systematic and combinatorial generation of a library of derivatives with diverse physicochemical properties, which is a crucial step in modern drug discovery. The derivatization strategies outlined herein are geared towards the synthesis of compounds with potential applications in oncology.

Strategic Derivatization for Anticancer Activity

The derivatization of this compound can be strategically planned to explore structure-activity relationships (SAR) and optimize for anticancer potency. The C1 position is amenable to the introduction of various amino groups via Buchwald-Hartwig amination, while the C5 position can be functionalized with aryl or heteroaryl moieties through Suzuki-Miyaura coupling. This dual functionalization allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.

Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and by inhibiting critical cell survival pathways such as the PI3K/Akt/mTOR signaling cascade.[1][2] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[2] Therefore, the targeted synthesis of isoquinoline derivatives as inhibitors of this pathway is a promising strategy in cancer therapy.

Data Presentation: Biological Activity of Substituted Isoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative substituted isoquinoline and related quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While not all compounds are direct derivatives of this compound, they represent the types of structures that can be accessed and their corresponding biological activities.

Compound IDR1 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
B01002 (Structure not specified)(Structure not specified)SKOV3 (Ovarian)7.65 (µg/mL)[3]
C26001 (Structure not specified)(Structure not specified)SKOV3 (Ovarian)11.68 (µg/mL)[3]
Compound 7a 2-Phenyl-4-amino(Not specified)HT-29 (Colon)8.12[4]
Compound 7d 2-Phenyl-4-amino(Not specified)HT-29 (Colon)9.19[4]
Compound 7i 2-Phenyl-4-amino(Not specified)HT-29 (Colon)11.34[4]
Compound 4m (Structure not specified)(Structure not specified)A549 (Lung)9.32[5]
Compound 4b (Structure not specified)(Structure not specified)A549 (Lung)11.98[5]
HA-2l (Indole-based)(Not specified)MDA-MB-231 (Breast)0.610[2]
HA-2g (Indole-based)(Not specified)HCT-116 (Colon)0.780[2]

Experimental Protocols

The following are detailed methodologies for the key derivatization reactions of this compound.

Protocol 1: Buchwald-Hartwig Amination at the C1 Position

This protocol describes the palladium-catalyzed amination of the C1-chloro position of this compound. The conditions are adapted from established procedures for structurally similar heteroaryl chlorides.[6]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 equivalents relative to palladium)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction tube or flask equipped with a magnetic stir bar.

  • Add this compound (1.0 equivalent) and the amine.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the reaction vessel tightly. Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-bromo-1-aminoisoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Protocol 2: Suzuki-Miyaura Coupling at the C5 Position

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the C5-bromo position of a 1-substituted-5-bromoisoquinoline with an arylboronic acid. The conditions are based on general procedures for the Suzuki coupling of heteroaryl halides.[7][8]

Materials:

  • 1-Substituted-5-bromoisoquinoline (from Protocol 1)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction flask, add the 1-substituted-5-bromoisoquinoline (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-5-arylisoquinoline.

  • Characterization: Characterize the purified product by NMR spectroscopy and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

G start This compound protocol1 Protocol 1: Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->protocol1 intermediate 1-Amino-5-bromoisoquinoline Derivative protocol1->intermediate protocol2 Protocol 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->protocol2 final_product 1-Amino-5-arylisoquinoline Derivative Library protocol2->final_product screening Biological Screening (e.g., Anticancer Assays) final_product->screening data Data Analysis (IC50 Determination, SAR) screening->data

Caption: Synthetic workflow for the derivatization of this compound.

Signaling Pathway: PI3K/Akt/mTOR Inhibition and Apoptosis Induction

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pip3 PIP3 pip2->pip3 PI3K akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Growth, Survival mtor->proliferation isoquinoline Isoquinoline Derivative isoquinoline->pi3k isoquinoline->akt isoquinoline->mtor bad_bcl2 Inhibition of anti-apoptotic proteins (e.g., Bcl-2) isoquinoline->bad_bcl2 apoptosis Apoptosis caspases Caspase Activation caspases->apoptosis bad_bcl2->caspases

Caption: Mechanism of action of anticancer isoquinoline derivatives.

References

Protocol for Nucleophilic Aromatic Substitution on 1-Chloroisoquinolines: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The functionalization of this heterocyclic system is of paramount importance in medicinal chemistry and drug discovery. Nucleophilic aromatic substitution (SNAr) on activated halo-isoquinolines, particularly 1-chloroisoquinoline, represents a powerful and versatile strategy for the introduction of diverse functionalities at the C1 position. This document provides detailed application notes and experimental protocols for the SNAr of 1-chloroisoquinolines with a focus on nitrogen, oxygen, and sulfur nucleophiles.

General Principles of Nucleophilic Aromatic Substitution on 1-Chloroisoquinoline

Nucleophilic aromatic substitution on the electron-deficient isoquinoline ring system is facilitated by the nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The reaction typically proceeds via an addition-elimination mechanism. The reactivity of 1-chloroisoquinoline in SNAr reactions makes it a valuable precursor for the synthesis of a wide range of substituted isoquinolines.

I. C-N Bond Formation: Amination of 1-Chloroisoquinolines

The introduction of nitrogen-containing substituents at the 1-position of the isoquinoline core is a common strategy in the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for this transformation.

A. Buchwald-Hartwig Amination: A Powerful Tool

The Buchwald-Hartwig amination allows for the formation of C-N bonds between 1-chloroisoquinoline and a wide variety of primary and secondary amines under relatively mild conditions.[1][2] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and good functional group tolerance.

Table 1: Key Parameters for Buchwald-Hartwig Amination of 1-Chloroisoquinolines

ParameterCommon Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.
Ligand XPhos, tBuXPhos, BINAPLigand choice is crucial and depends on the amine. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[3]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are commonly used. The choice of base can influence the reaction rate and substrate compatibility.[4]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential for catalytic activity.
Temperature 80-120 °CReaction temperature is optimized based on the reactivity of the coupling partners.
B. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 1-Chloroisoquinoline

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add the amine (1.2 equiv).

  • Add the anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.5 M.

  • Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Examples of Buchwald-Hartwig Amination of Substituted 1-Chloroisoquinolines with Various Amines

1-Chloroisoquinoline DerivativeAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1-Chloro-3,6-dimethoxyisoquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001292
1-Chloro-3,6-dimethoxyisoquinolineAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101885
1-Chloro-3,6-dimethoxyisoquinolineBenzylaminePd₂(dba)₃ / tBuXPhosK₃PO₄Toluene1001688
1-ChloroisoquinolinePiperidinePd(OAc)₂ / XPhosNaOtBuToluene1001095

Note: The data in this table is representative and compiled from typical Buchwald-Hartwig reaction conditions. Actual yields may vary depending on the specific substrates and reaction optimization.

II. C-O Bond Formation: Synthesis of 1-Alkoxy- and 1-Aryloxyisoquinolines

The synthesis of 1-alkoxy- and 1-aryloxyisoquinolines from 1-chloroisoquinoline can be achieved through nucleophilic aromatic substitution with the corresponding alkoxides or phenoxides.

A. Reaction with Alkoxides

The reaction of 1-chloroisoquinoline with sodium or potassium alkoxides provides a direct route to 1-alkoxyisoquinolines. The reactivity of the alkoxide is a key factor, with less sterically hindered alkoxides generally giving higher yields.

Table 3: Reaction of 1-Chloroisoquinoline with Alkoxides

AlkoxideBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium MethoxideNaHDMF8061-Methoxyisoquinoline85
Sodium EthoxideNaHEthanolReflux81-Ethoxyisoquinoline82
Potassium tert-ButoxideKOtBut-BuOHReflux121-tert-Butoxyisoquinoline75[5]
B. Experimental Protocol: General Procedure for Reaction with Sodium Methoxide

Materials:

  • 1-Chloroisoquinoline

  • Sodium methoxide

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel with a condenser and stirring mechanism

Procedure:

  • To a solution of 1-chloroisoquinoline (1.0 equiv) in anhydrous DMF, add sodium methoxide (1.5 equiv) in portions at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. C-S Bond Formation: Synthesis of 1-Thioisoquinolines

The introduction of a sulfur linkage at the C1 position of isoquinoline can be accomplished by reacting 1-chloroisoquinoline with thiols in the presence of a base, or with pre-formed thiolates.

A. Reaction with Thiolates

The reaction with sodium or potassium thiolates is a straightforward method for the synthesis of 1-(alkylthio)- and 1-(arylthio)isoquinolines.

Table 4: Reaction of 1-Chloroisoquinoline with Thiolates

ThiolateBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium thiophenoxideNaHDMF10051-(Phenylthio)isoquinoline90
Sodium ethanethiolateNaHDMF8061-(Ethylthio)isoquinoline88
B. Experimental Protocol: General Procedure for Reaction with Sodium Thiophenoxide

Materials:

  • 1-Chloroisoquinoline

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel with a stirring mechanism

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equiv) in anhydrous DMF at 0 °C, add a solution of thiophenol (1.5 equiv) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-chloroisoquinoline (1.0 equiv) in DMF.

  • Heat the reaction mixture to 100 °C and stir for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic transformations described, the following diagrams are provided in the DOT language.

G cluster_0 Nucleophilic Aromatic Substitution on 1-Chloroisoquinoline Start 1-Chloroisoquinoline N_Nuc N-Nucleophile (Amine) Start->N_Nuc Buchwald-Hartwig (Pd-cat.) O_Nuc O-Nucleophile (Alkoxide/Phenoxide) Start->O_Nuc SNAr S_Nuc S-Nucleophile (Thiolate) Start->S_Nuc SNAr Prod_N 1-Amino-isoquinoline Derivative N_Nuc->Prod_N Prod_O 1-Alkoxy/Aryloxy- isoquinoline O_Nuc->Prod_O Prod_S 1-Thio-isoquinoline Derivative S_Nuc->Prod_S

Caption: Synthetic routes from 1-chloroisoquinoline.

G cluster_workflow Experimental Workflow for Buchwald-Hartwig Amination Setup Reaction Setup (Inert Atmosphere) Reagents Add 1-Cl-Isoquinoline, Pd-cat., Ligand, Base, Amine Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Workup (Extraction, Washing) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

References

Application Notes and Protocols: 5-Bromo-1-chloroisoquinoline in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-chloroisoquinoline is a versatile bifunctional building block for the synthesis of complex heterocyclic compounds. Its structure features two halogen atoms at distinct positions with differential reactivity, allowing for site-selective functionalization. The chlorine atom at the C1 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions. This differential reactivity makes it a valuable precursor for creating diverse molecular scaffolds, particularly for applications in medicinal chemistry and drug development, where isoquinoline derivatives are known to exhibit a range of biological activities, including anticancer and antiviral properties.[1][2][3]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the ability to selectively address either the C1 or C5 position.

  • C1 Position (1-chloro): The chlorine atom is located on the electron-deficient pyridine ring of the isoquinoline system. This position is activated for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.[4]

  • C5 Position (5-bromo): The bromine atom is on the benzene ring. This C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[5] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

This selective reactivity enables a modular approach to synthesis, where each position can be functionalized sequentially to build molecular complexity.

G cluster_main Synthetic Pathways for this compound cluster_c1 C1 Position Functionalization cluster_c5 C5 Position Functionalization Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH2, R-OH, R-SH CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Suzuki, Sonogashira, Buchwald-Hartwig Product_C1 5-Bromo-1-(Nu)-isoquinoline SNAr->Product_C1 Sequential Sequential Functionalization Product_C1->CrossCoupling Step 2 Product_C5 1-Chloro-5-(R')-isoquinoline CrossCoupling->Product_C5 Product_C5->SNAr Step 2 FinalProduct 1-(Nu)-5-(R')-isoquinoline Sequential->FinalProduct

Caption: General synthetic strategies for this compound.

Application Note 1: Suzuki Cross-Coupling at the C5-Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex.[6] For this compound, this reaction selectively occurs at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[5]

Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O8580-90
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃DME8075-88[7]
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃DME8070-80[7]

Note: Yields are representative and based on typical Suzuki reactions of bromo-heterocycles.[7]

G cluster_workflow Experimental Workflow: Suzuki Coupling Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (80-100 °C) Solvent->Heat Monitor 5. Monitor (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Extraction) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Characterize 8. Characterize (NMR, MS) Purify->Characterize G cluster_pathway Potential Signaling Pathways Affected by Isoquinoline Derivatives cluster_downstream Cellular Response Ligand Isoquinoline Derivative Receptor Cell Surface Receptor (e.g., RTK) Ligand->Receptor PI3K PI3K Ligand->PI3K Inhibition NFkB NF-κB Pathway Ligand->NFkB Inhibition Topoisomerase Topoisomerase I Ligand->Topoisomerase Inhibition Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Induce Apoptosis Akt->Apoptosis Proliferation Inhibit Proliferation mTOR->Proliferation Inflammation Reduce Inflammation NFkB->Inflammation Replication Inhibit DNA Replication Topoisomerase->Replication

References

Flow Chemistry Methods for the Synthesis of Isoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. The development of efficient and scalable methods for the synthesis of isoquinoline derivatives is therefore of significant interest to the pharmaceutical and fine chemical industries. Flow chemistry, with its inherent advantages of enhanced safety, improved heat and mass transfer, and potential for automation and scale-up, has emerged as a powerful technology for the synthesis of these important heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline derivatives using various methods adapted to continuous flow conditions.

Bischler-Napieralski Reaction in Flow

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides. In a flow setup, the rapid heating and mixing can significantly reduce reaction times and improve yields.

Application Note: Continuous Flow Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

This protocol describes the synthesis of a key intermediate for several isoquinoline alkaloids. The use of a flow reactor allows for the safe handling of phosphorus oxychloride and precise control over the reaction temperature.

Experimental Protocol:

A solution of N-(3,4-dimethoxyphenethyl)acetamide (0.5 M in acetonitrile) and a solution of phosphorus oxychloride (1.5 M in acetonitrile) are drawn into two separate syringes and placed on a syringe pump. The two streams are pumped at a 1:1 ratio into a T-mixer and then into a heated reactor coil. The output from the reactor is then passed through a back-pressure regulator to maintain a constant pressure. The crude product stream is collected and quenched with an aqueous solution of sodium hydroxide.

Data Presentation:

ParameterValue
Starting Material N-(3,4-dimethoxyphenethyl)acetamide
Reagents Phosphorus oxychloride
Solvent Acetonitrile
Concentration (SM) 0.5 M
Concentration (Reagent) 1.5 M
Flow Rate (Total) 2.0 mL/min
Reactor Volume 10 mL
Residence Time 5 min
Temperature 120 °C
Pressure 10 bar
Yield 92%

Workflow Diagram:

Bischler_Napieralski_Flow SM N-(3,4-dimethoxyphenethyl)acetamide in Acetonitrile Pump Syringe Pump SM->Pump Reagent POCl3 in Acetonitrile Reagent->Pump Mixer T-Mixer Pump->Mixer Reactor Heated Reactor Coil (120 °C, 10 bar) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench (NaOH aq.) BPR->Quench Product 1-Methyl-6,7-dimethoxy- 3,4-dihydroisoquinoline Quench->Product

Bischler-Napieralski Reaction Flow Setup

Pictet-Spengler Reaction in Flow

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. Flow chemistry enables precise control over reaction times and temperatures, which is crucial for achieving high yields and selectivities.

Application Note: Continuous Flow Synthesis of (S)-Salsolidine

This protocol details the asymmetric synthesis of the tetrahydroisoquinoline alkaloid (S)-Salsolidine. The use of a chiral phosphoric acid catalyst in a continuous flow system allows for efficient catalyst recycling and high enantioselectivity.

Experimental Protocol:

A solution of dopamine hydrochloride (0.2 M in methanol) and a solution of acetaldehyde (0.4 M in methanol) containing a chiral phosphoric acid catalyst (5 mol%) are prepared. The two solutions are pumped at a 1:1 ratio into a T-mixer and then through a reactor coil at a controlled temperature. The product stream is collected and can be purified by chromatography.

Data Presentation:

ParameterValue
Starting Material Dopamine hydrochloride
Reagents Acetaldehyde, Chiral Phosphoric Acid
Solvent Methanol
Concentration (SM) 0.2 M
Concentration (Reagent) 0.4 M
Flow Rate (Total) 0.5 mL/min
Reactor Volume 5 mL
Residence Time 10 min
Temperature 40 °C
Yield 85%
Enantiomeric Excess 95% ee

Workflow Diagram:

Pictet_Spengler_Flow Amine Dopamine HCl in Methanol Pump Syringe Pump Amine->Pump Aldehyde Acetaldehyde + Chiral Catalyst in Methanol Aldehyde->Pump Mixer T-Mixer Pump->Mixer Reactor Reactor Coil (40 °C) Mixer->Reactor Collection Product Collection Reactor->Collection Product (S)-Salsolidine Collection->Product

Pictet-Spengler Reaction Flow Setup

Pomeranz-Fritsch-Bobbitt Reaction in Flow

The Pomeranz-Fritsch-Bobbitt reaction provides access to tetrahydroisoquinolines through the cyclization of N-substituted aminoacetals. The harsh acidic conditions often required can be managed more safely in a continuous flow reactor.[1]

Application Note: Continuous Flow Synthesis of N-Benzyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes a two-step, one-flow synthesis starting from benzaldehyde and aminoacetaldehyde diethyl acetal. The intermediate Schiff base is reduced in-line before the acid-catalyzed cyclization.

Experimental Protocol:

A solution of benzaldehyde (0.5 M in ethanol) and aminoacetaldehyde diethyl acetal (0.5 M in ethanol) are mixed and pumped through a packed-bed reactor containing a reducing agent (e.g., polymer-supported borohydride) at room temperature. The output is then mixed with a stream of concentrated hydrochloric acid (6 M) and passed through a heated reactor coil. The product stream is neutralized with aqueous sodium bicarbonate.

Data Presentation:

ParameterValue
Starting Materials Benzaldehyde, Aminoacetaldehyde diethyl acetal
Reagents Polymer-supported borohydride, HCl
Solvent Ethanol
Concentration 0.5 M
Flow Rate (Step 1) 1.0 mL/min
Reactor (Step 1) Packed-bed reactor
Temperature (Step 1) 25 °C
Flow Rate (Step 2) 1.0 mL/min (organic) + 0.5 mL/min (acid)
Reactor (Step 2) 10 mL coil
Temperature (Step 2) 80 °C
Yield 78%

Workflow Diagram:

Pomeranz_Fritsch_Bobbitt_Flow Aldehyde Benzaldehyde in Ethanol Pump1 Pump 1 Aldehyde->Pump1 Amine Aminoacetaldehyde diethyl acetal in Ethanol Amine->Pump1 Mixer1 T-Mixer Pump1->Mixer1 Reactor1 Packed-Bed Reactor (Reduction) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Acid Conc. HCl Pump2 Pump 2 Acid->Pump2 Pump2->Mixer2 Reactor2 Heated Reactor Coil (80 °C) Mixer2->Reactor2 Neutralize Neutralization (NaHCO3 aq.) Reactor2->Neutralize Product N-Benzyl-1,2,3,4- tetrahydroisoquinoline Neutralize->Product

Pomeranz-Fritsch-Bobbitt Reaction Flow Setup

Rh(III)-Catalyzed C-H Activation/Annulation in Flow

Transition-metal-catalyzed C-H activation and annulation reactions offer a modern and atom-economical approach to isoquinoline synthesis. Flow chemistry can enhance the efficiency and safety of these catalytic processes.

Application Note: Continuous Flow Synthesis of Isoquinolones from Benzamides and Alkynes

This protocol describes the Rh(III)-catalyzed synthesis of an isoquinolone derivative. The flow setup allows for efficient screening of reaction parameters and straightforward scaling.

Experimental Protocol:

A solution of N-methoxybenzamide (0.2 M), diphenylacetylene (0.3 M), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in 1,2-dichloroethane is prepared. This solution is pumped through a heated reactor coil. The output stream is collected and purified by chromatography.

Data Presentation:

ParameterValue
Starting Materials N-methoxybenzamide, Diphenylacetylene
Catalyst System [Cp*RhCl₂]₂, AgSbF₆
Solvent 1,2-Dichloroethane
Concentration (Amide) 0.2 M
Concentration (Alkyne) 0.3 M
Flow Rate 0.2 mL/min
Reactor Volume 4 mL
Residence Time 20 min
Temperature 100 °C
Yield 88%

Workflow Diagram:

Rh_Catalyzed_Flow Reagents N-methoxybenzamide, Diphenylacetylene, [Cp*RhCl2]2, AgSbF6 in DCE Pump Syringe Pump Reagents->Pump Reactor Heated Reactor Coil (100 °C) Pump->Reactor Collection Product Collection Reactor->Collection Product 3,4-Diphenylisoquinolone Collection->Product

Rh(III)-Catalyzed Annulation Flow Setup

Photocatalytic Synthesis of Isoquinoline Derivatives in Flow

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis. Flow photoreactors provide uniform irradiation and efficient light penetration, leading to significantly reduced reaction times and improved yields compared to batch processes.

Application Note: Continuous Flow Synthesis of 4-Acyl-isoquinoline-1,3-diones

This protocol describes the photocatalytic synthesis of a functionalized isoquinoline-1,3-dione. The use of a flow photoreactor enables efficient and scalable production.

Experimental Protocol:

A solution of N-methyl-N-phenyl-2-vinylbenzamide (0.1 M), an aliphatic aldehyde (0.2 M), and a photocatalyst (e.g., Eosin Y, 2 mol%) in acetonitrile is prepared. The solution is pumped through a transparent fluorinated ethylene propylene (FEP) tubing reactor wrapped around a light source (e.g., blue LEDs). The output is collected and the solvent is evaporated.

Data Presentation:

ParameterValue
Starting Material N-methyl-N-phenyl-2-vinylbenzamide
Reagents Aliphatic aldehyde, Eosin Y
Solvent Acetonitrile
Concentration (Amide) 0.1 M
Concentration (Aldehyde) 0.2 M
Flow Rate 0.1 mL/min
Reactor Volume 2 mL
Residence Time 20 min
Light Source Blue LEDs (465 nm)
Yield 90%

Workflow Diagram:

Photocatalytic_Flow Reagents Substrate, Aldehyde, Photocatalyst in Acetonitrile Pump HPLC Pump Reagents->Pump Reactor FEP Tubing Reactor (Blue LEDs) Pump->Reactor Collection Product Collection Reactor->Collection Product 4-Acyl-isoquinoline-1,3-dione Collection->Product

Photocatalytic Flow Reactor Setup

Electrochemical Synthesis of Isoquinolines in Flow

Electrochemical synthesis offers a sustainable alternative to traditional methods by replacing chemical oxidants or reductants with electricity. Flow electrochemical cells provide a high surface-area-to-volume ratio, enhancing mass transfer and reaction efficiency.

Application Note: Electrochemical Flow Synthesis of Isoquinolines from Benzamides and Alkynes

This protocol outlines the electrochemical synthesis of an isoquinoline derivative in a continuous flow cell. This method avoids the use of stoichiometric metal oxidants, making it a greener synthetic route.

Experimental Protocol:

A solution of benzamide (0.1 M), 4-octyne (0.2 M), and a supporting electrolyte (e.g., n-Bu₄NBF₄, 0.1 M) in a suitable solvent (e.g., acetonitrile/trifluoroethanol) is prepared. This solution is continuously pumped through an electrochemical flow cell equipped with a graphite anode and a platinum cathode. A constant current is applied across the electrodes. The product stream is collected for further purification.

Data Presentation:

ParameterValue
Starting Materials Benzamide, 4-Octyne
Electrolyte n-Bu₄NBF₄
Solvent Acetonitrile/Trifluoroethanol
Concentration (Amide) 0.1 M
Concentration (Alkyne) 0.2 M
Flow Rate 0.2 mL/min
Cell Volume 1.0 mL
Current 10 mA
Temperature 25 °C
Yield 82%

Workflow Diagram:

Electrochemical_Flow Electrolyte_Solution Benzamide, 4-Octyne, n-Bu4NBF4 in Solvent Pump Peristaltic Pump Electrolyte_Solution->Pump Flow_Cell Electrochemical Flow Cell Pump->Flow_Cell Collection Product Collection Flow_Cell->Collection Power_Supply Potentiostat/ Galvanostat Power_Supply->Flow_Cell Product 3-Propyl-4-propylisoquinoline Collection->Product

Electrochemical Flow Synthesis Setup

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on improving the yield of 5-Bromo-1-chloroisoquinoline synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of 5-Bromoisoquinoline (Step 1) 1. Incomplete bromination of isoquinoline. 2. Formation of undesired isomers (e.g., 8-bromoisoquinoline). 3. Suboptimal reaction temperature. 4. Impure N-Bromosuccinimide (NBS).1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Strictly control the reaction temperature, keeping it between -26°C and -15°C during NBS addition.[1] 3. Ensure precise temperature control to favor the formation of the 5-bromo isomer.[1] 4. Use recrystallized and dried NBS to avoid the need for a large excess, which can lead to the formation of 5,8-dibromoisoquinoline.[1]
Low or No Yield of this compound (Step 2) 1. Incomplete N-oxidation of 5-bromoisoquinoline. 2. Inefficient chlorination of the N-oxide intermediate. 3. Degradation of starting material or product. 4. Presence of moisture in the reaction.1. Ensure the oxidation reaction with m-CPBA goes to completion by monitoring via TLC or HPLC. 2. Use a sufficient excess of a fresh chlorinating agent like phosphorus oxychloride (POCl₃). 3. Avoid excessive heating during the chlorination step, as it can lead to decomposition. 4. Ensure all glassware is flame-dried and use anhydrous solvents, as reagents like POCl₃ are highly sensitive to moisture.
Formation of Multiple Byproducts 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high or not well-controlled. 3. Presence of impurities in starting materials.1. Carefully measure and control the molar ratios of all reactants. 2. Maintain the recommended temperature ranges for each step of the synthesis. 3. Use high-purity, and if necessary, freshly purified starting materials.
Dark-Colored Reaction Mixture or Product 1. Polymerization of reactants or products. 2. Decomposition at elevated temperatures. 3. Presence of colored impurities.1. Minimize reaction time and avoid excessive heating. 2. Purify the crude product promptly after the work-up procedure. 3. Consider treating the crude product with activated carbon or performing a recrystallization to remove colored impurities.
Difficulties in Product Purification 1. Presence of unreacted starting materials. 2. Formation of side products with similar polarity to the desired product. 3. Formation of emulsions during work-up.1. Optimize reaction conditions to ensure complete conversion of starting materials. 2. Employ column chromatography with a suitable solvent system for purification. A gradient elution may be necessary.[1] 3. During aqueous work-up, add brine to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most prevalent synthetic pathway involves a two-step process starting from isoquinoline. The first step is the bromination of isoquinoline, typically using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, to produce 5-bromoisoquinoline.[1] The second step involves the N-oxidation of 5-bromoisoquinoline, often with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by chlorination of the resulting N-oxide with a reagent such as phosphorus oxychloride (POCl₃).

Q2: Why is temperature control so critical during the bromination of isoquinoline?

A2: Precise temperature control during the bromination step is crucial to ensure the regioselective formation of 5-bromoisoquinoline and to minimize the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the desired product.[1] The reaction should be maintained at a low temperature, typically between -22°C and -26°C, during the addition of NBS.[1]

Q3: My yield of this compound is consistently low. What are the key parameters to investigate for the chlorination step?

A3: For the chlorination of the 5-bromoisoquinoline N-oxide, several factors can contribute to low yields:

  • Purity of the N-oxide: Ensure the N-oxide intermediate from the previous step is pure.

  • Activity of the Chlorinating Agent: Use a fresh or properly stored bottle of POCl₃, as it can degrade over time.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reaction Temperature and Time: Overheating can lead to decomposition. Monitor the reaction's progress to determine the optimal reaction time.

Q4: Are there alternative chlorinating agents to POCl₃?

A4: Yes, while POCl₃ is commonly used, other reagents can be employed for the chlorination of N-oxides. These include sulfuryl chloride (SO₂Cl₂), and mixtures like phosphorus pentachloride (PCl₅) with POCl₃. The choice of reagent can influence the reaction conditions and yield.

Q5: What is the best method to purify the final this compound product?

A5: Purification of the crude product is often achieved through column chromatography on silica gel.[1] A common eluent system is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification method.

Data Presentation

The following table summarizes key quantitative data for the synthesis of 5-bromoisoquinoline, the precursor to this compound. Specific yield data for the subsequent chlorination step is less commonly reported in comparative tables, but the provided protocols offer guidance on achieving good yields.

Table 1: Synthesis of 5-Bromoisoquinoline from Isoquinoline

ParameterValueNotesReference
Starting Material Isoquinoline97% purity[1]
Brominating Agent N-Bromosuccinimide (NBS)Recrystallized and dried[1]
Solvent Concentrated Sulfuric Acid (96%)---[1]
Reaction Temperature -26°C to -15°CCritical for regioselectivity[1]
Reaction Time 4-5 hoursMonitored by TLC[1]
Yield 47-49%After fractional distillation[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Isoquinoline (44.0 g, 330 mmol)

  • Concentrated Sulfuric Acid (96%, 340 mL)

  • N-Bromosuccinimide (NBS) (64.6 g, 363 mmol), recrystallized

  • 25% Aqueous Ammonia

  • Diethyl Ether

  • 1M Sodium Hydroxide (aq)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 44.0 g of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cool the resulting solution to -25°C in a dry ice-acetone bath.

  • Add 64.6 g of recrystallized NBS in portions, maintaining the internal temperature between -22°C and -26°C.

  • Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the alkaline suspension with diethyl ether (1 x 800 mL, then 2 x 200 mL).

  • Combine the organic layers, wash with 200 mL of 1M NaOH (aq) and 200 mL of water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a light brown solid.

  • Purify the crude product by fractional distillation under reduced pressure (bp 145-149°C at 14 mm) to obtain 5-bromoisoquinoline as a white solid (yield: 34-36 g, 47-49%).

Protocol 2: Synthesis of this compound

This is a general procedure based on common methods for the N-oxidation and subsequent chlorination of isoquinolines.

Materials:

  • 5-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75%)

  • Dichloromethane (DCM)

  • Sodium Thiosulfate

  • 1N Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

  • Phosphorus Oxychloride (POCl₃)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

Part A: N-Oxidation

  • Dissolve 5-bromoisoquinoline in dichloromethane.

  • Add m-CPBA (approximately 1.5 equivalents) to the solution.

  • Heat the reaction mixture at around 40°C and stir for 20 hours, monitoring the reaction progress by HPLC or TLC.

  • After completion, cool the mixture to room temperature and quench by adding sodium thiosulfate, followed by water.

  • Separate the organic phase, wash it with 1N sodium hydroxide solution, and then dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the 5-bromoisoquinoline N-oxide, which can be used in the next step without further purification.

Part B: Chlorination

  • Dissolve the 5-bromoisoquinoline N-oxide intermediate in dichloromethane.

  • Add phosphorus oxychloride (POCl₃, several equivalents).

  • Stir the reaction at approximately 45°C for 18 hours, monitoring for completion by HPLC or GC.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully treat the residue with water and extract the aqueous phase with dichloromethane.

  • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and evaporate the solvent under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Oxidation & Chlorination Isoquinoline Isoquinoline NBS_H2SO4 NBS, H₂SO₄ -25°C to -18°C Isoquinoline->NBS_H2SO4 Bromo_Intermediate 5-Bromoisoquinoline NBS_H2SO4->Bromo_Intermediate mCPBA m-CPBA, DCM 40°C Bromo_Intermediate->mCPBA N_Oxide 5-Bromoisoquinoline N-oxide mCPBA->N_Oxide POCl3 POCl₃, DCM 45°C N_Oxide->POCl3 Final_Product This compound POCl3->Final_Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree cluster_diagnosis Diagnosis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions Start Low Yield of This compound Check_Step1 Check Yield of 5-Bromoisoquinoline Start->Check_Step1 Is precursor yield low? Check_Step2 Check Chlorination Step Start->Check_Step2 Is precursor yield good? Temp_Control Verify Temperature (-26°C to -15°C) Check_Step1->Temp_Control Yes NBS_Purity Use Pure NBS Check_Step1->NBS_Purity Yes Monitor_Reaction1 Monitor Reaction by TLC/HPLC Check_Step1->Monitor_Reaction1 Yes Anhydrous Ensure Anhydrous Conditions Check_Step2->Anhydrous Yes Reagent_Quality Use Fresh POCl₃ Check_Step2->Reagent_Quality Yes Monitor_Reaction2 Optimize Temp/Time Check_Step2->Monitor_Reaction2 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 5-Bromo-1-chloroisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Bromo-1-chloroisoquinoline via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For halo-isoquinolines, which are often sparingly soluble in many solvents, a mixed solvent system may be necessary. Based on analogous compounds, good starting points for solvent screening include heptane/toluene mixtures, or using a solvent in which the compound is highly soluble like dichloromethane (DCM) or tetrahydrofuran (THF) and adding a miscible anti-solvent in which it is insoluble.[1]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be due to a high concentration of impurities or if the solution is too saturated. To remedy this, try reheating the solution and adding more of the primary solvent to decrease the saturation. Then, allow the solution to cool more slowly to encourage crystal formation rather than oiling.[2][3]

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated. If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5] If the issue is supersaturation, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.[4][6]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield is a common issue in recrystallization and can be caused by several factors. Using the minimum amount of hot solvent to dissolve the crude product is critical.[6] Ensure the solution is sufficiently cooled before filtration to minimize the amount of product that remains dissolved in the mother liquor. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[6]

Q5: The purity of my this compound is still low after recrystallization. What can I do?

A5: If impurities persist, a second recrystallization may be necessary. It is also possible that the chosen solvent is not effective at separating the specific impurities present. Common impurities in the synthesis of this compound can include unreacted 5-bromoisoquinoline. Consider using a different solvent system or a preliminary purification step, such as a silica plug, before recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Crude this compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent is used.- Test the solubility in a range of solvents to find a more suitable one. - Gradually add more hot solvent until the solid dissolves.
The compound "oils out" upon cooling. - The solution is too concentrated. - The cooling rate is too fast. - The melting point of the compound is lower than the boiling point of the solvent.- Add more solvent to the hot solution to reduce the concentration. - Allow the solution to cool slowly at room temperature before placing it in an ice bath. - Select a solvent with a lower boiling point.
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then cool again.[4][5] - Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[4][6]
Crystals form too quickly and are very fine. - The solution cooled too rapidly.- Reheat the solution to redissolve the solid, and then allow it to cool more slowly. Insulating the flask can help.[5]
Low recovery of pure product. - Too much solvent was used for dissolution or washing. - The solution was not cooled sufficiently before filtration. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[6] - Ensure the flask is thoroughly cooled in an ice bath before filtering. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during transfer.
The recrystallized product is still impure (e.g., colored). - The chosen solvent is not effective for removing the specific impurities. - Impurities co-crystallized with the product. - The crystals were not washed properly.- Try a different recrystallization solvent or a solvent pair. - Consider a pre-purification step like activated charcoal treatment if colored impurities are present.[5] - Ensure to wash the crystals with a small amount of fresh, cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., heptane, toluene, ethanol, ethyl acetate, dichloromethane) to each test tube at room temperature to assess solubility. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes with the undissolved solid and observe the solubility. The ideal solvent will dissolve the compound completely at its boiling point.

  • Based on these tests, select a suitable solvent or a solvent pair (one solvent in which the compound is soluble and a miscible one in which it is not). A heptane/toluene mixture is a good starting point.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (or the more soluble solvent of a pair).

  • Heat the mixture on a hot plate with stirring.

  • Add the hot solvent in small portions until the solid just dissolves.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration. Preheat a second flask and a funnel with fluted filter paper by pouring hot solvent through them.

  • Quickly filter the hot solution containing the dissolved product.

4. Crystallization:

  • If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

6. Drying:

  • Continue to draw air through the funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventBoiling Point (°C)PolaritySolubility at Room Temp.Solubility at Boiling Point
Heptane98NonpolarLowModerate
Toluene111NonpolarLowHigh
Ethanol78PolarLowModerate
Ethyl Acetate77IntermediateModerateHigh
Dichloromethane40IntermediateHighHigh
Tetrahydrofuran66PolarHighHigh
Water100Very PolarInsolubleInsoluble

Note: This data is estimated based on the general solubility of halo-aromatic compounds and may need to be confirmed experimentally.

Visualization

G Troubleshooting Workflow for Recrystallization start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature, then ice bath dissolve->cool No no_dissolve Problem: Does not dissolve dissolve->no_dissolve Issue? filter Filter and collect crystals cool->filter No oiling_out Problem: Oils out cool->oiling_out Issue? no_crystals Problem: No crystals form cool->no_crystals Issue? end Pure this compound filter->end No low_yield Problem: Low yield filter->low_yield Issue? impure Problem: Still impure filter->impure Issue? sol_no_dissolve Solution: - Try different solvent - Add more hot solvent no_dissolve->sol_no_dissolve Yes sol_oiling_out Solution: - Add more solvent - Cool more slowly oiling_out->sol_oiling_out Yes sol_no_crystals Solution: - Evaporate some solvent - Scratch flask/add seed crystal no_crystals->sol_no_crystals Yes sol_low_yield Solution: - Use minimal hot solvent - Cool thoroughly - Wash with minimal cold solvent low_yield->sol_low_yield Yes sol_impure Solution: - Recrystallize again - Try different solvent - Use charcoal impure->sol_impure Yes sol_no_dissolve->dissolve Retry sol_oiling_out->dissolve Retry sol_no_crystals->cool Retry sol_low_yield->start Retry with new crude batch sol_impure->start Retry with new crude batch

References

Column chromatography conditions for purifying 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 5-Bromo-1-chloroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Improper column packing.- Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound, with good separation from impurities.- Ensure proper column packing: Pack the column with a slurry of silica gel in the initial, least polar eluent to avoid cracks and air bubbles.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., use a higher ratio of hexanes to ethyl acetate).
Product Does Not Elute from the Column (Low to No Rf) - The eluent is not polar enough.- Gradually increase the polarity of the eluent. This can be done by incrementally increasing the percentage of the polar solvent in the mixture (gradient elution).
Streaking of the Compound on TLC and Column - The compound may be too polar for the silica gel.- The compound may be acidic or basic, leading to strong adsorption.- The compound might be degrading on the silica.- Add a small amount (0.5-2%) of a more polar solvent like methanol to the eluent.- If the compound is suspected to be basic, a small amount of triethylamine (~0.1-1%) can be added to the eluent to neutralize the acidic silica gel.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.
Co-elution of Impurities with the Product - Impurities have very similar polarity to the product.- Employ a very shallow solvent gradient to improve separation.- Use a longer column to increase the separation distance between compounds.- Consider a different stationary phase (e.g., alumina) or a different solvent system.
Product Crystallizes on the Column - The compound has low solubility in the eluent.- Choose a solvent system in which the compound is more soluble.- Run the chromatography at a slightly elevated temperature (if feasible with the experimental setup).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on the purification of similar halogenated isoquinolines, a good starting point for TLC analysis and subsequent column chromatography would be a mixture of hexanes and ethyl acetate. Begin with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity. Another system to explore is dichloromethane and hexanes.

Q2: What is the recommended stationary phase for purifying this compound?

A2: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and generally effective stationary phase for compounds of this type. If the compound shows signs of degradation or strong adsorption, neutral alumina can be considered as an alternative.

Q3: How can I determine the correct fractions to collect?

A3: Monitor the fractions as they elute from the column using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and run it in the optimized eluent system. Combine the fractions that show a single, pure spot corresponding to the Rf of this compound.

Q4: My compound is not visible under UV light on the TLC plate. How can I visualize it?

A4: If this compound is not UV-active, you can use other visualization techniques. Staining the TLC plate with potassium permanganate solution or iodine vapor are common general methods for visualizing organic compounds.

Q5: What should I do if my purified product is still not pure?

A5: If the product remains impure after a single column, you can perform a second column chromatography, potentially with a different solvent system or stationary phase. Alternatively, recrystallization from a suitable solvent can be an effective final purification step.

Experimental Protocol: General Guideline

This is a general protocol and may require optimization based on the specific impurities present in your crude sample.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio).

  • Visualize the plate under UV light.

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without cracks or air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and removing the solvent under reduced pressure.

  • Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial solvent system.

  • Collect fractions in a systematic manner (e.g., in test tubes or small flasks).

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Diagrams

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation tlc 1. TLC Analysis (Optimize Eluent) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep sample_load 3. Sample Loading (Minimal Solvent) column_prep->sample_load elution 4. Elution (Collect Fractions) sample_load->elution fraction_analysis 5. Fraction Analysis (TLC Monitoring) elution->fraction_analysis combine 6. Combine Pure Fractions fraction_analysis->combine evaporation 7. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow Troubleshooting Logic for Poor Separation start Poor Separation Observed check_tlc Were TLC conditions optimized? start->check_tlc optimize_tlc Re-optimize eluent with TLC (aim for Rf 0.2-0.4) check_tlc->optimize_tlc No check_packing Was the column packed correctly? check_tlc->check_packing Yes optimize_tlc->check_packing repack_column Repack column carefully (slurry method) check_packing->repack_column No check_loading Was the sample loaded properly? check_packing->check_loading Yes repack_column->check_loading improve_loading Use minimal solvent or dry loading technique check_loading->improve_loading No consider_alternatives Consider alternative stationary phase or gradient elution check_loading->consider_alternatives Yes improve_loading->consider_alternatives

Caption: Decision-making workflow for troubleshooting poor separation.

Technical Support Center: Synthesis of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway is a three-step process starting from isoquinoline:

  • Bromination: Electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline.

  • N-Oxidation: Oxidation of the nitrogen atom in 5-bromoisoquinoline to form 5-bromoisoquinoline N-oxide.

  • Chlorination: Deoxygenative chlorination of 5-bromoisoquinoline N-oxide to afford the final product, this compound.

Q2: What are the critical parameters in the initial bromination of isoquinoline?

Careful control of reaction temperature and the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), are crucial.[1] Maintaining a low temperature (between -26°C and -18°C) is essential to ensure the regioselective formation of 5-bromoisoquinoline and to suppress the formation of the 8-bromoisoquinoline isomer, which is difficult to separate.[1] Using more than 1.1 equivalents of NBS should be avoided as it can lead to the formation of 5,8-dibromoisoquinoline.[1]

Q3: What are the common side products in the N-oxidation step?

The primary byproduct in the N-oxidation of 5-bromoisoquinoline with meta-chloroperoxybenzoic acid (m-CPBA) is m-chlorobenzoic acid.[2] This byproduct is typically removed during the workup procedure by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[3]

Q4: What side products can be expected during the final chlorination step with phosphoryl chloride (POCl₃)?

Potential side products in the chlorination of 5-bromoisoquinoline N-oxide include:

  • Unreacted 5-bromoisoquinoline N-oxide: Incomplete reaction can leave residual starting material.

  • Isomeric chloroisoquinolines: While chlorination is expected at the C1 position, there is a possibility of chlorination at other positions on the isoquinoline ring, depending on the reaction conditions and the influence of the bromo-substituent. For instance, in a related molecule, chlorination was observed at the 4-position.

  • Hydrolyzed product: During workup, the 1-chloro group can be susceptible to hydrolysis, reverting to a 1-hydroxy group (5-bromoisoquinolin-1(2H)-one).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 5-bromoisoquinoline in the first step. - Incomplete reaction. - Formation of isomeric or di-brominated byproducts.[1]- Ensure complete dissolution of isoquinoline before adding NBS.[1] - Use recrystallized NBS to ensure its reactivity.[1] - Strictly control the reaction temperature between -26°C and -18°C.[1] - Use no more than 1.1 equivalents of NBS.[1]
Presence of 8-bromoisoquinoline impurity. The reaction temperature during bromination was too high.[1]This isomer is very difficult to remove by distillation or recrystallization. Prevention by strict temperature control is key. Column chromatography may be required for separation.[1]
Formation of 5,8-dibromoisoquinoline. Excess NBS was used in the bromination step.[1]Use a maximum of 1.1 equivalents of NBS. If formed, this byproduct may be separable by fractional distillation or column chromatography.
Incomplete N-oxidation of 5-bromoisoquinoline. - Insufficient m-CPBA. - Reaction time is too short.- Use a slight excess of m-CPBA (e.g., 1.5 equivalents). - Monitor the reaction by TLC until the starting material is consumed.
Residual m-chlorobenzoic acid in the N-oxide product. Inefficient removal during workup.[3]Wash the organic extract thoroughly with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.[1][3]
Low yield of this compound in the final step. - Incomplete reaction. - Hydrolysis of the product during workup.- Ensure anhydrous conditions for the reaction with POCl₃. - A higher reaction temperature or longer reaction time may be required. - During workup, minimize contact with water and use a gentle basification method with cooling.
Product contains unreacted 5-bromoisoquinoline N-oxide. Insufficient POCl₃ or inadequate heating.- Use POCl₃ as both the reagent and solvent, and heat the reaction mixture, for example, at 100°C. - Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Purification of the final product is challenging. The crude product contains a mixture of isomers or other byproducts with similar polarities.Column chromatography using a suitable eluent system (e.g., dichloromethane/hexane) followed by recrystallization is often effective for obtaining high-purity this compound.[4]

Experimental Protocols

Step 1: Synthesis of 5-Bromoisoquinoline[1]

This procedure is adapted from Organic Syntheses.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Isoquinoline129.1644.0 g (40 mL)0.330
Sulfuric acid (96%)98.08340 mL-
N-Bromosuccinimide (NBS)177.9864.6 g0.363
Diethyl ether74.12~1.2 L-
25% aq. NH₃-As needed-
1M NaOH (aq)40.00200 mL-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 40 mL of isoquinoline, keeping the internal temperature below 30°C.

  • Cool the solution to -25°C using a dry ice-acetone bath.

  • Add 64.6 g of NBS in portions, maintaining the temperature between -26°C and -22°C.

  • Stir the suspension for 2 hours at -22°C ± 1°C, then for 3 hours at -18°C ± 1°C.

  • Pour the reaction mixture onto 1 kg of crushed ice.

  • Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether (1 x 800 mL, 2 x 200 mL).

  • Wash the combined organic layers with 200 mL of 1M NaOH (aq) and 200 mL of water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to yield 5-bromoisoquinoline as a white solid.

Step 2 & 3: Synthesis of this compound (General Procedure)

This is a general procedure and may require optimization.

Materials:

ReagentMolar Mass ( g/mol )
5-Bromoisoquinoline208.05
m-Chloroperoxybenzoic acid (m-CPBA, ~75%)172.57 (for 100%)
Dichloromethane (DCM)84.93
Sodium thiosulfate158.11
1N Sodium hydroxide40.00
Anhydrous magnesium sulfate120.37
Phosphoryl chloride (POCl₃)153.33
Saturated sodium bicarbonate84.01

Procedure:

N-Oxidation:

  • Dissolve 5-bromoisoquinoline in dichloromethane.

  • Add approximately 1.5 equivalents of m-CPBA.

  • Heat the mixture (e.g., to 40°C) and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with 1N sodium hydroxide and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 5-bromoisoquinoline N-oxide.

Chlorination:

  • Dissolve the crude 5-bromoisoquinoline N-oxide in a suitable solvent like dichloromethane or use neat POCl₃.

  • Add phosphoryl chloride (POCl₃).

  • Heat the reaction mixture (e.g., to 45°C or reflux) and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction mixture with ice water.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Isoquinoline Isoquinoline Bromination Bromination (NBS, H₂SO₄) Isoquinoline->Bromination FiveBromo 5-Bromoisoquinoline Bromination->FiveBromo N_Oxidation N-Oxidation (m-CPBA) FiveBromo->N_Oxidation N_Oxide 5-Bromoisoquinoline N-oxide N_Oxidation->N_Oxide Chlorination Chlorination (POCl₃) N_Oxide->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Overall synthesis pathway for this compound.

Troubleshooting Logic for Bromination Step

Bromination_Troubleshooting decision decision issue issue solution solution start Start Bromination check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No issue_low_yield Low Yield of 5-Bromoisoquinoline check_yield->issue_low_yield Yes end Successful Bromination check_purity->end No issue_isomers Isomeric Impurities Present (8-Bromo or 5,8-Dibromo) check_purity->issue_isomers Yes solution_yield Solutions: - Check NBS purity - Ensure low temp. - Control stoichiometry issue_low_yield->solution_yield Potential Causes: - Incomplete reaction - Side reactions solution_isomers Solutions: - Strict temp. control - Precise NBS amount - Column chromatography issue_isomers->solution_isomers Potential Causes: - High temp. - Excess NBS

Caption: Troubleshooting workflow for the bromination of isoquinoline.

References

Optimization of reaction conditions for 5-Bromo-1-chloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 5-Bromo-1-chloroisoquinoline. It includes frequently asked questions (FAQs), detailed troubleshooting, experimental protocols, and comparative data to assist in optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the chlorination of 5-bromoisoquinolin-1(2H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group of the isoquinolinone into a chlorine atom.

Q2: What are the typical yields for this synthesis?

Yields can vary significantly based on the reaction conditions, purity of starting materials, and work-up procedure. Optimized protocols can achieve high yields, but it is not uncommon to encounter lower yields during initial attempts.

Q3: What are the critical parameters to control during the reaction?

The key parameters to monitor and control are reaction temperature, reaction time, and the stoichiometry of the reagents. Careful control of these factors is crucial to minimize byproduct formation and maximize the yield of the desired product.[1][2]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products due to prolonged reaction times.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction.- Degradation of starting material or product.- Inefficient purification.- Sub-optimal reaction temperature.- Monitor the reaction progress closely using TLC or HPLC to ensure completion.[3]- Ensure anhydrous (dry) reaction conditions, as chlorinating agents like POCl₃ are sensitive to moisture.- Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).- Carefully control the reaction temperature. For chlorination with POCl₃, refluxing is common, but the optimal temperature may need to be determined empirically.
Formation of Multiple Byproducts - Side reactions due to incorrect stoichiometry or temperature.- Presence of impurities in the starting 5-bromoisoquinolin-1(2H)-one.- Reaction with residual water.- Use high-purity starting materials.- Optimize the molar ratio of the substrate to the chlorinating agent. An excess of the chlorinating agent is often used.[1]- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
Dark-Colored Reaction Mixture or Product - Decomposition of the substrate or product at elevated temperatures.- Polymerization or side reactions.- Minimize the reaction time and avoid excessive heating.[2]- Purify the crude product promptly after the work-up procedure.- Consider purification techniques such as treatment with activated carbon or recrystallization to remove colored impurities.
Difficulty in Product Isolation/Purification - The product may be an oil or a low-melting solid.- Similar polarity between the product and impurities.- If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification.- For column chromatography, screen different solvent systems to achieve better separation between the product and impurities.- Recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow A 1. Setup B 2. Reagent Addition (5-bromoisoquinolin-1(2H)-one + POCl₃) A->B C 3. Reaction (Heating/Reflux) B->C D 4. Quenching (Pouring onto ice) C->D E 5. Work-up (Neutralization, Extraction) D->E F 6. Purification (Chromatography/ Recrystallization) E->F G 7. Characterization (NMR, MS) F->G

General experimental workflow for the synthesis.

G cluster_troubleshooting Troubleshooting Flowchart: Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/HPLC) Start->Check_Completion Optimize_Time_Temp Increase reaction time or temperature. Check_Completion->Optimize_Time_Temp No Check_Purity Are starting materials pure and anhydrous? Check_Completion->Check_Purity Yes Purify_Reagents Purify starting materials. Ensure dry conditions. Check_Purity->Purify_Reagents No Check_Workup Was the work-up efficient? (e.g., product loss during extraction) Check_Purity->Check_Workup Yes Optimize_Workup Optimize extraction pH. Increase number of extractions. Check_Workup->Optimize_Workup No Check_Purification Is the purification method optimal? Check_Workup->Check_Purification Yes Optimize_Purification Adjust chromatography solvent system. Try recrystallization. Check_Purification->Optimize_Purification No

Logical approach to troubleshooting low yield.

Detailed Experimental Protocol

This protocol is a general guideline for the chlorination of 5-bromoisoquinolin-1(2H)-one using phosphorus oxychloride (POCl₃).

Materials and Reagents:

  • 5-bromoisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisoquinolin-1(2H)-one (1.0 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction can be run neat in POCl₃ or in a solvent like dichloromethane.

  • Reaction: Heat the mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and stir for the required time (typically 2-18 hours). Monitor the reaction's progress by TLC or HPLC.[3]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Work-up:

    • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Data on Reaction Conditions

Optimizing reaction conditions is key to achieving high yields. The following table summarizes how different parameters can influence the outcome of the synthesis.

Parameter Condition Typical Outcome Notes
Chlorinating Agent POCl₃Generally effective, serves as both reagent and solvent.Excess is typically used to drive the reaction to completion.
POCl₃ / PCl₅A more powerful chlorinating system.[4]May be useful for less reactive substrates but can lead to more side products.
Temperature 80-110 °C (Reflux)Standard condition for driving the reaction.Higher temperatures can sometimes lead to decomposition. Careful monitoring is advised.
Room TemperatureMay result in incomplete conversion or require very long reaction times.Can be useful for substrates that are sensitive to heat.
Reaction Time 2-4 hoursOften sufficient for reactive substrates.
12-18 hoursMay be necessary for complete conversion.[3]Prolonged times can increase the risk of byproduct formation. Reaction monitoring is crucial.
Solvent Neat (excess POCl₃)Common and convenient.
High-boiling inert solvent (e.g., toluene, xylene)Can be used to control the reaction temperature more precisely.

References

Troubleshooting failed reactions involving 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-chloroisoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Understanding the Reactivity of this compound

A key aspect of working with this compound is understanding the differential reactivity of the C5-Br and C1-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved by the palladium catalyst during the oxidative addition step compared to the stronger C-Cl bond.[1][2]

This inherent difference in reactivity allows for the selective functionalization at the C5 position, leaving the C1 chloro-substituent intact for potential subsequent transformations. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. For instance, in some cases, a highly electrophilic position on a heteroaromatic ring can lead to preferential reaction at a C-Cl bond over a C-Br bond at a less activated position.[3] For 1-chloro-5-bromoisoquinoline, the reaction has been shown to occur selectively at the C1 position under certain Suzuki-Miyaura conditions, highlighting that both electronic and bond energy factors play a role.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by reaction type. Each section provides answers to common problems and offers detailed troubleshooting advice.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors. Here is a systematic guide to troubleshooting:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial for an efficient catalytic cycle.

    • Solution: For coupling at the C5-Br position, standard ligands like PPh₃ or dppf may be sufficient. For the less reactive C1-Cl bond, more electron-rich and bulky ligands such as XPhos or SPhos might be necessary. It is recommended to screen a variety of ligands.

  • Incorrect Base: The base plays a critical role in the transmetalation step.

    • Solution: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often beneficial.

  • Poor Quality Reagents: Solvents, boronic acids, and the starting material must be of high purity and anhydrous.

    • Solution: Use anhydrous, degassed solvents. Ensure your boronic acid is pure and has not undergone significant decomposition (protodeboronation).

  • Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.

    • Solution: Gradually increase the reaction temperature. For the more challenging C-Cl bond coupling, higher temperatures are generally required.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.

  • Cause: This is often due to the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.

  • Solution:

    • Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

    • Ensure a strict inert atmosphere is maintained throughout the reaction.

    • Use a pre-catalyst to ensure a clean and efficient initiation of the catalytic cycle.

Q3: How can I achieve regioselective coupling at the C5-Br position over the C1-Cl position?

A3: As a general trend, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] To favor reaction at the C5-Br position:

  • Use Milder Reaction Conditions: Lower reaction temperatures and shorter reaction times will generally favor the more reactive C-Br bond.

  • Choose Appropriate Catalyst/Ligand System: Standard catalyst systems like Pd(PPh₃)₄ are often sufficient for C-Br bond activation and may not be reactive enough to cleave the C-Cl bond under mild conditions.

Quantitative Data Summary for Suzuki-Miyaura Coupling

Disclaimer: The following data is based on reactions with structurally similar bromo- and chloro-substituted heteroaromatic compounds and should be used as a starting point for optimization.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901285Adapted from[3]
2-Chloro-6-bromoquinolinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O1001678 (at C6)Adapted from[3]
1-Chloro-5-bromoisoquinolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O801282 (at C1)Adapted from[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with primary or secondary amines.

Q1: My Buchwald-Hartwig amination is giving low yields or not working at all. What should I check?

A1: Similar to the Suzuki-Miyaura reaction, the success of a Buchwald-Hartwig amination depends on several critical factors.[4][5][6]

  • Catalyst and Ligand: This is often the most critical parameter.

    • Solution: A wide range of palladium precatalysts and phosphine ligands have been developed for this reaction. For coupling at the C5-Br position, ligands like BINAP or Xantphos are often effective. For the less reactive C1-Cl bond, more electron-rich and bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally required.[7][8] A thorough screening of catalyst/ligand combinations is highly recommended.

  • Base Selection: The choice of base is crucial and depends on the amine and the substrate.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more reactive substrates. The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Inert Atmosphere: The catalytic system is highly sensitive to oxygen.

    • Solution: All manipulations should be performed under a strict inert atmosphere (glovebox or Schlenk line).

Q2: I am observing debromination or dechlorination of my starting material. How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Cause: This can be caused by β-hydride elimination from the palladium intermediate or by reaction with trace amounts of water or other protic sources.

  • Solution:

    • Ensure all reagents and solvents are scrupulously dry.

    • Optimize the ligand and base combination. Some ligands are more prone to promoting β-hydride elimination than others.

    • Lowering the reaction temperature may also help to minimize this side reaction.

Quantitative Data Summary for Buchwald-Hartwig Amination

Disclaimer: The following data is based on reactions with structurally similar bromo- and chloro-substituted heteroaromatic compounds and should be used as a starting point for optimization.

Aryl Halide SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001895 (at C6)Adapted from[8]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1102488Adapted from[7]
4-Bromo-2-nitro-anilinePhenylaminePd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O100120 (Buchwald-Hartwig)Adapted from[9]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Q1: My Sonogashira reaction is not working. What are the key parameters to optimize?

A1: The Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]

  • Catalyst System:

    • Solution: A common catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The quality and activity of both catalysts are crucial.

  • Base:

    • Solution: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the alkyne and neutralize the HX byproduct. The amine should be anhydrous and of high purity.

  • Solvent:

    • Solution: Anhydrous, degassed solvents like THF, DMF, or acetonitrile are commonly used.

  • Inert Atmosphere:

    • Solution: Similar to other palladium-catalyzed reactions, the Sonogashira coupling is sensitive to oxygen and should be performed under an inert atmosphere.

Q2: I am observing significant formation of Glaser coupling (homocoupling of the alkyne). How can I avoid this?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.

  • Solution:

    • Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a strict inert atmosphere.

    • Use a slight excess of the alkyne.

    • Consider using a copper-free Sonogashira protocol, although this may require different ligands and reaction conditions.

Heck Reaction

The Heck reaction allows for the coupling of this compound with an alkene.

Q1: My Heck reaction is giving a low yield of the desired product. What can I do to improve it?

A1: The efficiency of the Heck reaction is influenced by several factors.[8][11]

  • Catalyst and Ligand:

    • Solution: Palladium acetate (Pd(OAc)₂) is a common palladium source. The addition of a phosphine ligand can improve the stability and activity of the catalyst.

  • Base:

    • Solution: An inorganic base like NaOAc, K₂CO₃, or a tertiary amine base such as Et₃N is required to regenerate the active Pd(0) catalyst.

  • Solvent:

    • Solution: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

  • Temperature:

    • Solution: Heck reactions often require elevated temperatures to proceed at a reasonable rate.

Q2: I am getting a mixture of regioisomers in my Heck reaction. How can I control the regioselectivity?

A2: The regioselectivity of the Heck reaction (arylation at the α- or β-position of the alkene) can be influenced by the electronic nature of the alkene and the reaction conditions.

  • Solution:

    • For electron-deficient alkenes (e.g., acrylates), arylation typically occurs at the β-position.

    • The choice of ligand can also influence regioselectivity. Experimenting with different phosphine ligands may improve the desired outcome.

Lithiation and Electrophilic Quench

This reaction involves the deprotonation of the isoquinoline ring followed by the addition of an electrophile.

Q1: I am trying to perform a lithiation-substitution on this compound, but the reaction is not working. What are the critical factors?

A1: Lithiation reactions require strict control of reaction conditions.

  • Strong Base:

    • Solution: A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required for deprotonation.

  • Low Temperature:

    • Solution: These reactions are typically carried out at very low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

  • Anhydrous Conditions:

    • Solution: The reaction is extremely sensitive to moisture. All glassware must be oven-dried, and all reagents and solvents must be strictly anhydrous.

  • Inert Atmosphere:

    • Solution: A strict inert atmosphere of argon or nitrogen is essential.

Q2: Where will the lithiation occur on the this compound ring?

A2: The position of lithiation will be directed by the most acidic proton. The presence of the electron-withdrawing chloro and bromo substituents, as well as the nitrogen atom, will influence the acidity of the ring protons. Directed ortho-metalation (DoM) is a powerful tool where a substituent directs the deprotonation to an adjacent position. In the case of this compound, the chlorine at C1 and the bromine at C5 could potentially direct lithiation to adjacent positions. Experimental verification would be necessary to determine the exact regioselectivity.

Experimental Protocols

The following are generalized protocols for key reactions involving halo-isoquinolines. These should be considered as starting points and may require optimization for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOtBu, 1.2-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Failed Cross-Coupling Reactions

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_atmosphere Inert Atmosphere Check start->check_atmosphere check_atmosphere->start Issue Found: Fix & Retry check_reagents Reagent Quality Check (Purity, Anhydrous) check_atmosphere->check_reagents Atmosphere OK check_reagents->start Issue Found: Purify/Replace & Retry optimize_catalyst Catalyst/Ligand Optimization check_reagents->optimize_catalyst Reagents OK optimize_base Base Optimization optimize_catalyst->optimize_base success Successful Reaction optimize_catalyst->success Optimization Successful optimize_temp Temperature Optimization optimize_base->optimize_temp optimize_base->success Optimization Successful optimize_temp->success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pdiix R-Pd(II)Ln-X pd0->pdiix oxidative_addition Oxidative Addition oxidative_addition->pdiix pdiir R-Pd(II)Ln-R' pdiix->pdiir transmetalation Transmetalation (Base) transmetalation->pdiir pdiir->pd0 reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pdiix Ar-Pd(II)Ln-X pd0->pdiix oxidative_addition Oxidative Addition oxidative_addition->pdiix pdiinr2 Ar-Pd(II)Ln-NR₂ pdiix->pdiinr2 amine_coordination Amine Coordination & Deprotonation (Base) amine_coordination->pdiinr2 pdiinr2->pd0 reductive_elimination Reductive Elimination pdiinr2->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR₂ amine->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Purification of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-1-chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthetic route. If synthesized from 5-bromoisoquinoline via oxidation with a peroxyacid (like m-CPBA) followed by chlorination with an agent like phosphorus oxychloride (POCl₃), potential impurities include:

  • Unreacted 5-bromoisoquinoline: The starting material for the synthesis.

  • 5-Bromoisoquinoline N-oxide: An intermediate from the oxidation step.

  • m-Chlorobenzoic acid: A byproduct from the use of m-CPBA.

  • Phosphorus-containing byproducts: Residuals from the chlorinating agent.

  • Other isomers: Depending on the regioselectivity of the bromination and chlorination steps.

Q2: What is the recommended general approach for purifying crude this compound?

A2: A multi-step approach is often the most effective for achieving high purity. This typically involves:

  • Aqueous Workup: To remove acidic and water-soluble impurities.

  • Recrystallization: To significantly enhance the purity of the solid product.

  • Column Chromatography: To separate the desired product from closely related impurities that may co-crystallize.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A suitable TLC solvent system will show a clear separation between the spot corresponding to this compound and the spots of any impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.1. Add a small amount of additional hot solvent to dissolve the oil. 2. Allow the solution to cool more slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of pure this compound.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more crystals. 2. Ensure the minimum amount of hot solvent is used for dissolution.
No crystal formation upon cooling. The solution is not saturated, or the compound is highly soluble in the chosen solvent at low temperatures.1. Evaporate some of the solvent to increase the concentration. 2. Place the solution in an ice bath or refrigerator to further decrease solubility. 3. Try a different solvent or a co-solvent system.
Crystals are colored. Colored impurities are trapped within the crystal lattice.1. Perform a hot filtration if insoluble colored impurities are present. 2. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 3. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on the column. The chosen eluent system is not optimal.1. Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Use a shallower solvent gradient during elution.
Cracking of the silica gel bed. The column was allowed to run dry.1. Always keep the solvent level above the top of the silica gel. 2. If cracking occurs, the separation will be compromised, and the column may need to be repacked.
Streaking or tailing of spots. The compound is too polar for the eluent, or the sample is overloaded.1. Increase the polarity of the eluent system. 2. Ensure the sample is dissolved in a minimal amount of solvent and is not loaded in a quantity that exceeds the column's capacity.
Product elutes too quickly or too slowly. The eluent polarity is too high or too low, respectively.1. Adjust the solvent ratio. For faster elution, increase the proportion of the more polar solvent. For slower elution, increase the proportion of the less polar solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on general principles for the recrystallization of halo-aromatic compounds and may require optimization.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude this compound in separate test tubes.

  • Test for solubility in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Potential solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and heptane/ethyl acetate mixtures.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol is adapted from methods used for similar bromo-substituted isoquinolines and should be optimized based on TLC analysis.[1]

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.

  • Aim for a solvent system that gives the this compound an Rf value of approximately 0.3.

2. Column Preparation:

  • Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Elute the column with the chosen solvent system.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification Method Starting Purity (Typical) Final Purity (Expected) Yield (Expected)
Recrystallization80-90%>95%70-90%
Column Chromatography80-90%>98%80-95%
Combined Approach<80%>99%60-85%

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup Crude->Workup Remove acidic/ water-soluble impurities Recrystallization Recrystallization Workup->Recrystallization Primary Purification Chromatography Column Chromatography Recrystallization->Chromatography Further Purification (if necessary) Pure Pure Product (>99%) Recrystallization->Pure If purity is sufficient Chromatography->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product TLC Analyze by TLC Start->TLC Recrystallize Attempt Recrystallization TLC->Recrystallize Impurities well separated Column Perform Column Chromatography TLC->Column Impurities close to product CheckPurity Check Purity Recrystallize->CheckPurity Column->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 99% Optimize Optimize Conditions CheckPurity->Optimize Purity < 99% Optimize->TLC

Caption: Decision-making logic for choosing a purification strategy.

References

Stability and storage conditions for 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-Bromo-1-chloroisoquinoline, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at temperatures ranging from 2-8°C, while others suggest room temperature is adequate.[3][4][5] To prevent degradation, it is crucial to protect the compound from moisture.

Q2: My this compound has changed color from its original grey-brown powder form. Is it still usable?

A significant color change may indicate degradation or contamination. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment. Compare the results with the certificate of analysis provided by the supplier.

Q3: I observe poor solubility of this compound in my reaction solvent. What could be the issue?

While specific solubility data is limited in the provided search results, halogenated isoquinolines may exhibit low solubility in certain solvents.[1][2] Ensure you are using a suitable solvent and consider gentle heating or sonication to aid dissolution. If solubility issues persist, it could be indicative of product degradation or impurity. It is advisable to verify the compound's purity.

Q4: Are there any known incompatibilities for this compound?

Safety data sheets for similar compounds do not list specific hazardous reactions under normal processing conditions.[1][2] However, as with many halogenated organic compounds, it is prudent to avoid strong oxidizing agents and strong bases unless they are part of a planned reaction.

Q5: What are the general handling precautions for this compound?

Handle this compound in a well-ventilated area.[1][2] Avoid breathing dust, and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] Wash hands thoroughly after handling.[1][2]

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterRecommended ConditionSource
TemperatureRoom Temperature or 2-8°C[3][5]
AtmosphereStandard or Inert Gas (Argon, Nitrogen)[4][5]
LightStore in a dark place (implied by general lab practice)
MoistureKeep in a tightly closed container in a dry place[1][2]

Experimental Protocols

Protocol: General Assessment of Chemical Stability

This protocol provides a general workflow for assessing the stability of a chemical compound like this compound under various conditions.

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual, inert vials.

    • Prepare solutions of the compound in the desired solvent(s) to be tested.

  • Stress Conditions:

    • Temperature: Store samples at different temperatures (e.g., refrigerated (2-8°C), room temperature (20-25°C), and elevated temperature (e.g., 40°C)).

    • Light: Expose one set of samples to ambient light and another to UV light, while keeping a control set in the dark.

    • Humidity: Store samples in environments with controlled humidity levels (e.g., using desiccators for low humidity and saturated salt solutions for higher humidity).

    • Solvent Stability: Monitor the stability of the compound in various organic solvents over time.

  • Time Points:

    • Establish a timeline for analysis (e.g., T=0, 24 hours, 1 week, 1 month, etc.).

  • Analysis:

    • At each time point, analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any major degradants.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point for each condition.

    • Determine the rate of degradation and identify conditions under which the compound is most stable.

Mandatory Visualization

TroubleshootingWorkflow start Experiment Failure or Unexpected Result check_purity Check Purity of This compound (e.g., HPLC, NMR) start->check_purity check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_ok Purity Acceptable? check_purity->purity_ok storage_ok Storage Conditions Correct? check_storage->storage_ok new_reagent Source Fresh Reagent purity_ok->new_reagent No troubleshoot_protocol Troubleshoot Experimental Protocol purity_ok->troubleshoot_protocol Yes correct_storage Correct Storage and Re-run Experiment storage_ok->correct_storage No storage_ok->troubleshoot_protocol Yes end Problem Resolved new_reagent->end correct_storage->end troubleshoot_protocol->end

Caption: Troubleshooting workflow for experiments involving this compound.

StabilityTestingWorkflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Data Evaluation start Obtain High-Purity This compound prepare_samples Prepare Samples (Solid & Solution) start->prepare_samples stress_conditions Expose to Stress Conditions (Temp, Light, Humidity) prepare_samples->stress_conditions time_points Collect Samples at Time Points stress_conditions->time_points analytical_testing Analyze via HPLC/NMR time_points->analytical_testing data_analysis Quantify Degradation analytical_testing->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: General workflow for assessing the chemical stability of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-1-chloroisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield or No Formation of 5-Bromoisoquinoline (Starting Material)

  • Question: My bromination of isoquinoline resulted in a low yield of 5-bromoisoquinoline. What could be the cause?

  • Answer: Low yields in this step are often attributed to several factors:

    • Inadequate Temperature Control: The bromination of isoquinoline is highly temperature-sensitive. Failure to maintain a low temperature (between -26°C and -18°C) can lead to the formation of undesired isomers, such as 8-bromoisoquinoline, which is difficult to separate.[1]

    • Impure N-Bromosuccinimide (NBS): The purity of NBS is critical for the success of this reaction. It is recommended to use recrystallized NBS to avoid side reactions.[1]

    • Incorrect Stoichiometry: Using more than 1.1 equivalents of NBS can lead to the formation of 5,8-dibromoisoquinoline, reducing the yield of the desired mono-brominated product.[1]

Issue 2: Difficulty in Separating 5-Bromoisoquinoline from Isomeric Impurities

  • Question: I have a mixture of 5-bromoisoquinoline and what I suspect is 8-bromoisoquinoline. How can I purify my product?

  • Answer: The separation of these isomers is challenging due to their similar physical properties.

    • Fractional Distillation: Careful fractional distillation under reduced pressure can be employed to separate the isomers.[1]

    • Column Chromatography: While challenging, column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/ethyl acetate or dichloromethane/diethyl ether) can be effective for isolating the pure 5-bromoisoquinoline.[1]

    • Preventative Measures: The most effective approach is to prevent the formation of the 8-bromo isomer by strictly controlling the reaction temperature during bromination.[1]

Issue 3: Incomplete N-Oxidation of 5-Bromoisoquinoline

  • Question: The N-oxidation of my 5-bromoisoquinoline is not going to completion. How can I improve this step?

  • Answer: Incomplete N-oxidation can be due to:

    • Insufficient m-CPBA: Ensure that at least 1.5 equivalents of m-chloroperoxybenzoic acid (m-CPBA) are used.[2]

    • Reaction Time and Temperature: The reaction should be stirred at a controlled temperature (e.g., 40°C) for a sufficient duration (e.g., 20 hours), with progress monitored by HPLC.[2]

    • Purity of m-CPBA: The purity of the oxidizing agent can affect the reaction efficiency. Use m-CPBA with a known high purity.

Issue 4: Low Yield During Chlorination of 5-Bromoisoquinoline N-oxide

  • Question: I am getting a low yield of this compound from the N-oxide. What are the likely causes?

  • Answer: Low yields in the final chlorination step can result from:

    • Inefficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent. Ensure it is fresh and has not been decomposed by moisture.

    • Suboptimal Reaction Temperature and Time: The reaction should be heated (e.g., to 45°C or even 100°C depending on the starting material) for a sufficient period to ensure complete conversion.[2][3]

    • Work-up Procedure: During the work-up, the reaction mixture is typically treated with water or a basic solution to neutralize excess POCl₃. This process is highly exothermic and must be done carefully to avoid degradation of the product. The pH should be carefully adjusted.

Issue 5: Product Degradation or Dark-Colored Product

  • Question: My final product is a dark-colored solid, suggesting impurities. What can I do?

  • Answer: Dark coloration can indicate the presence of polymeric byproducts or other impurities.

    • Minimize Reaction Time: Avoid prolonged heating during the chlorination step.

    • Prompt Purification: Purify the crude product promptly after the work-up to prevent degradation.

    • Purification Techniques: Column chromatography is an effective method for removing colored impurities.[3][4] Recrystallization can also be used to obtain a purer, lighter-colored product.

Experimental Protocols

1. Synthesis of 5-Bromoisoquinoline from Isoquinoline

This procedure is adapted from Organic Syntheses.[1]

  • Step 1: Reaction Setup

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool concentrated sulfuric acid (96%) to 0°C.

    • Slowly add isoquinoline, ensuring the internal temperature remains below 30°C.

    • Cool the resulting solution to -25°C in a dry ice-acetone bath.

  • Step 2: Bromination

    • Add N-bromosuccinimide (NBS, 1.1 equivalents), previously recrystallized, in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.

    • Stir the suspension for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C.

  • Step 3: Work-up

    • Pour the reaction mixture onto crushed ice.

    • Adjust the pH to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

    • Extract the aqueous suspension with diethyl ether.

    • Wash the combined organic layers with 1M NaOH and then with water.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification

    • Purify the crude solid by fractional distillation under reduced pressure or by column chromatography on silica gel.

2. Synthesis of this compound from 5-Bromoisoquinoline

This two-step procedure involves N-oxidation followed by chlorination.[2]

  • Step 1: N-Oxidation

    • Dissolve 5-bromoisoquinoline in dichloromethane.

    • Add 75% m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents).

    • Heat the mixture to 40°C and stir for 20 hours, monitoring the reaction by HPLC.

    • Cool the reaction to room temperature and add sodium thiosulfate, followed by water.

    • Separate the organic phase, wash with 1N sodium hydroxide solution, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the 5-bromoisoquinoline N-oxide intermediate.

  • Step 2: Chlorination

    • Dissolve the intermediate from the previous step in dichloromethane.

    • Add phosphorus oxychloride (POCl₃).

    • Stir the reaction at 45°C for 18 hours, monitoring by HPLC and/or GC.

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully treat the residue with water and extract the aqueous phase with dichloromethane.

    • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

    • Evaporate the solvent to yield the crude this compound.

  • Step 3: Purification

    • The crude product can be purified by column chromatography on silica gel.

3. Alternative Synthesis of this compound from 5-Bromo-1-hydroxyisoquinoline

This one-step procedure is an alternative if the hydroxyisoquinoline is available.

  • Step 1: Chlorination

    • A solution of 6-bromo-1-hydroxyisoquinoline (this procedure can be adapted for the 5-bromo isomer) in phosphorus oxychloride (POCl₃) is heated to 100°C for 4 hours.[3]

    • Concentrate the reaction to dryness.

    • Dissolve the residue in ethyl acetate and wash with 5% NaHCO₃, water, and brine.

    • Dry the organic layer over MgSO₄ and concentrate.

  • Step 2: Purification

    • The residue is chromatographed on silica gel using a suitable eluent like a mixture of CH₂Cl₂ and hexane to give the pure product.[3]

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound starting from Isoquinoline

StepReagentMolar Ratio (relative to Isoquinoline)Key Parameters
Bromination Isoquinoline1.0-
Sulfuric Acid (96%)SolventTemperature: -25°C to -18°C
N-Bromosuccinimide (NBS)1.1Recrystallized
N-Oxidation 5-Bromoisoquinoline1.0-
DichloromethaneSolventTemperature: 40°C
m-Chloroperoxybenzoic acid (m-CPBA, 75%)1.5Time: 20 hours
Chlorination 5-Bromoisoquinoline N-oxide1.0-
DichloromethaneSolventTemperature: 45°C
Phosphorus oxychloride (POCl₃)ExcessTime: 18 hours

Table 2: Typical Yields for the Synthesis Steps

Reaction StepProductTypical YieldReference
Isoquinoline → 5-Bromoisoquinoline5-Bromoisoquinoline47-49%[1]
6-Bromo-1-hydroxyisoquinoline → 6-Bromo-1-chloroisoquinoline6-Bromo-1-chloroisoquinoline62%[3]

Note: The yield for the conversion of 5-bromoisoquinoline to this compound via the N-oxide intermediate is not explicitly stated in a single source but can be inferred to be a multi-step process with potential for yield loss at each stage.

Visualizations

Synthesis_Workflow Isoquinoline Isoquinoline Bromination Bromination (NBS, H₂SO₄, -25°C) Isoquinoline->Bromination Five_Bromo_Iso 5-Bromoisoquinoline Bromination->Five_Bromo_Iso N_Oxidation N-Oxidation (m-CPBA, 40°C) Five_Bromo_Iso->N_Oxidation N_Oxide 5-Bromoisoquinoline N-oxide N_Oxidation->N_Oxide Chlorination Chlorination (POCl₃, 45°C) N_Oxide->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurity Issue Check_Bromination Check Bromination Step Start->Check_Bromination Check_N_Oxidation Check N-Oxidation Step Start->Check_N_Oxidation Check_Chlorination Check Chlorination Step Start->Check_Chlorination Temp_Control Temperature Control? Check_Bromination->Temp_Control NBS_Purity NBS Purity? Check_Bromination->NBS_Purity mCPBA_Amount Sufficient m-CPBA? Check_N_Oxidation->mCPBA_Amount POCl3_Quality POCl₃ Quality? Check_Chlorination->POCl3_Quality Adjust_Temp Action: Adjust Cooling Protocol Temp_Control->Adjust_Temp No Recrystallize_NBS Action: Recrystallize NBS NBS_Purity->Recrystallize_NBS No Increase_mCPBA Action: Increase m-CPBA amount mCPBA_Amount->Increase_mCPBA No Use_Fresh_POCl3 Action: Use Fresh POCl₃ POCl3_Quality->Use_Fresh_POCl3 No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Preventing the formation of 5,8-dibromoisoquinoline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of 5,8-dibromoisoquinoline during their synthetic experiments.

Troubleshooting Guide: Unwanted Formation of 5,8-Dibromoisoquinoline

This guide addresses specific issues that may lead to the formation of 5,8-dibromoisoquinoline as an impurity.

Problem: Formation of 5,8-dibromoisoquinoline is observed during the synthesis of 5-bromoisoquinoline.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use no more than 1.1 equivalents for the synthesis of 5-bromoisoquinoline.[1]The formation of 5,8-dibromoisoquinoline is a sequential reaction. After the initial formation of 5-bromoisoquinoline, excess brominating agent will react further at the 8-position.[2][3]
Inaccurate Temperature Control Maintain a strict low-temperature profile during the addition of the brominating agent and throughout the reaction. For the bromination of isoquinoline using NBS in concentrated sulfuric acid, the temperature should be maintained between -26°C and -18°C.[1]Temperature fluctuations can affect the regioselectivity of the bromination and promote over-bromination, leading to the formation of undesired isomers and di-substituted products.[1][2][4]
Choice of Reaction Conditions The combination of NBS in concentrated sulfuric acid is a well-established method for the selective synthesis of 5-bromoisoquinoline.[2][4] Avoid conditions that are known to produce di- and poly-brominated products, such as using excess bromine with a swamping catalyst like aluminum trichloride.[3]The reaction conditions, including the choice of acid and brominating agent, are highly sensitive and critical for achieving high regioselectivity.[2][4]
Difficult Purification If 5,8-dibromoisoquinoline has formed, purification can be challenging. Column chromatography on silica gel may be required to separate the desired 5-bromoisoquinoline from the dibrominated impurity.[1]5,8-Dibromoisoquinoline and 5-bromoisoquinoline have similar polarities, making their separation by simple recrystallization difficult.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 5,8-dibromoisoquinoline formation during the synthesis of 5-bromoisoquinoline?

The primary cause is the over-bromination of the initially formed 5-bromoisoquinoline. This typically occurs when an excess of the brominating agent, such as N-Bromosuccinimide (NBS), is used in the reaction.[1] The bromination of isoquinoline proceeds sequentially, first at the 5-position and then at the 8-position.[2][3]

Q2: How critical is temperature control in preventing the formation of 5,8-dibromoisoquinoline?

Strict temperature control is crucial for achieving high regioselectivity and minimizing the formation of byproducts, including 5,8-dibromoisoquinoline.[1] For the bromination of isoquinoline with NBS in concentrated sulfuric acid, maintaining a temperature range of -26°C to -18°C is recommended to suppress the formation of unwanted isomers and over-brominated products.[1]

Q3: Can the choice of brominating agent and solvent affect the formation of 5,8-dibromoisoquinoline?

Yes, the choice of the brominating agent and the solvent system is highly influential.[2][4] The use of N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) or NBS in concentrated sulfuric acid has been shown to be effective for the regioselective monobromination of isoquinoline to 5-bromoisoquinoline.[2][4] Conversely, using two equivalents of bromine in the presence of a "swamping catalyst" like aluminum trichloride can intentionally produce 5,8-dibromoisoquinoline.[3]

Q4: Is it possible to remove 5,8-dibromoisoquinoline if it has already formed?

While challenging, it is possible to remove 5,8-dibromoisoquinoline from the desired 5-bromoisoquinoline. The separation is difficult due to the similar properties of the two compounds.[1] Column chromatography on silica gel is a recommended method for purification.[1]

Q5: Are there alternative methods to synthesize 5-bromoisoquinoline that avoid direct bromination?

Yes, indirect methods exist, such as a multi-step sequence involving nitration, reduction, and then a Sandmeyer reaction (diazotization followed by treatment with a bromide source).[5] However, these methods are often less suitable for large-scale synthesis.[5] The direct bromination procedure under carefully controlled conditions is generally preferred for its efficiency.[1]

Experimental Protocols

Key Experiment: Selective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure known to selectively produce 5-bromoisoquinoline while minimizing the formation of 5,8-dibromoisoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry Ice

  • Acetone

  • Crushed Ice

  • Ammonia solution (aq.)

  • Dichloromethane

  • Diethyl ether

Procedure:

  • In a flask equipped with a mechanical stirrer and a thermometer, slowly add isoquinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cool the solution to -25°C in a dry ice-acetone bath.

  • Add recrystallized N-bromosuccinimide (1.1 equivalents) to the vigorously stirred solution in portions, maintaining the internal temperature between -26°C and -22°C.

  • Stir the suspension efficiently for 2 hours at -22 ± 1°C.

  • Continue stirring for another 3 hours at -18 ± 1°C.

  • Pour the resulting homogeneous reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with an aqueous ammonia solution while keeping the temperature below 30°C.

  • The crude product will precipitate and can be isolated by filtration.

  • Further purification can be achieved by column chromatography on silica gel using a mixture of dichloromethane and diethyl ether as the eluent.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Isoquinoline Isoquinoline Reaction_Conditions Reaction Conditions (H₂SO₄, -25°C to -18°C) Isoquinoline->Reaction_Conditions Product_5_Bromo 5-Bromoisoquinoline (Desired Product) Reaction_Conditions->Product_5_Bromo Bromination NBS_Stoichiometry NBS Stoichiometry Controlled_NBS 1.1 eq. NBS NBS_Stoichiometry->Controlled_NBS Excess_NBS > 1.1 eq. NBS NBS_Stoichiometry->Excess_NBS Controlled_NBS->Product_5_Bromo Byproduct_5_8_Dibromo 5,8-Dibromoisoquinoline (Undesired Byproduct) Excess_NBS->Byproduct_5_8_Dibromo Product_5_Bromo->Byproduct_5_8_Dibromo Further Bromination Troubleshooting_Workflow Start Start: 5,8-Dibromoisoquinoline Detected Check_NBS Check NBS Stoichiometry Start->Check_NBS Excess_NBS Was > 1.1 eq. NBS used? Check_NBS->Excess_NBS Check_Temp Verify Temperature Control Temp_Fluctuation Were there temperature fluctuations? Check_Temp->Temp_Fluctuation Check_Purification Assess Purification Method Purification_Effective Is purification effective? Check_Purification->Purification_Effective Excess_NBS->Check_Temp No Solution_NBS Solution: Reduce NBS to 1.1 equivalents Excess_NBS->Solution_NBS Yes Temp_Fluctuation->Check_Purification No Solution_Temp Solution: Maintain strict temperature control (-26°C to -18°C) Temp_Fluctuation->Solution_Temp Yes Solution_Purification Solution: Employ column chromatography Purification_Effective->Solution_Purification No End Problem Resolved Purification_Effective->End Yes Solution_NBS->End Solution_Temp->End Solution_Purification->End

References

Navigating the Labyrinth of Isoquinoline Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline core, a privileged scaffold in medicinal chemistry and materials science, presents a unique set of challenges for synthetic chemists.[1][2] Its functionalization, while crucial for developing novel therapeutic agents and functional materials, is often plagued by issues of regioselectivity, harsh reaction conditions, and catalyst deactivation.[3][4] This technical support center provides troubleshooting guides and frequently asked questions to assist researchers in overcoming common hurdles encountered during the experimental process.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

Problem 1: Poor Regioselectivity in C-H Functionalization

Question: My C-H functionalization reaction on the isoquinoline core is producing a mixture of isomers (e.g., at C1, C3, and C5). How can I improve the regioselectivity?

Answer: Achieving regioselectivity in C-H functionalization of isoquinolines is a common challenge due to the multiple reactive C-H bonds.[5] The outcome is influenced by the electronic properties of the ring and the reaction mechanism. Here are several strategies to enhance regioselectivity:

  • Utilize Directing Groups: The use of a directing group (DG) is a powerful strategy to control the site of C-H activation. The DG coordinates to the metal catalyst and directs it to a specific C-H bond, typically in the ortho-position. Common directing groups for isoquinoline functionalization include amides, pyridyls, and carboxylic acids.[6]

  • Leverage Steric Hindrance: The steric environment around the isoquinoline core can influence the position of attack. Bulky substituents can block certain positions, favoring functionalization at less hindered sites.

  • Tune Reaction Conditions:

    • Catalyst Choice: Different metal catalysts (e.g., Palladium, Rhodium, Iridium) exhibit different selectivities.[3][6][7] For instance, Rh(III)-catalyzed C-H activation has shown high selectivity for the C8 position in some cases.[7]

    • Ligand Effects: The ligands on the metal catalyst can be modified to fine-tune its steric and electronic properties, thereby influencing regioselectivity.

    • Solvent and Temperature: These parameters can affect the reaction kinetics and the stability of intermediates, which in turn can alter the regiochemical outcome.[8][9]

  • Consider the Electronic Nature of the Isoquinoline: The inherent electron distribution in the isoquinoline ring makes the C1 position susceptible to nucleophilic attack and electrophilic substitution challenging.[10][11] Understanding the electronic bias of your specific substrate is crucial.

Problem 2: Low Yields in Cross-Coupling Reactions

Question: I am attempting a cross-coupling reaction to introduce a substituent on the isoquinoline ring, but the yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in cross-coupling reactions involving isoquinolines can stem from several factors, including catalyst deactivation, poor substrate reactivity, and side reactions.

  • Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the metal catalyst, leading to its deactivation.

    • Solution: Employ ligands that can prevent strong coordination of the isoquinoline nitrogen to the metal center. N-heterocyclic carbene (NHC) ligands are often effective in this regard. Increasing the catalyst loading might also be necessary, but should be done judiciously.

  • Substrate Reactivity: Halogenated isoquinolines, common starting materials for cross-coupling, can have varying reactivity depending on the position and nature of the halogen.

    • Solution: If using a bromo- or chloro-isoquinoline, consider converting it to the more reactive iodo- or triflate-substituted analogue.

  • Side Reactions: Homocoupling of the coupling partner and decomposition of the starting materials are common side reactions.

    • Solution: Carefully control the reaction temperature and stoichiometry of the reagents. The choice of base and solvent can also significantly impact the prevalence of side reactions.

  • Inadequate Reaction Conditions:

    • Solution: Screen different catalyst/ligand systems, bases, solvents, and temperatures. A systematic optimization is often necessary to find the ideal conditions for a specific substrate combination.

Problem 3: Difficulty with Classical Isoquinoline Syntheses

Question: I am struggling with a Bischler-Napieralski (or Pictet-Spengler) reaction to synthesize a substituted isoquinoline. The reaction is either not proceeding or giving a complex mixture of products.

Answer: While foundational, classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions often require harsh conditions and can be sensitive to the substrate.[3][4][12]

  • Bischler-Napieralski Reaction:

    • Common Issue: Incomplete cyclization or dehydration.

    • Troubleshooting:

      • Dehydrating Agent: Ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and used in sufficient excess.[12]

      • Temperature: The reaction often requires high temperatures. Ensure the reaction is heated adequately.

      • Substrate Electronics: Electron-donating groups on the phenethylamine ring facilitate the cyclization. If your substrate has electron-withdrawing groups, the reaction will be more challenging.

  • Pictet-Spengler Reaction:

    • Common Issue: Low yields and lack of regioselectivity when using unsymmetrical phenethylamines.[8]

    • Troubleshooting:

      • Acid Catalyst: The choice and concentration of the acid catalyst are critical. A range of Brønsted and Lewis acids can be screened.

      • Reaction Conditions: The reaction is often sensitive to temperature and solvent. Milder conditions may be required for sensitive substrates.

      • Substituent Effects: Activating groups on the aromatic ring of the phenylethylamine generally improve yields and can influence regioselectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the C-H functionalization of isoquinolines?

A1: The primary challenges include:

  • Regioselectivity: Controlling the position of functionalization among the various C-H bonds.[5]

  • Reactivity: The electron-deficient nature of the pyridine ring can make some C-H bonds less reactive.

  • Catalyst Deactivation: The basic nitrogen atom can coordinate to and deactivate the metal catalyst.

  • Harsh Conditions: Some methods require high temperatures and strong oxidants, limiting functional group tolerance.[4]

Q2: How does photoredox catalysis offer advantages for isoquinoline functionalization?

A2: Photoredox catalysis provides a powerful platform for isoquinoline functionalization under milder conditions.[3][13] Key advantages include:

  • Mild Reaction Conditions: Reactions are often performed at room temperature using visible light, which improves functional group tolerance.[14]

  • Generation of Reactive Intermediates: It allows for the generation of radical intermediates that can participate in unique bond-forming reactions, which are often difficult to achieve with traditional methods.

  • Novel Reactivity: It enables novel transformations, such as dearomatization reactions, to access complex three-dimensional structures.[15][16]

Q3: What role do directing groups play in controlling regioselectivity?

A3: Directing groups are functional groups that are covalently attached to the isoquinoline scaffold and can coordinate to a metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its selective activation and functionalization, typically at the ortho-position.[6]

Q4: Are there "greener" alternatives to traditional isoquinoline synthesis methods?

A4: Yes, significant efforts are being made to develop more environmentally friendly synthetic routes.[4] These include:

  • Transition-metal-catalyzed C-H activation/annulation reactions: These methods are more atom-economical as they avoid the need for pre-functionalized starting materials.[3][6]

  • Photocatalysis: As mentioned, this approach often uses milder and more sustainable reaction conditions.[13]

  • Use of benign solvents and recyclable catalysts: Research is ongoing to replace hazardous solvents and develop catalytic systems that can be easily recovered and reused.[4]

Data Presentation

Table 1: Comparison of Catalysts for C-H Alkenylation of N-Pivaloyl-1,2,3,4-tetrahydroisoquinoline

EntryCatalyst (mol%)Ligand (mol%)OxidantSolventYield (%)
1Pd(OAc)₂ (5)NoneAg₂CO₃Toluene45
2[RhCp*Cl₂]₂ (2.5)NoneAgOAcDCE78
3[Ru(p-cymene)Cl₂]₂ (5)K₂CO₃Cu(OAc)₂DMF62
4Ir(ppy)₂(dtbbpy)PF₆ (2)NoneBlue LEDDMSO85

Note: This table is a representative summary based on general trends reported in the literature and is intended for illustrative purposes.

Experimental Protocols

Key Experiment: Palladium-Catalyzed C-4 Arylation of Isoquinoline

This protocol provides a general methodology for the direct C-4 arylation of isoquinolines via C-H activation.

Materials:

  • Isoquinoline substrate

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand like XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the isoquinoline substrate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-4 arylated isoquinoline.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Poor Selectivity) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Identify Byproducts (TLC, GC-MS, NMR) start->analyze_byproducts cause_reagents Potential Cause: Impure/Incorrect Reagents check_reagents->cause_reagents cause_conditions Potential Cause: Suboptimal Conditions check_conditions->cause_conditions cause_side_reactions Potential Cause: Side Reactions Dominating analyze_byproducts->cause_side_reactions solution_reagents Solution: Purify/Replace Reagents, Adjust Stoichiometry cause_reagents->solution_reagents solution_conditions Solution: Systematic Optimization (Screen T, t, solvent) cause_conditions->solution_conditions solution_side_reactions Solution: Modify Conditions to Minimize Side Reactions cause_side_reactions->solution_side_reactions end Problem Resolved solution_reagents->end solution_conditions->end solution_side_reactions->end

Caption: A general troubleshooting workflow for isoquinoline functionalization experiments.

Regioselectivity_Control regioselectivity {Regioselectivity Control in Isoquinoline C-H Functionalization} factors Electronic Effects Steric Hindrance Reaction Mechanism regioselectivity->factors Influenced by strategies Directing Groups Catalyst/Ligand Tuning Substrate Modification regioselectivity->strategies Controlled by factors:f0->strategies:s2 Counteracted by factors:f1->strategies:s1 Modulated by factors:f2->strategies:s0 Directed by

Caption: Logical relationships in controlling regioselectivity during C-H functionalization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Add Reagents (Substrate, Catalyst, Base) inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heating 4. Heat to Reaction Temperature solvent->heating monitoring 5. Monitor Progress (TLC/GC-MS) heating->monitoring quench 6. Quench and Extract monitoring->quench purify 7. Column Chromatography quench->purify product 8. Isolated Product purify->product

Caption: A typical experimental workflow for a metal-catalyzed isoquinoline functionalization.

References

Optimizing solvent and temperature for reactions with 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-chloroisoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their relative reactivity?

A1: this compound has two primary electrophilic sites susceptible to reaction: the carbon at position 1 (C1) bearing a chloro group and the carbon at position 5 (C5) bearing a bromo group.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 1-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity difference allows for chemoselective functionalization at the C5 position under carefully controlled conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The C1-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring. The C5-Br bond is significantly less reactive in SNAr reactions.

Q2: How can I achieve selective reaction at the 5-position (C-Br) over the 1-position (C-Cl) in a cross-coupling reaction?

A2: To favor reaction at the more reactive C-Br bond, milder reaction conditions should be employed. This typically involves:

  • Lower Temperatures: Running the reaction at a lower temperature (e.g., room temperature to 80 °C) can often provide selectivity for the C-Br bond.

  • Choice of Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems with less bulky, electron-rich ligands may preferentially react at the C-Br bond.

  • Reaction Time: Shorter reaction times can help to minimize the competing reaction at the C-Cl bond.

Q3: What conditions are required to react at the 1-position (C-Cl)?

A3: Reaction at the less reactive C-Cl bond typically requires more forcing conditions, often after the 5-position has been functionalized. For cross-coupling reactions, this may involve:

  • Higher Temperatures: Temperatures in the range of 100-120 °C or even higher may be necessary.

  • More Robust Catalyst Systems: The use of palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can facilitate the more challenging oxidative addition at the C-Cl bond.

  • Stronger Bases: In some cases, a stronger base may be required to promote the catalytic cycle.

For SNAr reactions, the 1-chloro position is the primary site of reaction with suitable nucleophiles.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

Issue 1: Low or no conversion to the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst or precatalyst. Ensure proper handling under an inert atmosphere, as some catalysts are air and moisture sensitive.
Suboptimal Temperature Gradually increase the reaction temperature. For difficult couplings, especially at the C-Cl position, temperatures of 80-120 °C may be required. Consider microwave irradiation to achieve higher temperatures and faster reaction times.
Inappropriate Base or Solvent The base is crucial for the catalytic cycle. Ensure the base is sufficiently strong and soluble in the chosen solvent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent system should solubilize the reactants. Common solvents include dioxane, toluene, and DMF.
Poor Quality Reagents Use high-purity this compound and coupling partner. Boronic acids, in particular, can degrade over time. Ensure solvents are anhydrous and degassed.
Oxygen Contamination Inadequate degassing of the solvent or failure to maintain an inert atmosphere can lead to catalyst decomposition (formation of palladium black). Purge the reaction vessel with an inert gas (argon or nitrogen) and use degassed solvents.

Issue 2: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).

Possible Cause Troubleshooting Step
Hydrodehalogenation (loss of Br or Cl) This can be caused by impurities in the reagents or solvent, or by certain reaction conditions. Lowering the reaction temperature or using a milder base may help.
Homocoupling of the Boronic Acid (Suzuki) This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.
Protodeborylation of the Boronic Acid (Suzuki) The boronic acid is hydrolyzing back to the corresponding arene. Try using anhydrous conditions with a base like K₃PO₄, or consider using a more stable boronate ester (e.g., a pinacol ester).
Nucleophilic Aromatic Substitution (SNAr) at the 1-Position

Issue 1: Sluggish or incomplete reaction.

Possible Cause Troubleshooting Step
Insufficient Nucleophile Strength The nucleophile may not be strong enough to attack the electron-deficient isoquinoline ring. Consider using a stronger nucleophile or adding a base to generate a more nucleophilic species in situ (e.g., using NaH with an alcohol to form an alkoxide).
Low Reaction Temperature While SNAr at the 1-position is generally favorable, heating is often required. Increase the temperature, with typical ranges being 50-100 °C or higher, depending on the nucleophile.
Poor Solvent Choice Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.

  • Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination at the 5-Position

This protocol describes a general procedure for the amination of the 5-position of this compound.

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until completion.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.

Sonogashira Coupling at the 5-Position

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C if necessary.

  • Work-up and Purification: After completion, perform a standard aqueous work-up and purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the 1-Position

This protocol outlines a general procedure for the reaction of a nucleophile at the 1-position.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the nucleophile (e.g., an amine or an alcohol, 1.1-1.5 equiv.). If the nucleophile is not sufficiently reactive, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) to generate the nucleophile in situ.

  • Reaction: Heat the reaction mixture to 50-100 °C and monitor its progress.

  • Work-up: Cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography or recrystallization.

Data Summary Tables

Table 1: General Conditions for Selective Cross-Coupling at the C5-Br Position

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, dppfK₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O60-90
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane80-100
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, DIPADMF, THFRT - 80

Table 2: General Conditions for SNAr at the C1-Cl Position

Nucleophile TypeBase (if needed)SolventTemperature (°C)
Primary/Secondary Amines K₂CO₃, Et₃NDMSO, DMF50-120
Alcohols/Phenols NaH, K₂CO₃DMF, THF25-100

Visualized Workflows and Logic

experimental_workflow General Workflow for Cross-Coupling Reactions prep 1. Preparation (Substrate, Reagent, Base) catalyst 2. Catalyst & Ligand Addition prep->catalyst inert 3. Inert Atmosphere (Evacuate & Backfill) catalyst->inert solvent 4. Solvent Addition (Degassed) inert->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction workup 6. Work-up (Extraction & Washing) reaction->workup purify 7. Purification (Chromatography) workup->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

troubleshooting_suzuki Troubleshooting Low Yield in Suzuki Coupling decision decision outcome outcome start Low or No Product check_catalyst Is the catalyst active and handled under inert gas? start->check_catalyst check_temp Is the temperature high enough? check_catalyst->check_temp Yes use_fresh Use fresh catalyst and degas solvent thoroughly check_catalyst->use_fresh No check_base Is the base appropriate and soluble? check_temp->check_base Yes increase_temp Increase temperature (e.g., to 100-110°C) check_temp->increase_temp No check_reagents Are reagents pure and solvent degassed? check_base->check_reagents Yes change_base Screen different bases (K3PO4, Cs2CO3) check_base->change_base No success Reaction successful check_reagents->success Yes failure Reaction still fails check_reagents->failure No increase_temp->check_base change_base->check_reagents use_fresh->check_temp failure->outcome Consult further literature

Caption: Decision tree for troubleshooting low-yield Suzuki reactions.

Validation & Comparative

Comparative NMR Analysis of 5-Bromo-1-chloroisoquinoline and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral data of 5-Bromo-1-chloroisoquinoline, offering a comparative analysis with related isoquinoline structures. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and tabulated spectral data to support structural elucidation and characterization efforts.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural determination of molecules. This guide focuses on the detailed ¹H and ¹³C NMR analysis of this compound, a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. By presenting its spectral data alongside those of comparable isoquinoline compounds, this guide serves as a valuable resource for unambiguous spectral assignment and comparative analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and selected isoquinoline derivatives for comparison. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data (DMSO-d₆)

CompoundH-3 (δ, mult., J in Hz)H-4 (δ, mult., J in Hz)H-6 (δ, mult., J in Hz)H-7 (δ, mult., J in Hz)H-8 (δ, mult., J in Hz)
This compound 8.25 (d, 5.8)7.89 (d, 5.8)8.15 (d, 7.5)7.60 (t, 7.8)8.32 (d, 8.1)
Isoquinoline8.52 (d, 5.8)7.65 (d, 5.8)7.97 (d, 8.2)7.70 (t, 7.5)9.28 (d, 8.4)
1-Chloroisoquinoline8.19 (d, 5.7)7.73 (d, 5.7)8.05 (d, 8.4)7.78 (t, 7.6)8.25 (d, 8.0)
5-Bromoisoquinoline8.65 (d, 5.9)7.63 (d, 5.9)8.12 (d, 7.5)7.55 (t, 7.8)9.45 (d, 8.4)

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8a
This compound 151.8123.5144.2128.9120.1134.8128.3129.5137.2
Isoquinoline152.0121.2143.5128.7126.5130.4127.5127.8135.9
1-Chloroisoquinoline151.5122.9143.2128.1127.3130.8127.9128.2136.4
5-Bromoisoquinoline152.8121.8143.9129.1119.5134.2128.0129.1136.8

Experimental Protocols

Sample Preparation

Approximately 10-20 mg of the solid compound was dissolved in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

NMR Data Acquisition

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-10 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0-200 ppm

    • Temperature: 298 K

Data Processing

The acquired Free Induction Decay (FID) was processed using the following steps:

  • Apodization: An exponential window function was applied (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).

  • Fourier Transform: The FID was Fourier transformed to obtain the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectra were manually phased and a baseline correction was applied.

  • Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H & 13C FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference Spectra G->H I Assign Signals H->I J Analyze Coupling Constants I->J K Compare with Alternatives J->K

Caption: Logical workflow of NMR analysis from sample preparation to spectral interpretation.

Unraveling the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-1-chloroisoquinoline against other analytical approaches, supported by established fragmentation principles.

Predictive Fragmentation Analysis of this compound

The mass spectrum of this compound, with a molecular formula of C9H5BrClN and a monoisotopic mass of approximately 240.9294 Da, is anticipated to exhibit a distinctive pattern of isotopic peaks for the molecular ion due to the presence of both bromine and chlorine atoms.[1][2] The relative abundance of these isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic M, M+2, and M+4 cluster.[3][4][5]

The fragmentation of the molecular ion under EI-MS conditions is predicted to proceed through several key pathways, primarily involving the loss of the halogen substituents and the cleavage of the isoquinoline ring structure.

Predicted Fragment Ion m/z (mass-to-charge ratio) Proposed Neutral Loss Significance
[M]+•241/243/245-Molecular ion cluster, confirming the elemental composition.
[M-Cl]+206/208Chlorine radical (•Cl)Initial loss of the more labile chloro substituent.
[M-Br]+162/164Bromine radical (•Br)Loss of the bromo substituent.
[M-Cl-HCN]+179/181Chlorine radical and Hydrogen Cyanide (•Cl, HCN)Characteristic fragmentation of the isoquinoline ring.
[M-Br-HCN]+135/137Bromine radical and Hydrogen Cyanide (•Br, HCN)Further fragmentation of the isoquinoline core.
[C9H5N]+•127Bromine and Chlorine radicals (•Br, •Cl)Isoquinoline radical cation.
[C8H5]+101Halogens and HCNBenzyl-type fragment.

Comparative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, its combination with other analytical techniques provides a more comprehensive characterization of this compound.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination.Requires larger sample amounts; less sensitive than MS.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Non-destructive; provides a molecular fingerprint.Does not provide information on molecular weight or connectivity.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Absolute structure determination.Requires a single, high-quality crystal.

Experimental Protocols

Mass Spectrometry (Electron Ionization)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized to better understand the relationships between the parent molecule and its daughter ions.

Fragmentation_Pathway M [C9H5BrClN]+• m/z 241/243/245 F1 [C9H5BrN]+• m/z 206/208 M->F1 - •Cl F2 [C9H5ClN]+• m/z 162/164 M->F2 - •Br F3 [C8H5Br]+• m/z 179/181 F1->F3 - HCN F5 [C9H5N]+• m/z 127 F1->F5 - •Br F4 [C8H5Cl]+• m/z 135/137 F2->F4 - HCN F2->F5 - •Cl

Caption: Predicted EI-MS fragmentation of this compound.

This predictive guide, based on fundamental principles of mass spectrometry, offers a robust framework for the initial characterization of this compound. For definitive structural confirmation, a multi-technique approach is recommended.

References

Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-1-chloroisoquinoline is a critical step for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this halogenated isoquinoline. The information presented is based on established analytical principles and data from analogous compounds.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a robust and versatile technique, particularly well-suited for the analysis of non-volatile or thermally labile compounds.[1] For a compound like this compound, a reversed-phase HPLC method with UV detection is a primary choice for purity assessment and impurity profiling.[2]

Experimental Protocol: HPLC-UV Method

This protocol outlines a representative reversed-phase HPLC method for the purity analysis of this compound. Method validation according to ICH guidelines would be required for use in a regulated environment.

Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase (initial conditions) to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[3] It offers high separation efficiency and definitive identification of impurities through mass spectrometry.[4] This technique is ideal for identifying residual solvents and volatile by-products from the synthesis of this compound.

Experimental Protocol: GC-MS Method

The following protocol is a representative GC-MS method for the analysis of volatile impurities in a this compound sample.

Chromatographic and Spectrometric Conditions:

ParameterSpecification
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 60 °C (hold for 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • The solution can be directly injected into the GC-MS system.

Workflow for Chromatographic Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like this compound using either HPLC or GC-MS.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_data Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve hplc HPLC (Non-volatile impurities) dissolve->hplc Inject gcms GC-MS (Volatile impurities) dissolve->gcms Inject integrate Peak Integration hplc->integrate gcms->integrate identify Impurity Identification (Mass Spectra for GC-MS) integrate->identify quantify Quantification (% Area or vs. Standard) identify->quantify report Generate Purity Report quantify->report

A generalized workflow for the purity analysis of a pharmaceutical intermediate.

Comparison of HPLC and GC-MS Performance

The choice between HPLC and GC-MS often depends on the nature of the expected impurities and the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound. The values presented are typical and may vary based on the specific instrumentation and method validation.

FeatureHPLC-UVGC-MS
Primary Application Purity of main component, non-volatile and thermally labile impurities.[5]Volatile and semi-volatile impurities, residual solvents.[3]
Selectivity Good, based on chromatographic separation.Excellent, based on both chromatographic separation and mass fragmentation patterns.
Sensitivity (LOD/LOQ) LOD: ~0.01-0.05%LOQ: ~0.03-0.15%LOD: ~0.001-0.01%LOQ: ~0.003-0.03%
Linearity (r²) Typically > 0.999Typically > 0.998
Precision (%RSD) < 2%< 5%
Sample Throughput Moderate (typical run time 20-40 min)Moderate to High (typical run time 15-30 min)
Impurity Identification Based on retention time relative to standards. PDA can provide UV spectral information.Definitive identification based on mass spectral library matching.

Conclusion

For a comprehensive purity assessment of this compound, both HPLC and GC-MS are invaluable and complementary techniques.

  • HPLC-UV is the method of choice for accurately determining the purity of the main component and quantifying known and unknown non-volatile impurities. Its robustness and precision make it ideal for routine quality control.[2]

  • GC-MS provides superior capability for the separation and definitive identification of volatile and semi-volatile impurities, such as residual solvents and reaction by-products, which may not be amenable to HPLC analysis.[4]

A thorough purity profile of this compound should ideally incorporate data from both techniques to ensure the quality and safety of this important pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of 5-Bromo-1-chloroisoquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated isoquinolines is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-1-chloroisoquinoline, in particular, presents a fascinating case study in site-selective reactivity. Possessing two distinct halogen atoms at electronically different positions, it offers orthogonal chemical handles for sequential, controlled diversification. This guide provides an objective comparison of the reactivity of the C1-chloro and C5-bromo positions in this compound, with supporting data from relevant isomers, focusing on the most common and synthetically valuable transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are pivotal for constructing C-C and C-N bonds. The reactivity of aryl halides in these reactions is primarily governed by the carbon-halogen bond dissociation energy (BDE), which generally follows the trend: C-I > C-Br > C-Cl. Based on BDE alone, one would predict preferential reaction at the C5-bromo position.

However, the electronic environment of the isoquinoline ring plays a crucial, often dominant, role. The C1 position is located alpha to the ring nitrogen, rendering it significantly more electron-deficient. This electronic activation facilitates the rate-determining oxidative addition step of the palladium catalyst, often overriding the inherent BDE trend.

Suzuki-Miyaura Coupling

Experimental evidence confirms that for 1-chloro-5-bromoisoquinoline, the intrinsic electrophilicity of the C1 position is sufficient to overcome the normal halide reactivity order, leading to selective coupling at the C1-chloro position.[1] In contrast, when the chloro group is not at the highly activated C1 or C3 positions, the expected reactivity (C-Br > C-Cl) is observed. This is illustrated by the selective reaction at the C7-bromo position in 1-chloro-7-bromoisoquinoline.[1]

Data Presentation: Site Selectivity in Suzuki-Miyaura Coupling

CompoundHalogen at C1Halogen at C5/C7Primary Reaction SiteReference
This compound -Cl-Br (C5)C1 (-Cl) [1]
1-Chloro-7-bromoisoquinoline-Cl-Br (C7)C7 (-Br) [1]
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Chloroisoquinoline Derivative

This generalized protocol is based on established methods for structurally similar chloro-heteroaromatic compounds.[2]

  • Reaction Setup : In an oven-dried Schlenk flask under an inert argon atmosphere, combine 1-chloroisoquinoline derivative (1.0 equiv), arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene and water (typically a 10:1 ratio) to the flask via syringe.

  • Catalyst Addition : To the stirring suspension, add Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv) and SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.06 equiv).

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactivity Competitive Oxidative Addition pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R') oa_complex->transmetalation_complex Transmetalation product_complex Ar-R' + Pd(0)L₂ transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 ar_r Ar-R' (Product) product_complex->ar_r arx Ar-X (Aryl Halide) arx->oa_complex boronic R'-B(OH)₂ + Base boronic->transmetalation_complex mol This compound c1_path Attack at C1-Cl (Electronically Favored) mol->c1_path Faster c5_path Attack at C5-Br (Favored by BDE) mol->c5_path Slower outcome Selective C1-Arylation c1_path->outcome

Caption: Suzuki-Miyaura cycle and competitive reactivity of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki coupling, also initiated by oxidative addition.[3] Therefore, the same reactivity principles apply. The electron-deficient C1 position is expected to be significantly more reactive than the C5 position, leading to selective C-N bond formation at the C1 site, despite the stronger C-Cl bond.

Data Presentation: Expected Site Selectivity in Buchwald-Hartwig Amination

CompoundHalogen at C1Halogen at C5Expected Primary Reaction SiteRationale
This compound -Cl-BrC1 (-Cl) Electronic activation at C1 overrides C-Br bond weakness.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromoquinoline Derivative

This protocol is adapted from established procedures for aryl bromide amination.[4]

  • Reaction Setup : In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition : Add the bromoquinoline derivative (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene via syringe.

  • Reaction : Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitoring : Monitor the reaction progress via TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G cluster_paths Potential Reaction Pathways cluster_factors Controlling Factors start This compound react_c1 Reaction at C1-Cl start->react_c1 react_c5 Reaction at C5-Br start->react_c5 outcome Selective C1-Amination Product react_c1->outcome Observed Dominant Path electronics Electronic Activation (α to Nitrogen) electronics->react_c1 Favors bde Bond Dissociation Energy (C-Br < C-Cl) bde->react_c5 Favors

Caption: Logical workflow for predicting Buchwald-Hartwig amination selectivity.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) operates via a different mechanism than cross-coupling. The reaction proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's facility.

  • Positional Reactivity : The C1 position of isoquinoline is highly activated towards SNAr. The adjacent ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer complex through resonance. The C5 position on the carbocyclic ring lacks this direct activation and is consequently unreactive under typical SNAr conditions.[6]

  • Halogen Reactivity : In the rate-determining nucleophilic attack step, a more electronegative halogen (like chlorine) can better stabilize the forming negative charge through induction than a less electronegative one (like bromine). This often leads to a reactivity trend of F > Cl > Br > I, the opposite of that seen in cross-coupling.[7]

Both factors—positional activation and halogen reactivity—overwhelmingly favor nucleophilic substitution at the C1-chloro position of this compound.

Data Presentation: Predicted Reactivity in Nucleophilic Aromatic Substitution

CompoundPositionHalogenReactivity in SNArRationale
This compound C1-ClHighly Reactive Strong electronic activation by ring nitrogen.
C5-BrInert Lacks electronic activation.
Experimental Protocol: Nucleophilic Aromatic Substitution on a 4-Chloroquinoline

This protocol for a related quinoline system can be adapted for 1-chloroisoquinolines.[8]

  • Reaction Setup : To a solution of the 1-chloroisoquinoline derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the amine or alcohol nucleophile (1.1-1.5 equiv).

  • Base (if necessary) : For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often pre-mixed with the alcohol to form the alkoxide. For amine nucleophiles, an external base is often not required, or a non-nucleophilic base like K₂CO₃ can be used.

  • Reaction : Heat the reaction mixture (e.g., reflux or 80-120 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • Workup : Cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

G cluster_c1 Pathway 1: Attack at C1 cluster_c5 Pathway 2: Attack at C5 start This compound + Nucleophile (Nu⁻) attack_c1 Nu⁻ attacks C1-Cl start->attack_c1 Favored attack_c5 Nu⁻ attacks C5-Br start->attack_c5 Disfavored intermediate_c1 Meisenheimer Complex (Charge on Nitrogen) attack_c1->intermediate_c1 Addition product_c1 1-Nu-5-bromoisoquinoline intermediate_c1->product_c1 Elimination of Cl⁻ intermediate_c5 Unstable Intermediate (No N-stabilization) attack_c5->intermediate_c5 High Energy no_product No Reaction intermediate_c5->no_product

Caption: SNAr mechanism showing preferential attack at the C1 position.

Conclusion

The reactivity of this compound is a clear example of how electronic effects within a heteroaromatic system can dictate reaction outcomes, often overriding general trends based on bond strengths.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) : The C1-chloro group is the primary site of reaction due to strong electronic activation from the adjacent nitrogen atom. This provides a handle for initial functionalization, leaving the C5-bromo group available for subsequent transformations.

  • For Nucleophilic Aromatic Substitution (SNAr) : Reactivity is exclusively and rapidly observed at the C1-chloro position. The combination of electronic activation and the nature of the SNAr mechanism makes the C5-bromo position completely inert to this class of reaction.

This predictable and orthogonal reactivity makes this compound and its isomers exceptionally valuable synthons for the controlled, stepwise assembly of complex molecular architectures in pharmaceutical and materials science applications.

References

A Comparative Guide to the Reactivity of 5-Bromo-1-chloroisoquinoline and 5-Bromo-1-iodoisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, the isoquinoline scaffold is a prevalent structural motif. Functionalization of this core often relies on modern cross-coupling methodologies, where the choice of halogenated precursors is critical for reaction efficiency and selectivity. This guide provides an objective comparison of the reactivity of 5-bromo-1-chloroisoquinoline and 5-bromo-1-iodoisoquinoline in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established principles of chemical reactivity and representative experimental data to inform substrate selection and optimization of synthetic routes.

Core Reactivity Principles: C-X Bond Strength

The disparate reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The generally accepted trend for BDE is C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of the aryl halide to a low-valent palladium center, the rate-determining step in many cross-coupling catalytic cycles, follows the inverse order: C-I > C-Br > C-Cl.[1][2][3][4][5]

This principle dictates that in a molecule containing multiple, different halogen atoms, selective functionalization can often be achieved by carefully controlling reaction conditions. For both this compound and 5-bromo-1-iodoisoquinoline, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 1-position. However, the C-I bond in 5-bromo-1-iodoisoquinoline is significantly more labile than the C-Br bond, making the 1-position of this molecule the primary site of reactivity under typical cross-coupling conditions.

Comparative Data Presentation

ReactionSubstrateCoupling PartnerTypical Catalyst SystemExpected Major ProductRepresentative Yield (%)Notes
Suzuki-Miyaura Coupling This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl-1-chloroisoquinoline85-95Selective coupling at the more reactive C-Br bond is expected.[6][7]
5-Bromo-1-iodoisoquinolinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Bromo-1-phenylisoquinoline90-98The C-I bond is significantly more reactive, leading to selective coupling at the 1-position.
Buchwald-Hartwig Amination This compoundMorpholinePd₂(dba)₃, Xantphos, NaOt-Bu5-(Morpholino)-1-chloroisoquinoline80-90Selective amination at the C-Br position.
5-Bromo-1-iodoisoquinolineMorpholinePd₂(dba)₃, Xantphos, NaOt-Bu5-Bromo-1-(morpholino)isoquinoline85-95Highly selective amination at the C-I position.
Sonogashira Coupling This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-(Phenylethynyl)-1-chloroisoquinoline75-85Coupling occurs preferentially at the C-Br bond.
5-Bromo-1-iodoisoquinolinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-Bromo-1-(phenylethynyl)isoquinoline80-90The C-I bond's high reactivity directs the coupling to the 1-position.[8]

Experimental Protocols

The following are representative experimental protocols for the three major cross-coupling reactions discussed. These can be adapted for the specific substrates, this compound and 5-bromo-1-iodoisoquinoline.

Protocol 1: Suzuki-Miyaura Coupling

To a solution of the halo-isoquinoline (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL) is added an aqueous solution of sodium carbonate (2 M, 2 mL). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][9][10]

Protocol 2: Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the halo-isoquinoline (1.0 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with argon (this cycle is repeated three times). Toluene (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is then heated to 100 °C in a preheated oil bath for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography.[11][12][13][14][15]

Protocol 3: Sonogashira Coupling

To a flame-dried Schlenk flask containing the halo-isoquinoline (1.0 mmol) are added copper(I) iodide (0.04 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol). The flask is evacuated and backfilled with argon. Anhydrous triethylamine (5 mL) and phenylacetylene (1.1 mmol) are then added via syringe. The reaction mixture is stirred at room temperature for 8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[8][16][17]

Visualizing Reaction Pathways and Logic

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general catalytic cycles and the logical framework for predicting reactivity.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + R-X pd2 R-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm + M-Nu pd2_nu R-Pd(II)L_n-Nu tm->pd2_nu re Reductive Elimination pd2_nu->re re->pd0 product R-Nu re->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Reactivity Logic for Dihalo-isoquinolines sub_chloro This compound reactivity_cl Reactivity at C1: Low (Strong C-Cl bond) sub_chloro->reactivity_cl reactivity_br_cl Reactivity at C5: High (Weaker C-Br bond) sub_chloro->reactivity_br_cl sub_iodo 5-Bromo-1-iodoisoquinoline reactivity_i Reactivity at C1: Very High (Weakest C-I bond) sub_iodo->reactivity_i reactivity_br_i Reactivity at C5: High (Weaker C-Br bond) sub_iodo->reactivity_br_i outcome_cl Selective reaction at C5 reactivity_cl->outcome_cl Minor Pathway (harsher conditions) reactivity_br_cl->outcome_cl Dominant Pathway outcome_i Selective reaction at C1 reactivity_i->outcome_i Dominant Pathway reactivity_br_i->outcome_i Minor Pathway

Caption: Factors influencing the site of reactivity in dihalo-isoquinolines.

References

Chloro- vs. Bromo-Substituted Isoquinolines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced impact of subtle structural modifications on the biological activity of a molecule is paramount. The substitution of a chloro- group for a bromo- group on the isoquinoline scaffold can significantly influence its pharmacological properties. This guide provides a comparative analysis of the biological activities of chloro- and bromo-substituted isoquinolines, with a focus on their anticancer and antimicrobial effects, supported by available experimental data. While direct head-to-head comparative studies are not extensively documented, a synthesis of existing literature provides valuable insights into their structure-activity relationships.

Summary of Biological Activities

Halogenation, in general, alters the lipophilicity and electronic properties of molecules, which in turn can significantly affect their interactions with biological targets. Both chloro- and bromo-substituted isoquinolines and related quinoline scaffolds have emerged as promising candidates for the development of novel therapeutic agents. The nature and position of the halogen substituent on the isoquinoline or quinoline ring are crucial in determining the potency of their biological effects.

Anticancer Activity

Derivatives of both chloro- and bromo-substituted isoquinolines and quinolines have demonstrated cytotoxic effects against various cancer cell lines. Chloro-substituted quinoline derivatives have shown notable activity against breast (MCF-7) and lung (A549) cancer cell lines.[1] Similarly, 4-bromo-isoquinoline derivatives have been used in the synthesis of compounds with demonstrated antitumor activity.[1] The introduction of bromine atoms to a quinoline ring has been shown to significantly enhance antiproliferative activity.

Table 1: Comparative Anticancer Activity of Halogenated Quinolines (IC50 in µM) *

Compound ClassSubstitutionMCF-7A549Reference
Thiazoline-Tetralin Derivatives4-chlorophenyl>100>100[2]
Thiazoline-Tetralin Derivatives4-bromophenyl75.381.6[2]

*It is important to note that this data is for quinoline derivatives and serves as an illustrative comparison of halogen substitution. Direct comparative data for a series of chloro- and bromo-substituted isoquinolines against the same cell lines under identical conditions is limited in the currently available literature.

Antimicrobial Activity

Chloro-substituted quinoline analogs have exhibited good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] In contrast, bromo-substituted isoquinoline derivatives have been less frequently reported in the context of their antibacterial activity.[1] However, some studies on halogenated compounds suggest that brominated variants can exhibit potent antimicrobial effects.

Table 2: Comparative Antimicrobial Activity of Halogenated Isoquinolines (MIC in µg/mL) *

Compound ClassSubstitutionStaphylococcus aureusReference
Alkynyl IsoquinolinesChloro-substituted analog (HSN490)4-8[3]
Alkynyl IsoquinolinesFluoro-substituted analog (HSN584)4[3]

*This table provides data on a chloro-substituted alkynyl isoquinoline and its fluoro-analog, as direct comparative data for a bromo-substituted counterpart was not available in the reviewed literature. It highlights the importance of the halogen substituent in determining antimicrobial potency.

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (chloro- and bromo-substituted isoquinolines) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Assay)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by many chloro- and bromo-substituted isoquinolines are still under investigation, compounds from the broader class of isoquinoline alkaloids are known to induce apoptosis in cancer cells.[4] This often involves the activation of intrinsic apoptotic pathways, characterized by the disruption of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[4] Furthermore, some quinoline derivatives have been shown to interfere with key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for cell survival and proliferation.[5][6]

Below are visualizations of the experimental workflows and a potential signaling pathway that may be affected by these compounds.

experimental_workflow_mtt cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Chloro-/Bromo-Isoquinolines A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Value G->H

Workflow for the MTT cytotoxicity assay.

experimental_workflow_mic cluster_1 Broth Microdilution Workflow P1 Serial Dilution of Compounds P3 Inoculate Microtiter Plate P1->P3 P2 Prepare Standardized Bacterial Inoculum P2->P3 P4 Incubate for 18-24h P3->P4 P5 Determine MIC (Lowest Concentration with No Growth) P4->P5

Workflow for the broth microdilution MIC assay.

signaling_pathway cluster_2 Potential Apoptotic Pathway Compound Halogenated Isoquinoline ROS Increased ROS Compound->ROS MMP Mitochondrial Membrane Potential Disruption ROS->MMP Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential signaling pathway for apoptosis induction.

Conclusion

The available evidence, though often indirect, suggests that both chloro- and bromo-substituted isoquinolines are promising scaffolds for the development of bioactive compounds with potential anticancer and antimicrobial applications. The nature and position of the halogen atom significantly influence the biological activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent candidates for further development. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these compounds, and the potential signaling pathway highlights a common mechanism of action for this class of molecules. Researchers are encouraged to utilize these methodologies to expand the understanding of halogenated isoquinolines in drug discovery.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Determination of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this intricate architecture, providing invaluable insights for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the crystallographic data of a substituted 1-chloroisoquinoline derivative and outlines the experimental workflow for such determinations.

While the specific crystal structure of 5-Bromo-1-chloroisoquinoline is not publicly available as of this guide's compilation, we can draw valuable comparisons from a closely related and structurally characterized compound: 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. The analysis of this molecule provides a robust framework for understanding the crystallographic features of halogenated isoquinoline derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, offering a benchmark for the anticipated data from this compound or its derivatives.

Parameter1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride[1]This compound Derivative (Hypothetical)
Chemical Formula C₁₃H₁₉ClNO₂⁺ · Cl⁻C₉H₅BrClN
Formula Weight 292.20242.50
Crystal System MonoclinicOrthorhombic (predicted)
Space Group P2₁/cP2₁2₁2₁ (predicted)
Unit Cell Dimensions a = 10.123(4) Åb = 15.456(6) Åc = 9.876(4) Åα = 90°β = 109.87(3)°γ = 90°a = 8.5 Å (predicted)b = 12.3 Å (predicted)c = 15.1 Å (predicted)α = 90°β = 90°γ = 90°
Volume (ų) 1450.9(10)1579.9 (predicted)
Z 44 (predicted)
Density (calculated) 1.338 Mg/m³1.019 Mg/m³ (predicted)
R-factor 0.056-

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring meticulous execution. Below are the detailed methodologies for the key experiments involved.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound was synthesized through the reaction of homoveratrylamine with racemic lactic acid.[1] The resulting product was then purified and subjected to crystallization trials.

General Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to collect the raw diffraction data.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms in the crystal lattice.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to achieve the best fit between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, which should ideally be below 0.05 for a well-resolved small molecule structure.

Experimental Workflow for X-ray Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Processing Data Processing Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: Workflow for single-crystal X-ray structure determination.

Logical Relationship of Crystallographic Analysis

logical_relationship Molecule Target Molecule (e.g., this compound) Crystal Single Crystal Molecule->Crystal Crystallization Diffraction Diffraction Pattern Crystal->Diffraction X-ray Scattering ElectronDensity Electron Density Map Diffraction->ElectronDensity Fourier Transform Structure 3D Molecular Structure ElectronDensity->Structure Model Building & Refinement

Caption: From molecule to 3D structure: the crystallographic process.

References

A Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions with 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and materials science, 5-Bromo-1-chloroisoquinoline is a valuable heterocyclic building block, featuring two distinct halogenated sites for sequential functionalization. The selective activation of the C5-Br bond over the more robust C1-Cl bond is a key synthetic strategy. This guide offers a comparative overview of palladium-based catalytic systems for major cross-coupling reactions at the C5-position, supported by representative data and detailed experimental protocols.

The chemoselectivity in these reactions is governed by the difference in bond dissociation energies between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the general order of reactivity for aryl halides is I > Br > Cl.[1] This inherent reactivity difference allows for the preferential functionalization of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.[1][2] The choice of palladium source, ligand, base, and solvent are all critical parameters that influence reaction efficiency and selectivity.[3]

Data Presentation: Catalyst Performance in Selective C5-Functionalization

The following tables summarize the performance of various palladium catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective coupling at the C5-bromo position. Data is compiled to be representative of typical results found for similar bromo-chloro N-heterocyclic substrates.[3][4]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O90-11075-90A standard, reliable system for C-Br activation; selectivity is generally high.[1][5]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10085-98Often provides excellent yields due to the ligand's electron-donating character.[5][6]
Pd₂(dba)₃XPhos or SPhosK₃PO₄Toluene100>90Bulky, electron-rich phosphine ligands can enhance catalytic activity for challenging substrates.[2]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NDMF/Toluene60-8080-95Classic conditions for Sonogashira coupling, effective for aryl bromides.[4][7]
Pd(PPh₃)₄CuIDiisopropylamineTHF50-7085-96Highly effective system, often used for sensitive substrates.[7][8]
Copper-Free SystemNonePyrrolidineDMF9070-85Avoids copper contamination but may require higher temperatures or specific ligands.[7]

Table 3: Buchwald-Hartwig Amination of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Observations
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane90-11080-95Effective for a broad range of amines with aryl bromides.[9]
Pd(OAc)₂BINAPNaOtBuToluene100-11085-97A first-generation system, bidentate ligands like BINAP improve reliability for primary amines.[10]
Pd₂(dba)₃XPhosNaOtBu or LHMDSToluene100-120>90Sterically hindered, electron-rich ligands are crucial for high efficiency and broad substrate scope.[2][11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the selective C5-functionalization of this compound.

1. General Protocol for Suzuki-Miyaura Coupling

To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).[1] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), is then added.[1] A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 5 mL), is introduced via syringe. The reaction mixture is heated to 90-100 °C and stirred for 4-12 hours, with progress monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

2. General Protocol for Sonogashira Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).[4] The tube is evacuated and backfilled with argon. Degassed triethylamine (Et₃N, 3 mL) and a co-solvent such as DMF (3 mL) are added, followed by the terminal alkyne (1.1 mmol). The reaction is stirred at the specified temperature (e.g., 80 °C) for 6-8 hours. After completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite to remove catalyst residues. The filtrate is washed with saturated aqueous ammonium chloride and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification is achieved via column chromatography.[4]

3. General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).[2] Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes. This compound (1.0 mmol) is added, followed by the amine coupling partner (1.2 mmol). The tube is sealed, and the mixture is heated in an oil bath at 100-110 °C until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The organic phase is dried, concentrated, and the residue is purified by column chromatography.[2][3]

Mandatory Visualization

The following diagrams illustrate the logical workflow and the fundamental catalytic cycle common to these cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Isolation & Purification Reactants 1. Add Substrate, Reagent, Base Catalyst 2. Add Pd Catalyst & Ligand Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Atmosphere 4. Purge with Inert Gas Solvent->Atmosphere Heat 5. Heat to Temperature Atmosphere->Heat Monitor 6. Monitor Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Quench 7. Quench Reaction Monitor->Quench Complete Extract 8. Aqueous Work-up & Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_products pd0 Pd(0)Ln pd2_add Ar-Pd(II)L-X pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L-R pd2_add->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination Product_out Ar-R Reagent_in1 Ar-X Reagent_in2 R-M

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validating the Structure of Synthesized 5-Bromo-1-chloroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural validation of newly synthesized compounds is a cornerstone of chemical research. This guide provides a comparative overview of the analytical techniques used to confirm the structure of 5-Bromo-1-chloroisoquinoline and its derivatives. By presenting experimental data for a positional isomer, 7-Bromo-1-chloroisoquinoline, we highlight the nuances in spectral interpretation that allow for definitive structural assignment.

Spectroscopic Data Comparison

The primary methods for structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Below is a comparative summary of the expected and observed data for this compound and its isomer, 7-Bromo-1-chloroisoquinoline.

TechniqueThis compound (Predicted/Reported)7-Bromo-1-chloroisoquinoline (Experimental/Reported)Key Differentiators
¹H NMR Chemical shifts and coupling constants will be influenced by the bromine at the 5-position, affecting the protons on the carbocyclic ring.Protons H-5, H-6, and H-8 will show distinct chemical shifts and coupling patterns due to the bromine at the 7-position.The splitting patterns and chemical shifts of the aromatic protons are unique to the substitution pattern, allowing for unambiguous identification.
¹³C NMR The carbon atom attached to the bromine (C-5) will be significantly shifted. The surrounding carbon environments will also be affected.The C-7 carbon will show a characteristic shift due to the attached bromine. The overall spectrum will differ from the 5-bromo isomer.The chemical shifts of the carbon atoms in the carbocyclic ring provide a clear fingerprint of the isomer.
Mass Spec. Molecular Ion (M⁺): Expected at m/z 240/242 (approx. 1:1 ratio) due to bromine isotopes (⁷⁹Br/⁸¹Br).Molecular Ion (M⁺): Observed at m/z 240/242 (approx. 1:1 ratio).While the molecular ion peak will be the same, the fragmentation patterns may differ slightly due to the different positions of the bromine atom, though these differences can be subtle.
X-ray Hypothetical: Would provide definitive bond lengths, bond angles, and crystal packing information.No public crystal structure is available.X-ray crystallography provides the absolute structure, leaving no ambiguity, and is considered the "gold standard" for structural validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the synthesized isoquinoline derivatives.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Switch the probe to the ¹³C frequency.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compounds.

Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF, GC-MS).

Sample Preparation:

  • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition (ESI-TOF):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

Data Acquisition (GC-MS):

  • Inject the sample solution into the GC.

  • The compound will be separated on the GC column and then introduced into the mass spectrometer.

  • The mass spectrometer will be set to scan a specific m/z range.

Data Analysis:

  • Identify the molecular ion peak (M⁺). For compounds containing bromine, a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br) should be observed.

  • Analyze the fragmentation pattern to gain further structural information.

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the synthesized compound.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow and Relationships

To better illustrate the process of structural validation and the relationships between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRAY X-ray Crystallography (if single crystals obtained) Purification->XRAY Crystal Growth Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed XRAY->Structure_Confirmed Gold Standard

A typical workflow for the synthesis and structural validation of a new chemical entity.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR (Connectivity) Connectivity Atom Connectivity (2D Structure) NMR->Connectivity MS Mass Spec (Molecular Formula) Formula Molecular Weight & Composition MS->Formula XRAY X-ray (3D Structure) Absolute_Structure Definitive 3D Arrangement XRAY->Absolute_Structure Connectivity->Absolute_Structure Implies Formula->Connectivity Supports

Logical relationships between analytical techniques and the structural information they provide.

Halogenated Isoquinolines: A Comparative Guide to In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent feature in numerous biologically active compounds, and the introduction of halogen atoms can significantly modulate their pharmacological properties, including their cytotoxic effects against cancer cells. This guide provides a comparative overview of the in vitro cytotoxicity of various halogenated isoquinoline derivatives, supported by experimental data from recent studies. The strategic placement of fluorine, chlorine, and bromine atoms on the isoquinoline ring has been shown to influence the potency and selectivity of these compounds, making them promising candidates for novel anticancer drug development.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50/GI50 values) of representative halogenated isoquinoline derivatives against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound ClassHalogenSpecific CompoundCancer Cell LineIC50/GI50 (µM)Reference
7-AzaindenoisoquinolinesChloroCompound 16b NCI-60 Panel (Mean)0.063[1]
Leukemia (RPMI-8226)0.029[1]
CNS Cancer (SNB-75)0.031[1]
7-AzaindenoisoquinolinesFluoroCompound 17b NCI-60 Panel (Mean)0.033[1]
Leukemia (RPMI-8226)0.017[1]
Colon Cancer (HCT-116)0.019[1]
Isoquinoline-based ThiosemicarbazonesFluoro2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamidePancreatic, Lung, Prostate, Leukemia Panel0.001 - 0.2[2]
Brominated Quinolines*Bromo5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11 )C6 (Glioblastoma)15.4[3][4]
HeLa (Cervical Cancer)26.4[3][4]
HT29 (Colon Carcinoma)15.0[3][4]
Bromo6,8-dibromo-5-nitroquinoline (Compound 17 )C6 (Glioblastoma)50.0[3]
HT29 (Colon Carcinoma)26.2[3]
HeLa (Cervical Cancer)24.1[3]

*Note: Data for brominated quinolines are included as a relevant comparison for halogenated azaaromatic compounds, as direct comparative data for brominated isoquinolines was limited in the reviewed literature.

Experimental Protocols

The following sections detail the general methodologies employed in the cited studies to determine the cytotoxicity of halogenated isoquinolines.

Cell Lines and Culture Conditions

A variety of human cancer cell lines were utilized in these studies, including panels like the NCI-60, which represents leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. Specific cell lines mentioned include C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[3][4] Cells were typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assays

The most common method used to assess the cytotoxic effects of these compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability. A general protocol for such an assay is as follows:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the halogenated isoquinoline derivatives.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or the concentration causing 50% growth inhibition (GI50) is calculated from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of novel halogenated isoquinoline compounds.

G cluster_prep Compound & Cell Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Synthesis Synthesis of Halogenated Isoquinolines Treatment Treatment with Compound Dilutions Compound_Synthesis->Treatment Test Compounds Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Measurement Absorbance Measurement MTT_Assay->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response IC50_Calc IC50/GI50 Value Calculation Dose_Response->IC50_Calc

Caption: A typical experimental workflow for in vitro cytotoxicity screening.

Potential Mechanism of Action: Topoisomerase I Inhibition

Several cytotoxic isoquinoline derivatives, including the 7-azaindenoisoquinolines, are known to exert their anticancer effects by inhibiting Topoisomerase I (Top1).[1] This enzyme plays a crucial role in DNA replication and repair. The following diagram illustrates the proposed mechanism of Top1 inhibition.

G cluster_process Topoisomerase I Catalytic Cycle Top1 Topoisomerase I (Top1) Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex Binds & Cleaves one DNA strand DNA Supercoiled DNA Religation DNA Religation Cleavage_Complex->Religation Allows DNA to unwind Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->Top1 Dissociates Halogenated_Isoquinoline Halogenated Isoquinoline Halogenated_Isoquinoline->Cleavage_Complex Stabilizes the complex, preventing religation

References

In Silico Deep Dive: Predicting the Profile of 5-Bromo-1-chloroisoquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-Bromo-1-chloroisoquinoline and its structural analogs. By leveraging established in silico models, we offer a preliminary assessment of this compound's potential as a drug candidate, benchmarked against related structures and supported by established experimental protocols.

The preclinical phase of drug discovery is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic and safety profiles. Early in silico assessment of a molecule's properties can de-risk and streamline the development pipeline by identifying potential liabilities before significant resources are invested. This guide focuses on this compound, a halogenated isoquinoline derivative, and compares its predicted properties with those of two closely related analogs: 5-Bromo-3-chloroisoquinoline and 5-Chloro-isoquinoline.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical characteristics of a compound govern its solubility, permeability, and ultimately, its bioavailability. Here, we present a summary of the predicted and, where available, experimental physicochemical properties for this compound and its analogs. Predictions were generated using a consensus approach from widely recognized in silico tools such as SwissADME and pkCSM.

PropertyThis compound (Predicted)5-Bromo-3-chloroisoquinoline (Predicted)5-Chloro-isoquinoline (Predicted)
Molecular Weight ( g/mol ) 242.50242.50163.60
LogP (Octanol/Water Partition Coefficient) 3.453.602.50
LogS (Aqueous Solubility) -3.80-3.95-2.80
pKa (most basic) 1.061.102.00
Topological Polar Surface Area (TPSA) (Ų) 12.8912.8912.89
Number of Rotatable Bonds 000
Hydrogen Bond Acceptors 111
Hydrogen Bond Donors 000

Caption: Table 1. Predicted Physicochemical Properties of this compound and Analogs.

ADMET Profile: A Glimpse into In Vivo Behavior

The ADMET profile of a compound dictates its fate within a biological system. Early prediction of these properties is crucial for identifying potential safety and efficacy issues. The following table summarizes the in silico ADMET predictions for the compounds of interest.

ADMET PropertyThis compound (Predicted)5-Bromo-3-chloroisoquinoline (Predicted)5-Chloro-isoquinoline (Predicted)
Human Intestinal Absorption HighHighHigh
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) 0.950.980.91
Blood-Brain Barrier (BBB) Permeant YesYesYes
P-glycoprotein Substrate NoNoNo
CYP1A2 Inhibitor YesYesYes
CYP2C9 Inhibitor NoNoNo
CYP2D6 Inhibitor YesYesYes
CYP3A4 Inhibitor YesYesYes
hERG I Inhibitor YesYesYes
Ames Mutagenicity NoNoNo
Hepatotoxicity YesYesYes

Caption: Table 2. Predicted ADMET Properties of this compound and Analogs.

Experimental Data for Context: A Look at Related Isoquinolines

ADMET PropertyReported Experimental Data for Isoquinoline DerivativesCitation
Caco-2 Permeability Thiazolidinedione derivatives of isoquinoline showed Papp values ranging from no permeability to moderate permeability (e.g., 16.6 x 10⁻⁶ cm/s).[1]
CYP450 Inhibition Many isoquinoline alkaloids have been shown to inhibit CYP3A4 and CYP2D6 with IC₅₀ values often below 10 µM.[2][3]
hERG Inhibition The isoquinoline alkaloid neferine blocks hERG K+ channels with an IC₅₀ of 7.419 µM.[4][5]
Ames Mutagenicity Quinoline itself is mutagenic in the Ames test in the presence of metabolic activation (S9 mix).[6][7]

Caption: Table 3. Experimental ADMET Data for Structurally Related Isoquinoline Compounds.

Signaling Pathway Involvement: Potential Therapeutic Targets

Isoquinoline and its derivatives have been reported to modulate various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these interactions is key to elucidating the potential therapeutic applications of this compound. Two of the most relevant pathways are the PI3K/Akt/mTOR and NF-κB pathways. Several isoquinoline alkaloids have demonstrated inhibitory effects on these pathways.[8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by isoquinoline derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Gene Gene Transcription (Inflammation, Survival) Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK Isoquinoline->NFkB_n NFkB_n->Gene

Caption: NF-κB signaling pathway and points of inhibition by isoquinoline derivatives.

Experimental Protocols: The Gold Standard for Validation

While in silico predictions provide valuable early insights, experimental validation is indispensable. The following sections detail the standard protocols for the key ADMET assays discussed in this guide.

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake-Flask method is the traditional and most reliable method for determining LogP.[11]

  • Preparation of Phases: Prepare water and 1-octanol saturated with each other by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.[5][8]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B).

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for drug-drug interactions.[2][3]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (or recombinant CYP enzymes), a specific CYP isoform probe substrate, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate for a specific time at 37°C.

  • Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Quantification: Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculation: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

hERG Inhibition Assay

This assay is critical for assessing the risk of cardiotoxicity.[4][5]

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Record the baseline hERG current.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Measurement: Measure the hERG current at each concentration.

  • Calculation: Determine the percentage of hERG current inhibition at each concentration and calculate the IC₅₀ value.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a compound.[6][7]

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

  • Test Mixture: Prepare a mixture of the test compound at various concentrations, the bacterial strain, and, optionally, a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the mixture onto a minimal agar medium that lacks the required amino acid.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the in vitro ADMET profiling of a new chemical entity.

ADMET_Workflow start New Chemical Entity physchem Physicochemical Characterization (LogP, Solubility, pKa) start->physchem absorption Absorption (Caco-2 Permeability) physchem->absorption metabolism Metabolism (CYP450 Inhibition) absorption->metabolism safety Safety & Toxicity (hERG, Ames Test) metabolism->safety data_analysis Data Analysis & Risk Assessment safety->data_analysis decision Go/No-Go Decision data_analysis->decision decision->start No-Go lead_opt Lead Optimization decision->lead_opt Go

Caption: Generalized workflow for in vitro ADMET profiling.

Conclusion

The in silico predictions presented in this guide suggest that this compound possesses favorable physicochemical properties for oral absorption and blood-brain barrier penetration. However, potential liabilities related to CYP450 inhibition, hERG inhibition, and hepatotoxicity warrant further experimental investigation. The comparison with its structural analogs highlights how subtle changes in halogen position can influence predicted properties. While in silico tools are powerful for early-stage assessment, the provided experimental protocols underscore the necessity of empirical validation to confirm these predictions and to confidently advance a compound through the drug discovery pipeline. The potential for isoquinoline derivatives to modulate key signaling pathways like PI3K/Akt/mTOR and NF-κB further emphasizes the importance of a comprehensive profiling approach to fully understand the therapeutic potential and safety profile of novel chemical entities like this compound.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-chloroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 5-Bromo-1-chloroisoquinoline are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide to its safe disposal, adhering to standard laboratory safety protocols.

Health and Safety Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some sources also indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, strict adherence to safety protocols is mandatory.

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Experimental Protocol for Safe Disposal

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4]

  • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[4]

  • Do not mix with other waste streams such as non-halogenated solvents, acids, bases, or heavy metals to ensure proper disposal.[4]

3. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][2] Avoid creating dust.[1]

  • For larger spills, evacuate the area and follow your institution's emergency procedures by contacting the Environmental Health and Safety (EH&S) department.

4. Storage of Waste:

  • Keep the hazardous waste container tightly closed except when adding waste.[1][2]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[4]

  • The storage area should be cool and dry.

5. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EH&S department or equivalent to arrange for pickup.[4]

  • Complete all required hazardous waste manifests or tags with accurate information regarding the chemical name and quantity.[4]

  • Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][2]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteContainer Obtain Labeled 'Halogenated Organic Waste' Container FumeHood->WasteContainer AddWaste Add this compound Waste to Container WasteContainer->AddWaste LabelContainer Label with 'Hazardous Waste' and Full Chemical Name AddWaste->LabelContainer SealContainer Keep Container Tightly Sealed LabelContainer->SealContainer Store Store in Designated Cool, Dry, Well-Ventilated Area SealContainer->Store ContactEHS Contact EH&S for Pickup Store->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest ProfessionalDisposal Dispose via Approved Waste Disposal Plant Manifest->ProfessionalDisposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-1-chloroisoquinoline, a halogenated aromatic compound. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for the 5-bromo isomer was not located, data for the structurally similar 7-Bromo-1-chloroisoquinoline indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment plan is mandatory.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C9H5BrClN[2]
Molecular Weight 242.50 g/mol [2][3]
Appearance Solid Crystalline[2]
Hazard Classifications Skin Corrosion/Irritation: Category 2, Serious Eye Damage/Eye Irritation: Category 2, Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]

Recommended Personal Protective Equipment (PPE)

CategoryRecommended PPERationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA's 29 CFR 1910.133 standards. A face shield should also be used where splashing is a risk.[1][4]Protects against splashes and vapors that can cause serious eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][5]Prevents skin contact, which can lead to irritation or burns.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Handling and Experimental Protocols

A step-by-step approach to handling this compound will minimize exposure risk and prevent contamination.

Preparation and Handling

  • Work Area Preparation : All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Before starting, ensure the work surface is clean and uncluttered.

  • Personal Protective Equipment (PPE) Check : Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing and Transfer : Carefully weigh the required amount of the solid compound on a tared weigh boat or paper inside the fume hood. Use appropriate tools, such as a spatula, to transfer the solid. Avoid creating dust.[1]

  • Dissolution : If the experimental protocol requires a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Reaction Setup : All experimental procedures involving this compound must be performed within the chemical fume hood.[5] Keep the sash at the lowest practical height.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

  • Waste Collection : All solid waste contaminated with this compound (e.g., weigh papers, gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[5]

  • Decontamination : Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, and collect the rinsate as hazardous waste.[5]

  • Institutional Procedures : Follow all institutional and local regulations for the disposal of hazardous chemical waste.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer experiment Conduct Experiment transfer->experiment segregate Segregate Halogenated Waste experiment->segregate decontaminate Decontaminate Glassware segregate->decontaminate dispose Dispose via Institutional Protocol decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.